8-Oxa-2-azaspiro[4.5]decane hydrochloride
描述
属性
IUPAC Name |
8-oxa-2-azaspiro[4.5]decane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-4-9-7-8(1)2-5-10-6-3-8;/h9H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLGNFCIGGNZGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-48-5 | |
| Record name | 8-oxa-2-azaspiro[4.5]decane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Oxa-2-azaspiro[4.5]decane Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pursuit of novel chemical entities with enhanced three-dimensionality and favorable physicochemical properties is a cornerstone of modern drug discovery. Spirocyclic scaffolds have emerged as a particularly attractive class of building blocks, offering a rigid yet geometrically diverse framework that can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides a comprehensive technical overview of 8-Oxa-2-azaspiro[4.5]decane hydrochloride, a versatile spirocyclic amine that is gaining prominence as a valuable intermediate in the synthesis of complex bioactive molecules, including protein degraders. We will delve into its fundamental properties, synthesis, and potential applications, offering insights for its effective utilization in research and development.
Physicochemical and Basic Properties
This compound is a white crystalline powder that is soluble in water and common organic solvents such as methanol and ethanol.[1] Its spirocyclic structure, which features a shared carbon atom between a piperidine and a tetrahydropyran ring, imparts a rigid, three-dimensional conformation. This structural feature is highly desirable in medicinal chemistry as it can lead to improved binding affinity and selectivity for biological targets.[2][3]
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 1408074-48-5 | [4] |
| Molecular Formula | C₈H₁₆ClNO | [4] |
| Molecular Weight | 177.67 g/mol | [4] |
| Appearance | White crystalline powder | [1] |
| Melting Point | Approximately 177-180 °C | [1] |
| Predicted pKa (free base) | 10.93 ± 0.20 | [4] |
| Solubility | Soluble in water, methanol, and ethanol | [1] |
The basicity of the secondary amine in the piperidine ring is a key characteristic of this molecule. The predicted pKa of the conjugate acid of the free base is approximately 10.93, indicating that it is a relatively strong base.[4] This basicity is a critical factor in its application as a synthetic intermediate and can influence the properties of the final drug substance, such as its solubility and potential for salt formation.
Synthesis and Characterization
A convenient synthesis of 8-Oxa-2-azaspiro[4.5]decane has been reported, starting from commercially available reagents.[1] While the detailed experimental protocol for the hydrochloride salt is not publicly available, a plausible synthetic workflow can be conceptualized based on established organic chemistry principles.
Conceptual Synthetic Workflow
The synthesis likely involves the construction of the spirocyclic core followed by hydrochloride salt formation. A potential synthetic route is outlined below.
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Spirocycle Formation: Tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane would be reacted under suitable basic conditions to form the initial spirocyclic intermediate. The choice of base and solvent would be critical to optimize the yield and minimize side reactions.
-
Nitrile Reduction: The nitrile group of the intermediate would then be reduced to a primary amine. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Cyclization: Intramolecular cyclization of the resulting amino alcohol would lead to the formation of the 8-Oxa-2-azaspiro[4.5]decane free base.
-
Salt Formation: The free base would be dissolved in a suitable solvent, such as diethyl ether or isopropanol, and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt.
-
Purification: The resulting solid would be collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
Characterization
A comprehensive characterization of the synthesized this compound would involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the chemical structure and assess the purity of the compound. The spectra should be consistent with the proposed spirocyclic framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the N-H and C-O stretches.
-
Melting Point Analysis: The melting point of the crystalline solid would be measured and compared to the reported range to assess its purity.
Applications in Drug Discovery and Development
The rigid, three-dimensional structure of 8-Oxa-2-azaspiro[4.5]decane makes it a valuable scaffold in the design of novel therapeutics. Its incorporation into drug candidates can lead to several advantages:
-
Improved Physicochemical Properties: Spirocyclic structures can enhance aqueous solubility and metabolic stability compared to their more planar or flexible counterparts.[3]
-
Enhanced Target Binding: The well-defined geometry of the spirocycle can help to pre-organize the pharmacophoric groups in an optimal orientation for binding to a biological target, potentially increasing potency and selectivity.
-
Novel Chemical Space: The use of spirocyclic building blocks allows for the exploration of novel chemical space, leading to the discovery of compounds with unique pharmacological profiles.
Key Application Areas
-
Protein Degraders: this compound is explicitly mentioned as a building block for protein degraders.[4] These are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The spirocyclic core can serve as a rigid linker between the target-binding and E3 ligase-binding moieties.
-
Intermediates for Bioactive Molecules: This compound serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules, including potential treatments for various diseases.[1] Its secondary amine provides a convenient handle for further functionalization.
Caption: Relationship between the spirocyclic scaffold, its advantageous properties, and applications.
Safety and Handling
This compound is a chemical substance and should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat, when handling this compound.[1] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or vapors.[1]
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its inherent three-dimensionality and favorable physicochemical properties make it an attractive scaffold for the design of novel therapeutics with improved pharmacological profiles. As the demand for more complex and effective drug candidates continues to grow, the importance of spirocyclic amines like this compound is set to increase, solidifying its role as a key component in the modern drug discovery toolbox.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 8-Oxa-2-azaspiro[4.5]decane HCl
Introduction
Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties. The introduction of heteroatoms into these frameworks further modulates their physicochemical characteristics, offering a pathway to fine-tune drug-like properties. This guide focuses on 8-Oxa-2-azaspiro[4.5]decane hydrochloride, a heterocyclic compound with potential applications in drug discovery and development. As the hydrochloride salt of a secondary amine, its aqueous solubility and ionization state are critical parameters influencing its biological activity and formulation development.
This technical guide provides a comprehensive overview of the known physicochemical properties of 8-Oxa-2-azaspiro[4.5]decane and its hydrochloride salt. Where experimental data is not publicly available, this guide details robust, field-proven methodologies for their determination, empowering researchers to fully characterize this promising scaffold.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its molecular structure and identity.
8-Oxa-2-azaspiro[4.5]decane (the free base) and its hydrochloride salt are identified by the following:
| Identifier | 8-Oxa-2-azaspiro[4.5]decane | 8-Oxa-2-azaspiro[4.5]decane HCl |
| Molecular Formula | C₈H₁₅NO[1][2] | C₈H₁₆ClNO[3] |
| Molecular Weight | 141.21 g/mol [1][2] | 177.67 g/mol [3] |
| CAS Number | 310-93-0[1][2] | 1408074-48-5[3] |
| Canonical SMILES | C1NCC2(C1)CCOCC2 | C1NCC2(C1)CCOCC2.Cl |
| InChI | InChI=1S/C8H15NO/c10-7-4-2-9-1-3-8(7)5-6-10 | InChI=1S/C8H15NO.ClH/c10-7-4-2-9-1-3-8(7)5-6-10;/h9H,1-7H2;1H |
A certificate of analysis for the free base confirms a purity of ≥95.0% as determined by ¹H NMR spectroscopy, and it is described as a colorless to light yellow liquid.[1] The hydrochloride salt is a solid.
Synthesis of the Core Scaffold
A convenient synthesis for 8-Oxa-2-azaspiro[4.5]decane has been reported, starting from commercially available reagents: tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.[4] This accessibility is crucial for researchers looking to explore the potential of this scaffold in various applications.
Predicted Physicochemical Properties
Computational models provide valuable initial insights into the physicochemical profile of a molecule.
| Property | Predicted Value (Free Base) | Source |
| pKa | 10.93 ± 0.20 | ChemBK |
| LogP | 0.7765 | ChemScene |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Rotatable Bonds | 0 | ChemScene |
The predicted pKa of 10.93 for the secondary amine is a critical parameter, suggesting that at physiological pH (7.4), 8-Oxa-2-azaspiro[4.5]decane will be predominantly in its protonated, charged form. This has significant implications for its solubility, permeability, and interactions with biological targets.
Experimental Determination of Physicochemical Properties
While predictions are useful, experimental data is the gold standard for accurate characterization. The following sections detail the methodologies for determining the key physicochemical properties of 8-Oxa-2-azaspiro[4.5]decane HCl.
Melting Point
The melting point is a fundamental physical property that provides an indication of purity.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry 8-Oxa-2-azaspiro[4.5]decane HCl is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. A sharp melting range is indicative of high purity.
Aqueous Solubility
The aqueous solubility of an ionizable compound like 8-Oxa-2-azaspiro[4.5]decane HCl is highly pH-dependent.
Experimental Protocol: Isothermal Shake-Flask Method
-
Solution Preparation: An excess amount of 8-Oxa-2-azaspiro[4.5]decane HCl is added to a known volume of purified water in a sealed vial.
-
Equilibration: The vial is agitated in a thermostatic shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, and the solid and liquid phases are further separated by centrifugation.
-
Sample Analysis: A clear aliquot of the supernatant is carefully removed, filtered through a 0.22 µm syringe filter, and diluted with an appropriate solvent.
-
Quantification: The concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is calculated from the measured concentration and the dilution factor, expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.
pKa Determination
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For an amine hydrochloride, this reflects the acidity of the conjugate acid.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of 8-Oxa-2-azaspiro[4.5]decane HCl is dissolved in a known volume of water or a water-cosolvent mixture if solubility is limited.
-
Instrumentation: A calibrated pH meter with a suitable electrode is used.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate determination, the first derivative of the titration curve can be plotted to identify the equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: 5-10 mg of 8-Oxa-2-azaspiro[4.5]decane HCl is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C spectra. Important parameters to optimize include the number of scans, spectral width, and relaxation delay.
-
Data Processing: The acquired data is Fourier transformed, phased, and baseline corrected.
-
Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals are analyzed to confirm the molecular structure.
Expected ¹H and ¹³C NMR Spectral Features:
-
¹H NMR: The spectrum is expected to show signals corresponding to the protons on the pyrrolidine and tetrahydropyran rings. The protons adjacent to the nitrogen and oxygen atoms will be deshielded and appear at a lower field. The proton on the nitrogen will be exchangeable and may appear as a broad signal.
-
¹³C NMR: The spectrum will show distinct signals for each of the carbon atoms in the molecule. The spiro carbon atom will have a characteristic chemical shift. The carbons bonded to the nitrogen and oxygen atoms will be deshielded.
Caption: General workflow for NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
-
Sample Preparation: A small amount of the solid 8-Oxa-2-azaspiro[4.5]decane HCl is placed directly on the ATR crystal.
-
Instrumentation: A calibrated FT-IR spectrometer with an ATR accessory is used.
-
Data Acquisition: A background spectrum is collected, followed by the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional group vibrations.
Expected FT-IR Absorption Bands:
-
N-H stretch: A broad band in the region of 2400-3000 cm⁻¹ is expected for the secondary ammonium salt.
-
C-H stretch: Bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.
-
C-O stretch: A strong band in the 1050-1150 cm⁻¹ region for the ether linkage.
-
N-H bend: A band around 1500-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of 8-Oxa-2-azaspiro[4.5]decane HCl is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: An ESI-mass spectrometer is used.
-
Data Acquisition: The sample is introduced into the ESI source, and the mass spectrum is acquired in positive ion mode.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are analyzed.
Expected Mass Spectrum:
-
The mass spectrum should show a prominent peak corresponding to the protonated free base [M+H]⁺ at an m/z of approximately 142.12.
-
Fragmentation may occur through cleavage of the rings, providing further structural information.
Conclusion
8-Oxa-2-azaspiro[4.5]decane HCl is a promising scaffold for drug discovery, and a thorough understanding of its physicochemical properties is essential for its successful application. This guide has provided an overview of its known characteristics and detailed experimental protocols for the determination of key parameters such as melting point, solubility, and pKa, as well as for its spectroscopic characterization. By following these methodologies, researchers can obtain the necessary data to advance their research and development efforts involving this and related spirocyclic compounds.
References
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to the Structure and Conformation of 8-Oxa-2-azaspiro[4.5]decane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, there is a discernible shift away from planar, aromatic structures towards molecules with greater three-dimensionality.[1] This evolution is driven by the pursuit of compounds with improved physicochemical properties, enhanced target selectivity, and novel intellectual property positions. Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this movement.[1] Their inherent rigidity and defined spatial arrangement of substituents offer a unique platform for precise interactions with biological targets, a stark contrast to more flexible or planar systems.[2] The incorporation of heteroatoms, such as nitrogen and oxygen, into these spirocyclic frameworks further expands the accessible chemical space and allows for the fine-tuning of properties like solubility and metabolic stability.
The 8-Oxa-2-azaspiro[4.5]decane scaffold, a key exemplar of this structural class, merges the pharmacologically significant piperidine ring with a tetrahydropyran moiety. This combination presents a compelling template for the design of novel therapeutics. Understanding the synthesis, precise structure, and conformational behavior of this scaffold, particularly in its commonly handled hydrochloride salt form, is paramount for its effective utilization in drug development programs. This guide provides a detailed technical overview of this compound, from its synthesis to an in-depth analysis of its conformational intricacies.
Synthesis of this compound
A convenient synthesis for the parent compound, 8-Oxa-2-azaspiro[4.5]decane, has been developed from commercially available starting materials.[1] The hydrochloride salt can then be readily prepared by treating the free base with hydrochloric acid.
Experimental Protocol: A Plausible Synthetic Route
The following protocol outlines a likely multi-step synthesis based on established chemical principles and available literature on related compounds.
Step 1: Synthesis of 8-Oxa-2-azaspiro[4.5]decane
A plausible approach involves the reaction of tetrahydropyran-4-carbonitrile with a suitable bifunctional electrophile, followed by reduction and cyclization.[1]
-
Reaction: Tetrahydropyran-4-carbonitrile is reacted with 1-bromo-2-fluoroethane in the presence of a strong base to facilitate alkylation at the alpha-carbon to the nitrile.
-
Reduction: The resulting intermediate is then subjected to reduction, for instance, using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH4), to convert the nitrile group into a primary amine and effect cyclization.
-
Work-up: A standard aqueous work-up is performed to isolate the free base, 8-Oxa-2-azaspiro[4.5]decane.
Step 2: Formation of the Hydrochloride Salt
-
The isolated 8-Oxa-2-azaspiro[4.5]decane is dissolved in a suitable anhydrous solvent, such as diethyl ether or methanol.
-
A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.
-
The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.
Caption: Synthetic workflow for this compound.
Structural Elucidation: A Spectroscopic Perspective
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the piperidine and tetrahydropyran rings. The protonation of the nitrogen atom will lead to a downfield shift of the adjacent protons. Key expected features include:
-
Signals for the axial and equatorial protons on the piperidine and tetrahydropyran rings, with characteristic coupling constants.
-
A broad signal for the N-H proton.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The protonation of the nitrogen will also influence the chemical shifts of the adjacent carbon atoms.
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Would reveal the coupling relationships between protons on adjacent carbons, confirming the connectivity within the two rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the spirocyclic linkage.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound has not been publicly reported, analysis of related spirocyclic piperidine derivatives reveals that the piperidine ring typically adopts a chair conformation.
Conformational Analysis: A Deeper Dive into 3D Space
The biological activity of a molecule is intimately linked to its three-dimensional shape and conformational flexibility. For this compound, the conformational preferences of the piperidinium and tetrahydropyran rings, as well as the stereoelectronic interactions between them, are of critical importance.
The Piperidinium and Tetrahydropyran Ring Conformations
Both the piperidine and tetrahydropyran rings are six-membered heterocycles that predominantly adopt a chair conformation to minimize steric and torsional strain. The protonation of the nitrogen atom in the piperidine ring to form the piperidinium ion does not alter this fundamental preference for a chair conformation.
The interconversion between the two chair conformations of the piperidinium ring, known as a ring flip, proceeds through higher-energy boat and twist-boat transition states.
Caption: Energy profile of piperidinium ring inversion.
Stereoelectronic Effects: The Anomeric Effect
A key stereoelectronic interaction that influences the conformation of this compound is the anomeric effect. This effect describes the tendency of an electronegative substituent on a carbon adjacent to a heteroatom in a six-membered ring to prefer an axial orientation, despite the potential for increased steric hindrance.
In the case of the protonated 8-Oxa-2-azaspiro[4.5]decane, a "reverse" or "pseudo" anomeric effect can be considered. This involves the interaction between the lone pair of electrons on the oxygen atom of the tetrahydropyran ring and the antibonding orbital (σ*) of the axial C-N⁺ bond of the adjacent piperidinium ring. This hyperconjugative interaction can stabilize the conformation where the piperidinium ring is oriented in a way that allows for this orbital overlap.
Caption: Representation of the anomeric effect orbital overlap.
Computational Modeling: A Predictive Tool
In the absence of extensive experimental data, computational chemistry provides a powerful means to investigate the conformational landscape of this compound.
Protocol for Conformational Analysis:
-
Structure Building: Construct the 3D structure of this compound using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each conformer and calculate their relative energies using quantum mechanical methods (e.g., Density Functional Theory - DFT).
-
Analysis: Analyze the geometries, relative energies, and key dihedral angles of the stable conformers to determine the most preferred conformation and the energy barriers for interconversion.
Applications in Drug Discovery
The this compound scaffold serves as a valuable building block in the design of novel therapeutic agents. Its rigid, three-dimensional structure allows for the precise positioning of functional groups to interact with biological targets. The presence of the basic nitrogen provides a handle for salt formation, which can be used to modulate physicochemical properties such as solubility. Furthermore, the ether oxygen can participate in hydrogen bonding interactions with protein targets. This scaffold has been explored for its potential in developing ligands for a variety of receptors and enzymes.
Conclusion
This compound is a spirocyclic scaffold with significant potential in medicinal chemistry. Its synthesis from readily available starting materials makes it an accessible building block for drug discovery programs. A thorough understanding of its structure and conformational behavior, dominated by the chair conformations of the constituent rings and influenced by stereoelectronic effects like the anomeric effect, is essential for the rational design of novel drug candidates. While direct experimental data for this specific compound is limited in the public domain, a combination of data from related structures, fundamental spectroscopic principles, and computational modeling provides a robust framework for its characterization and utilization.
References
An In-depth Technical Guide to VER-155008 (CAS: 1408074-48-5), a Potent Hsp70 Family Inhibitor
Abstract
VER-155008 is a novel, adenosine-derived small molecule that has garnered significant attention within the scientific community for its potent inhibition of the 70-kilodalton heat shock protein (Hsp70) family.[1][2] As molecular chaperones, Hsp70s are critical for maintaining protein homeostasis but are also notoriously overexpressed in a multitude of cancer cells, where they play a pro-survival and anti-apoptotic role.[3] This guide provides a comprehensive technical overview of VER-155008, detailing its chemical properties, mechanism of action, and applications as a chemical probe in cancer research and neurodegenerative disease models. We will explore its effects on cellular pathways and provide detailed protocols for its use in key biochemical and cell-based assays, designed for researchers and drug development professionals aiming to leverage this compound in their studies.
Chemical Identity and Physicochemical Properties
VER-155008, identified by CAS number 1408074-48-5 (note: some vendors may list CAS 1134156-31-2), is chemically known as 5'-O-[(4-Cyanophenyl)methyl]-8-[[(3,4-dichlorophenyl)methyl]amino]-adenosine.[1][4] Developed through structure-based design, it functions as an ATP-competitive inhibitor, targeting the nucleotide-binding domain (NBD) of Hsp70 family members.[2][4][5]
| Property | Value | Source |
| CAS Number | 1408074-48-5 (Primary); 1134156-31-2 | [1][4] |
| Molecular Formula | C₂₅H₂₃Cl₂N₇O₄ | [4] |
| Molecular Weight | 556.4 g/mol | [4] |
| Purity | ≥95-98% (Typically by HPLC) | [1][6] |
| Appearance | Crystalline solid | [6] |
| Solubility | Soluble in DMSO (up to 100 mM), DMF (~30 mg/mL), and Ethanol (with warming). Sparingly soluble in aqueous buffers. | [1][2][6] |
| Storage | Desiccate at room temperature or store at -20°C for long-term stability (≥4 years). | [6] |
Stock Solution Preparation: For most in vitro applications, a 10-100 mM stock solution in anhydrous DMSO is recommended.[1] For aqueous buffers, first dissolve in DMSO, then dilute with the buffer of choice (e.g., a 1:9 DMSO:PBS solution yields a solubility of approximately 0.1 mg/ml).[6] It is advised not to store aqueous solutions for more than one day.[6]
Mechanism of Action: Competitive Inhibition of the Hsp70 ATPase Cycle
The function of Hsp70 chaperones is intrinsically linked to an ATP-dependent cycle of substrate binding and release. This cycle involves a conformational interplay between the Nucleotide-Binding Domain (NBD) and the Substrate-Binding Domain (SBD).
-
ATP-Bound State: When ATP is bound to the NBD, the SBD is in an "open" conformation with a low affinity for client proteins, allowing for rapid substrate exchange.
-
ATP Hydrolysis: Co-chaperones, such as Hsp40/DnaJ, deliver client proteins and stimulate ATP hydrolysis to ADP.
-
ADP-Bound State: This hydrolysis triggers a conformational change, closing the SBD "lid" over the client protein, resulting in a high-affinity, stably bound state.[7]
-
Nucleotide Exchange: Nucleotide Exchange Factors (NEFs) promote the release of ADP and binding of a new ATP molecule, which re-opens the SBD and releases the folded client protein.
VER-155008 acts as a competitive inhibitor by directly binding to the ATP-binding pocket in the NBD of Hsp70.[5][7] X-ray crystallography confirms its interaction within this pocket, arresting the NBD in a conformation that prevents the allosteric communication required for the chaperone cycle.[5][8] This blockade of ATPase activity traps Hsp70 in an inactive state, unable to process client proteins effectively.[7][8]
Caption: Mechanism of Hsp70 inhibition by VER-155008.
Biological Activity & Therapeutic Potential
VER-155008 exhibits activity against multiple members of the Hsp70 family. Its inhibitory concentrations (IC₅₀) in cell-free assays highlight its potency and selectivity profile.
| Target Protein | IC₅₀ Value | Source |
| Hsp70 (HSPA1) | ~0.5 µM | [1][9][10] |
| Hsc70 (HSPA8) | ~2.6 µM | [9][10] |
| Grp78 (HSPA5, BiP) | ~2.6 µM | [9][10] |
| Hsp90β | >200 µM | [1] |
This profile demonstrates potent inhibition of the primary stress-inducible Hsp70, with activity against the constitutive Hsc70 and the ER-resident Grp78, while showing high selectivity against the related Hsp90 chaperone.[1]
Anti-Cancer Applications
In cancer cells, Hsp70 inhibition triggers the degradation of "client" proteins essential for tumor growth and survival, many of which are also clients of Hsp90 (e.g., Raf-1, Her-2, Akt).[3][4] This leads to a range of anti-tumor effects:
-
Inhibition of Proliferation: VER-155008 inhibits the growth of numerous cancer cell lines, including colon, breast, lung, and multiple myeloma, with GI₅₀ values typically in the 5-15 µM range.[3][9]
-
Induction of Apoptosis: The compound induces caspase-dependent and -independent apoptosis.[3][4] In multiple myeloma cells, it synergistically enhances cell death when combined with the proteasome inhibitor bortezomib.[11]
-
Cell Cycle Arrest: Treatment can lead to G1 phase cell cycle arrest, often linked to the disruption of signaling pathways like PI3K/AKT/mTOR.[12][13]
-
Induction of Paraptosis: In anaplastic thyroid carcinoma cells, VER-155008 has been shown to induce paraptosis, a form of non-apoptotic cell death characterized by endoplasmic reticulum (ER) dilation and cytoplasmic vacuolation.[14]
Neurodegenerative Disease Research
Hsp70 family members are also implicated in neurodegenerative diseases like Alzheimer's Disease (AD), where they regulate the fate of proteins such as tau.[7]
-
Axonal Regeneration: In a mouse model of AD, VER-155008 was shown to reduce memory deficits and axonal degeneration.[7] It promoted axonal regrowth in cultured neurons even after damage induced by amyloid-β treatment.[7][10]
-
Reduced Pathologies: The inhibitor significantly reduced amyloid deposition and the formation of phosphorylated-tau in the brains of 5XFAD mice, suggesting Hsc70 may be a promising therapeutic target for AD.[7]
Key Experimental Protocols
Protocol: Hsp70 ATPase Activity Assay (Fluorescence Polarization)
This biochemical assay measures the ability of VER-155008 to compete with a fluorescently-labeled ATP tracer for binding to the Hsp70 NBD.
Principle: A fluorescent ATP analog (tracer) binds to Hsp70, resulting in a high fluorescence polarization (FP) signal. When an inhibitor like VER-155008 displaces the tracer, the tracer tumbles more freely in solution, causing a decrease in the FP signal.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris (pH 7.4), 150 mM KCl, 5 mM CaCl₂.
-
Hsp70 Protein: Recombinant human Hsp70 (e.g., GST-HSP70 3-382) diluted in assay buffer to a 2X final concentration of 800 nM.
-
FP Tracer: N⁶-(6-amino)hexyl-ATP-5-FAM diluted in assay buffer to a 2X final concentration of 40 nM.
-
Compound Plate: Prepare a serial dilution of VER-155008 in 100% DMSO, then dilute into assay buffer to create a 4X working stock. Final DMSO concentration in the assay should be ≤5%.
-
-
Assay Execution (96-well black plate):
-
Add 25 µL of assay buffer to all wells.
-
Add 25 µL of 4X VER-155008 dilutions or DMSO vehicle (for control wells).
-
Add 25 µL of 2X FP Tracer solution to all wells.
-
Initiate the reaction by adding 25 µL of 2X Hsp70 protein solution. Final volume: 100 µL.
-
Final concentrations: 400 nM Hsp70, 20 nM FP Tracer.
-
-
Incubation & Measurement:
-
Incubate the plate for 3 hours at room temperature, protected from light.
-
Read the fluorescence polarization on a suitable plate reader (e.g., Ex: 485 nm, Em: 535 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to high (no inhibitor) and low (no protein) controls.
-
Fit the data using a 4-parameter logistic model to determine the IC₅₀ value.
-
Caption: Workflow for Hsp70 Fluorescence Polarization Assay.
Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in situ. It leverages the principle that ligand binding typically stabilizes a target protein against thermal denaturation.[16]
Principle: Cells are treated with VER-155008, heated to various temperatures, and then lysed. Denatured, aggregated proteins are removed by centrifugation. The amount of soluble Hsp70 remaining in the supernatant is quantified (e.g., by Western Blot), revealing a thermal shift in drug-treated vs. vehicle-treated cells.
-
Cell Treatment:
-
Culture cancer cells (e.g., HCT116) to ~80% confluency.
-
Treat cells with VER-155008 (e.g., 10 µM) or DMSO vehicle for 1-2 hours in culture medium.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine protein concentration using a BCA assay.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blot using an antibody specific for Hsp70.
-
-
Data Interpretation:
-
In vehicle-treated samples, the Hsp70 band intensity will decrease as the temperature increases.
-
In VER-155008-treated samples, Hsp70 should remain soluble at higher temperatures, demonstrating a "thermal shift" indicative of target engagement.
-
Conclusion and Future Directions
VER-155008 is a well-characterized, potent, and selective inhibitor of the Hsp70 family of molecular chaperones. Its ability to disrupt the Hsp70 ATPase cycle makes it an invaluable tool for probing the cellular consequences of Hsp70 inhibition. Its demonstrated efficacy in inducing cancer cell death and its promising activity in models of neurodegeneration underscore its potential as a lead compound for therapeutic development.[3][7][19] While its in vivo use has been hampered by rapid metabolism and clearance, the insights gained from VER-155008 are crucial for designing next-generation Hsp70 inhibitors with improved pharmacokinetic profiles.[2][3] Future research should continue to explore synergistic combinations, such as with Hsp90 inhibitors or proteasome inhibitors, and further elucidate its impact on complex cellular processes like autophagy and protein degradation pathways.[11][20]
References
- 1. VER 155008 | Hsp70 | Tocris Bioscience [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. A novel, small molecule inhibitor of Hsc70/Hsp70 potentiates Hsp90 inhibitor induced apoptosis in HCT116 colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VER-155008 - HSP70 Inhibitors and Modulators | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Functional Analysis of Hsp70 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Frontiers | Heat Shock Cognate 70 Inhibitor, VER-155008, Reduces Memory Deficits and Axonal Degeneration in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Blockade of HSP70 by VER-155008 synergistically enhances bortezomib-induced cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional inhibition of heat shock protein 70 by VER‐155008 suppresses pleural mesothelioma cell proliferation via an autophagy mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The hsp70 inhibitor VER155008 induces paraptosis requiring de novo protein synthesis in anaplastic thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. VER-155008 | Hsp70 Inhibitor | TargetMol [targetmol.com]
- 16. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. | Semantic Scholar [semanticscholar.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ovid.com [ovid.com]
The 8-Oxa-2-azaspiro[4.5]decane Scaffold: A Technical Guide to a Privileged Core in Modern Drug Discovery
Abstract
The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore beyond the confines of traditional "flat" aromatic scaffolds. In this pursuit, three-dimensional molecular architectures have gained preeminence, with spirocyclic systems emerging as a particularly promising class. Among these, the 8-Oxa-2-azaspiro[4.5]decane scaffold has garnered significant attention as a privileged core structure. Its inherent conformational rigidity, which reduces the entropic penalty upon binding to biological targets, coupled with its favorable physicochemical properties, makes it an attractive starting point for the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the 8-Oxa-2-azaspiro[4.5]decane scaffold, its synthesis, and its burgeoning potential in various therapeutic areas, with a particular focus on neurodegenerative disorders, oncology, and inflammatory conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The 8-Oxa-2-azaspiro[4.5]decane Core: Structural Features and Physicochemical Properties
The 8-Oxa-2-azaspiro[4.5]decane scaffold is a bicyclic heterocyclic system characterized by a piperidine ring and a tetrahydropyran ring sharing a single spiro carbon atom. This unique structural arrangement imparts a high degree of three-dimensionality and conformational constraint compared to its non-spirocyclic or monocyclic analogues.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | --INVALID-LINK-- |
| Molecular Weight | 141.21 g/mol | --INVALID-LINK-- |
| Melting Point | 130-132 °C | --INVALID-LINK-- |
| Boiling Point | 280-283 °C | --INVALID-LINK-- |
The presence of both a secondary amine (a hydrogen bond donor and acceptor) and an ether oxygen (a hydrogen bond acceptor) within a rigid framework provides multiple points for interaction with biological targets, while the overall scaffold maintains a favorable balance of hydrophilicity and lipophilicity, crucial for drug-likeness.
Synthesis of the 8-Oxa-2-azaspiro[4.5]decane Scaffold
The synthesis of the 8-Oxa-2-azaspiro[4.5]decane core can be achieved through various synthetic routes. A convenient and efficient method utilizes commercially available starting materials, making this scaffold readily accessible for derivatization.[1]
General Synthetic Strategy
A common approach involves the construction of the spirocyclic system through a multi-step sequence, often culminating in a cyclization reaction to form the piperidine ring. One reported method starts from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.[1] While the full detailed protocol from the primary literature is not publicly available, a general plausible reaction scheme can be outlined.
Caption: Plausible synthetic route to the 8-Oxa-2-azaspiro[4.5]decane core.
Exemplary Experimental Protocol (Conceptual)
The following protocol is a conceptual representation based on established organic chemistry principles for the likely steps involved in the synthesis mentioned.[1]
Step 1: Alkylation of Tetrahydropyran-4-carbonitrile
-
To a solution of tetrahydropyran-4-carbonitrile in a suitable aprotic solvent (e.g., THF, DMF), add a strong base (e.g., LDA, NaH) at low temperature (-78 °C) to generate the corresponding carbanion.
-
Slowly add 1-bromo-2-fluoroethane to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with a proton source (e.g., saturated ammonium chloride solution) and extract the product with an organic solvent.
-
Purify the resulting alkylated product by column chromatography.
Step 2: Reduction of the Nitrile Group
-
Dissolve the alkylated nitrile in a suitable solvent (e.g., ethanol, methanol) and add a reducing agent (e.g., LiAlH₄, Raney Nickel with H₂).
-
Perform the reduction under appropriate conditions (e.g., reflux or hydrogenation at elevated pressure).
-
Work up the reaction to isolate the primary amine.
Step 3: Intramolecular Cyclization
-
The resulting amino-fluoroalkane can undergo intramolecular nucleophilic substitution to form the piperidine ring. This may occur spontaneously upon workup from the reduction step or may require heating in the presence of a non-nucleophilic base.
-
The cyclization yields the target 8-Oxa-2-azaspiro[4.5]decane.
-
Purify the final product by distillation or crystallization.
Potential Therapeutic Applications
The 8-Oxa-2-azaspiro[4.5]decane scaffold and its derivatives have shown promise in a variety of therapeutic areas, primarily due to their ability to interact with key protein targets in a selective and high-affinity manner.
Central Nervous System (CNS) Disorders
The rigid nature of the spirocyclic core makes it an excellent platform for the development of ligands for CNS targets, where subtype selectivity is often crucial to minimize off-target effects.
Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane have been extensively investigated as M1 muscarinic agonists for the symptomatic treatment of Alzheimer's disease.[2][3][4]
-
Mechanism of Action: M1 receptors are highly expressed in the hippocampus and cortex, regions of the brain critical for learning and memory. Agonism of M1 receptors is believed to enhance cholinergic neurotransmission, which is impaired in Alzheimer's disease, and to promote the non-amyloidogenic processing of amyloid precursor protein (APP).
Caption: Simplified signaling pathway of M1 muscarinic receptor agonists.
-
Structure-Activity Relationship (SAR) Insights: Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane core have revealed key structural features for M1 receptor affinity and selectivity over other muscarinic receptor subtypes.[2] For example, the nature and position of substituents on the tetrahydropyran and piperidine rings significantly influence activity.
-
Experimental Protocol: Phosphoinositide (PI) Hydrolysis Assay [5][6][7][8]
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor in appropriate growth medium.
-
Radiolabeling: Incubate the cells overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.
-
Compound Treatment: Wash the cells and pre-incubate with LiCl (to inhibit inositol monophosphatase). Add the test compounds at various concentrations and incubate for a specified time.
-
Extraction: Terminate the reaction by adding a solution of chloroform/methanol/HCl. Separate the aqueous and organic phases by centrifugation.
-
Quantification: Isolate the inositol phosphates from the aqueous phase using anion-exchange chromatography and quantify the radioactivity by liquid scintillation counting.
-
Data Analysis: Plot the concentration-response curves and determine the EC₅₀ values for each compound.
-
-
Experimental Protocol: Scopolamine-Induced Amnesia Model (Passive Avoidance Task) [9][10][11]
-
Apparatus: A two-chambered apparatus with a light and a dark compartment connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
-
Acquisition Trial: Place a rat in the light compartment. When the rat enters the dark compartment, close the door and deliver a mild foot shock.
-
Drug Administration: Administer the test compound (e.g., orally or intraperitoneally) at a specified time before or after the acquisition trial. Administer scopolamine to induce amnesia.
-
Retention Trial: 24 hours after the acquisition trial, place the rat back in the light compartment and measure the latency to enter the dark compartment.
-
Data Analysis: A significant increase in the step-through latency in the drug-treated group compared to the scopolamine-only group indicates a reversal of the memory deficit.
-
Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane, a close analog of the 8-Oxa-2-azaspiro[4.5]decane scaffold, have been developed as high-affinity and selective ligands for the sigma-1 receptor.[12]
-
Mechanism of Action: The sigma-1 receptor is a chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum. It plays a crucial role in regulating cellular stress responses, calcium signaling, and neuronal survival. Ligands of the sigma-1 receptor can have neuroprotective effects and are also valuable as PET radiotracers for imaging neuroinflammation and neurodegenerative processes.
-
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay [13][14][15][16]
-
Membrane Preparation: Prepare cell membranes from a source rich in sigma-1 receptors (e.g., guinea pig brain, or cells overexpressing the receptor).
-
Incubation: In a 96-well plate, incubate the membranes with a radiolabeled sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) and various concentrations of the unlabeled test compound.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the test compound and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
While less explored for the 8-Oxa-2-azaspiro[4.5]decane scaffold itself, related spirocyclic systems have been investigated as dopamine receptor ligands.
-
Mechanism of Action: Dopamine receptors are implicated in a wide range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Modulating the activity of these receptors with selective ligands is a key therapeutic strategy.
-
Experimental Protocol: Dopamine D₂ Receptor Binding Assay [17][18][19][20]
-
Membrane Preparation: Prepare membranes from a tissue or cell line expressing dopamine D₂ receptors (e.g., rat striatum or CHO cells transfected with the D₂ receptor gene).
-
Assay Conditions: Perform a competitive binding assay using a radiolabeled D₂ receptor antagonist, such as [³H]spiperone.
-
Incubation and Filtration: Similar to the sigma-1 receptor binding assay, incubate membranes, radioligand, and test compounds, followed by rapid filtration.
-
Data Analysis: Calculate the Ki values to determine the affinity of the test compounds for the D₂ receptor.
-
Anticancer Applications
Recent research has highlighted the potential of spirocyclic compounds, including derivatives of spirooxindoles, as anticancer agents.[21][22][23][24][25]
-
Mechanism of Action: The precise mechanisms are varied and depend on the specific derivatization of the spirocyclic core. Some compounds have been shown to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation and survival.
-
Experimental Protocol: MTT Assay for Cytotoxicity [21][22][23][24][25]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells, HeLa cervical cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.
-
Anti-inflammatory Applications
The anti-inflammatory potential of novel heterocyclic compounds is an active area of research.
-
Mechanism of Action: Anti-inflammatory agents can act through various mechanisms, including the inhibition of pro-inflammatory enzymes (e.g., cyclooxygenases) and the suppression of pro-inflammatory cytokine production.
-
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [26][27][28][29][30]
-
Animal Model: Use male Wistar rats.
-
Compound Administration: Administer the test compound or vehicle to the animals.
-
Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: Measure the paw volume at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
-
Future Perspectives and Conclusion
The 8-Oxa-2-azaspiro[4.5]decane scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its inherent three-dimensionality and favorable physicochemical properties make it an attractive starting point for the design of potent and selective ligands for a range of biological targets. The applications highlighted in this guide, particularly in the areas of CNS disorders, oncology, and inflammation, underscore the broad therapeutic potential of this scaffold.
Future research in this area should focus on:
-
Expansion of the Chemical Space: The development of novel synthetic methodologies to access a wider diversity of 8-Oxa-2-azaspiro[4.5]decane derivatives.
-
Structure-Based Drug Design: The use of computational modeling and structural biology to guide the rational design of more potent and selective ligands.
-
Exploration of New Therapeutic Targets: The screening of 8-Oxa-2-azaspiro[4.5]decane-based libraries against a broader range of biological targets to uncover new therapeutic opportunities.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of agonist efficacy on desensitization of phosphoinositide hydrolysis mediated by m1 and m3 muscarinic receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The relationship between agonist states of the M1 muscarinic receptor and the hydrolysis of inositol lipids in transfected murine fibroblast cells (B82) expressing different receptor densities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An evaluation of the mechanism of scopolamine-induced impairment in two passive avoidance protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. The Effect of Scopolamine on Avoidance Memory and Hippocampal Neurons in Male Wistar Rats - Basic and Clinical Neuroscience [bcn.iums.ac.ir]
- 12. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. Dopamine D2 receptor binding in adrenal medulla: characterization using [3H]spiperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 27. In vivo and in silico anti-inflammatory activity of Artemisia vulgaris and β-caryophyllene oxide in carrageenan-induced paw edema in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 29. researchgate.net [researchgate.net]
- 30. rjptonline.org [rjptonline.org]
The Ascending Trajectory of 8-Oxa-2-azaspiro[4.5]decane Hydrochloride in Medicinal Chemistry: A Technical Guide
Abstract
In the contemporary landscape of drug discovery, the pursuit of molecular novelty and enhanced pharmacological profiles has led to an increased focus on three-dimensional scaffolds. Among these, spirocyclic systems have garnered significant attention for their ability to confer conformational rigidity and improved physicochemical properties. This technical guide provides an in-depth exploration of 8-Oxa-2-azaspiro[4.5]decane hydrochloride, a versatile building block that has emerged as a valuable component in the medicinal chemist's toolkit. We will navigate its synthesis, delve into its key structural and chemical attributes, and illuminate its application in the development of innovative therapeutic agents, supported by detailed experimental protocols and mechanistic insights.
The Strategic Advantage of Spirocyclic Scaffolds in Drug Design
The paradigm in drug discovery is progressively shifting from planar, aromatic structures towards molecules with a higher fraction of sp³-hybridized carbons, a concept often referred to as "escaping flatland". This strategic move is driven by the observation that increased three-dimensionality often correlates with improved clinical success. Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this evolution.[1][2]
The inherent rigidity of the spirocyclic core locks the conformation of a molecule, which can optimize the orientation of binding elements for interaction with biological targets. This pre-organization can lead to enhanced potency and selectivity.[3] Furthermore, the introduction of a spirocyclic moiety can favorably modulate key physicochemical properties. For instance, azaspirocycles have been shown to exhibit higher solubility, increased basicity, decreased lipophilicity, and improved metabolic stability compared to their non-spirocyclic counterparts.[4]
The 8-Oxa-2-azaspiro[4.5]decane scaffold, a heterocyclic system composed of a piperidine ring and a tetrahydropyran ring, embodies these advantages. The presence of the oxygen and nitrogen heteroatoms provides opportunities for hydrogen bonding and other polar interactions, while the overall three-dimensional shape allows for the exploration of novel chemical space.
Synthesis of the Core Scaffold: 8-Oxa-2-azaspiro[4.5]decane
A convenient and efficient synthesis of 8-Oxa-2-azaspiro[4.5]decane has been developed, utilizing readily available commercial reagents.[5] This method provides a practical route to this valuable building block, enabling its broader application in drug discovery programs.
Synthetic Pathway Overview
The synthesis commences with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The key steps involve the formation of the pyrrolidine ring fused at the C4 position of the tetrahydropyran ring.
Caption: Synthetic approach to 8-Oxa-2-azaspiro[4.5]decane.
Physicochemical and Structural Properties
The utility of a building block in medicinal chemistry is intrinsically linked to its physicochemical properties. This compound possesses a profile that makes it an attractive starting point for drug design.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO | [6] |
| Molecular Weight | 177.67 g/mol | [6] |
| Appearance | Solid | [7] |
| Storage Temperature | 2-8°C, inert atmosphere | [7] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | [8] |
| cLogP | 0.7765 | [8] |
| Hydrogen Bond Acceptors | 2 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Rotatable Bonds | 0 | [8] |
These properties, particularly the balance of polarity and lipophilicity, contribute to the potential for good oral bioavailability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of its derivatives. The rigid, spirocyclic nature, with zero rotatable bonds in the core structure, is a key feature that medicinal chemists leverage to reduce the entropic penalty of binding to a target protein.[8]
Applications in Medicinal Chemistry: Case Studies
The true value of a building block is demonstrated through its successful incorporation into bioactive molecules. 8-Oxa-2-azaspiro[4.5]decane has served as a key scaffold in the development of ligands for a variety of biological targets.
M1 Muscarinic Agonists for Neurodegenerative Diseases
The M1 muscarinic acetylcholine receptor is a well-validated target for the symptomatic treatment of cognitive decline in Alzheimer's disease. Researchers have utilized the 1-oxa-8-azaspiro[4.5]decane skeleton, a close analog of our topic scaffold, to design potent and selective M1 agonists.[9]
By incorporating the tetrahydrofuran ring moiety of muscarone into an 8-azaspiro[4.5]decane framework, a series of compounds were synthesized and evaluated. Systematic modifications of this core led to the discovery of molecules with preferential affinity for M1 over M2 receptors and potent antiamnesic activity in preclinical models.[9] This work highlights how the spirocyclic core can be decorated to achieve the desired pharmacological profile.
Caption: Workflow for developing M1 agonists.
Sigma-1 Receptor Ligands for PET Imaging in Oncology
The sigma-1 receptor is overexpressed in a variety of tumors, making it an attractive target for both therapeutic intervention and diagnostic imaging. The 8-Oxa-2-azaspiro[4.5]decane scaffold has been employed in the development of selective sigma-1 receptor ligands for Positron Emission Tomography (PET) imaging.[10]
In one study, a series of 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized and found to exhibit nanomolar affinity for the sigma-1 receptor with moderate to good selectivity over the sigma-2 subtype.[10] The lead compounds were radiolabeled with Fluorine-18 and demonstrated high initial brain uptake and specific binding to sigma-1 receptors in preclinical imaging studies.[10] This application showcases the utility of the spirocyclic core in creating probes for molecular imaging, a critical tool in modern medicine.
Experimental Protocols
To facilitate the use of this building block, we provide a detailed, self-validating experimental protocol for its synthesis, based on the work of Ogurtsov et al., and a general procedure for its subsequent functionalization.[5]
Synthesis of 8-Oxa-2-azaspiro[4.5]decane
Materials:
-
Tetrahydropyran-4-carbonitrile
-
1-Bromo-2-fluoroethane
-
Appropriate solvent (e.g., THF, DMF)
-
Reducing agent (e.g., LiAlH₄)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Alkylation: To a solution of tetrahydropyran-4-carbonitrile in a suitable anhydrous solvent, add a strong base (e.g., LDA, NaH) at a reduced temperature (-78 °C to 0 °C).
-
Slowly add 1-bromo-2-fluoroethane to the reaction mixture and allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Quench the reaction with a proton source (e.g., water, saturated NH₄Cl solution) and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Reductive Cyclization: Dissolve the crude intermediate in an anhydrous solvent (e.g., THF, diethyl ether).
-
Carefully add a reducing agent (e.g., LiAlH₄) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature or with gentle heating until the reduction of the nitrile and subsequent cyclization is complete.
-
Perform a careful work-up (e.g., Fieser work-up for LiAlH₄) to quench the excess reducing agent and precipitate the aluminum salts.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purification: Purify the crude 8-Oxa-2-azaspiro[4.5]decane by column chromatography or distillation to yield the pure product.
-
Salt Formation: Dissolve the free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt.
-
Collect the solid by filtration and dry under vacuum.
General Protocol for N-Alkylation
Materials:
-
This compound
-
Alkyl halide or other electrophile
-
Base (e.g., K₂CO₃, Et₃N)
-
Solvent (e.g., acetonitrile, DMF)
Procedure:
-
To a solution of this compound in the chosen solvent, add a base to neutralize the hydrochloride and liberate the free amine.
-
Add the desired alkyl halide or other electrophilic coupling partner.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the N-alkylated product by column chromatography.
Conclusion and Future Perspectives
This compound is a building block with significant potential in medicinal chemistry. Its inherent three-dimensionality, coupled with favorable physicochemical properties, makes it an attractive scaffold for the design of novel therapeutic agents targeting a range of diseases. The synthetic accessibility of this core structure further enhances its appeal for use in drug discovery campaigns. As the demand for molecules that can effectively navigate complex biological systems continues to grow, we anticipate that the strategic incorporation of spirocyclic scaffolds like 8-Oxa-2-azaspiro[4.5]decane will become increasingly prevalent, leading to the development of the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chembk.com [chembk.com]
- 7. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Russian Chemical Bulletin - журнал | ИСТИНА – Интеллектуальная Система Тематического Исследования НАукометрических данных [istina.msu.ru]
An In-depth Technical Guide to Oxa-Azaspirocyclic Compounds in Drug Discovery
Foreword: Embracing Three-Dimensionality in Modern Medicinal Chemistry
For decades, the landscape of drug discovery has been dominated by "flat," aromatic molecules. While this approach has yielded numerous successes, it has also led to saturation in well-explored chemical space and challenges with properties like solubility and off-target effects. The strategic shift towards molecules with greater three-dimensionality, characterized by a higher fraction of sp³-hybridized carbons (Fsp³), is what many in the field refer to as the "escape from flatland."[1][2] This paradigm shift is not merely a trend; it is a data-driven response to the observation that increased molecular three-dimensionality often correlates with improved clinical success.[3][4]
Among the most promising three-dimensional scaffolds are spirocycles—bicyclic systems sharing a single common atom.[2] Their rigid, non-planar geometry allows for a precise and predictable orientation of substituents in 3D space, facilitating optimal interactions with the complex topographies of biological targets.[4] This guide focuses on a particularly advantageous subclass: oxa-azaspirocyclic compounds . The incorporation of both oxygen and nitrogen atoms into the spirocyclic framework imparts a unique and highly desirable set of physicochemical properties, making them powerful building blocks for the next generation of therapeutics.
// Nodes flat_molecules [label="Traditional 'Flat' Molecules\n(High sp² character)", fillcolor="#F1F3F4", fontcolor="#202124"]; challenges [label="Challenges:\n- Poor Solubility\n- Off-Target Effects\n- Saturated Chemical Space", fillcolor="#EA4335", fontcolor="#FFFFFF"]; spirocycles [label="3D Scaffolds:\nSpirocycles", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxa_aza [label="Oxa-Azaspirocycles", fillcolor="#34A853", fontcolor="#FFFFFF"]; properties [label="Improved Physicochemical Properties:\n- Higher Solubility[5][6]\n- Lower Lipophilicity[2][5]\n- Metabolic Stability[7]\n- Higher Fsp³[4]", fillcolor="#FBBC05", fontcolor="#202124"]; outcomes [label="Enhanced Therapeutic Profile:\n- Improved Potency & Selectivity\n- Favorable Pharmacokinetics\n- Novel Chemical Space", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
// Edges flat_molecules -> challenges [penwidth=1.5, color="#5F6368"]; challenges -> spirocycles [label=" 'Escape from Flatland' ", penwidth=1.5, color="#5F6368", style=dashed]; spirocycles -> oxa_aza [penwidth=1.5, color="#5F6368"]; oxa_aza -> properties [penwidth=1.5, color="#5F6368"]; properties -> outcomes [penwidth=1.5, color="#5F6368"]; } dot Caption: The rationale for adopting oxa-azaspirocyclic scaffolds in drug design.
The Physicochemical Advantage: Causality Behind the Core
The decision to incorporate an oxa-azaspirocyclic core is driven by its profound impact on a molecule's drug-like properties. The presence of heteroatoms and the rigid 3D structure are not arbitrary additions; they are deliberate choices to overcome specific pharmacokinetic and pharmacodynamic hurdles.
-
Enhanced Aqueous Solubility: The introduction of an oxygen atom into the spirocyclic framework can dramatically improve aqueous solubility—in some cases by up to 40 times—and lower lipophilicity.[5][6] This is critical for developing orally bioavailable drugs and compounds suitable for intravenous administration. The nitrogen atom, typically a secondary or tertiary amine, provides a basic handle that can be protonated at physiological pH, further boosting solubility.
-
Metabolic Stability: Spirocyclic systems, particularly those containing strained four-membered rings, often exhibit greater metabolic stability compared to their monocyclic counterparts.[7] The spirocenter and adjacent carbons are sterically hindered, shielding them from oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and a more predictable pharmacokinetic profile.
-
Structural Rigidity and Vectorial Precision: The rigid conformation of a spirocycle locks the molecule's substituents into well-defined positions.[2] This pre-organization reduces the entropic penalty of binding to a target, which can lead to higher potency. Furthermore, it provides predictable exit vectors for functional groups, allowing medicinal chemists to precisely probe the binding pocket of a target protein, enhancing selectivity and minimizing off-target interactions.[4][7]
Key Synthetic Strategies: Building the Core
The construction of complex spirocyclic systems has historically been a synthetic challenge. However, recent advances in synthetic methodology have made oxa-azaspirocyclic building blocks more accessible.
Iodocyclization
A powerful and versatile method for constructing oxa-spirocycles is iodocyclization of alkenyl alcohols.[5] This reaction proceeds under mild conditions and often with high diastereoselectivity. The general approach involves the reaction of an alcohol tethered to an alkene with an electrophilic iodine source, leading to the formation of a cyclic ether. This strategy has been successfully used to prepare a library of over 150 oxa-spirocyclic compounds.[5]
Metal-Catalyzed Oxidative Cyclization
Metal catalysis offers an efficient route to certain oxa-azaspirocyclic cores. A key example is the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones, which have shown potent antitumor activity.[8] This strategy involves the intramolecular oxidative cyclization of N-(4-hydroxyphenyl)acetamide derivatives. The choice of catalyst and oxidant is critical for achieving high yields.
// Nodes start_materials [label="Starting Materials:\n4-Aminophenol & α-Hydroxy Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Amide Formation\n(e.g., with DCC)", fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="Intermediate:\n2-Hydroxy-N-(4-hydroxyphenyl)acetamide\n(Compound 9a)", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Metal-Catalyzed Oxidative Cyclization\n(Key Spiro-forming Step)\n[PhI(OAc)₂, Cu catalyst]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; core_structure [label="Core Scaffold:\n1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione\n(Compound 10a)", fillcolor="#34A853", fontcolor="#FFFFFF"]; step3 [label="Step 3: N-Alkylation / N-Arylation\n(Diversification)", fillcolor="#FFFFFF", fontcolor="#202124"]; final_compounds [label="Final Bioactive Derivatives\n(e.g., Compounds 11h, 11k)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start_materials -> step1 [penwidth=1.5, color="#5F6368"]; step1 -> intermediate [penwidth=1.5, color="#5F6368"]; intermediate -> step2 [penwidth=1.5, color="#5F6368"]; step2 -> core_structure [penwidth=1.5, color="#5F6368"]; core_structure -> step3 [penwidth=1.5, color="#5F6368"]; step3 -> final_compounds [penwidth=1.5, color="#5F6368"]; } dot Caption: General synthetic workflow for 1-oxa-4-azaspiro-dienediones.[8]
Detailed Experimental Protocol: Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (10a)[8]
This protocol describes the pivotal metal-catalyzed step for creating the spirocyclic core, a self-validating system that relies on precise reagent control and chromatographic verification.
-
Objective: To synthesize the core spirocyclic scaffold via intramolecular oxidative cyclization.
-
Materials & Reagents:
-
2-Hydroxy-N-(4-hydroxyphenyl)acetamide (9a)
-
Phenyliodine diacetate (PhI(OAc)₂)
-
Copper(I) perchlorate acetonitrile complex (Cu[(CH₃CN)₄ClO₄])
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas (N₂)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (for elution)
-
-
Procedure:
-
To a solution of 2-hydroxy-N-(4-hydroxyphenyl)acetamide (9a, 1 equivalent) in anhydrous DCM under a nitrogen atmosphere, add PhI(OAc)₂ (2 equivalents).
-
Add the copper catalyst, Cu[(CH₃CN)₄ClO₄] (0.05 equivalents), to the solution.
-
Stir the reaction mixture at room temperature. The causality for using a copper catalyst lies in its ability to facilitate the desired oxidative coupling pathway, minimizing side reactions.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate (1:1 v/v). The reaction is complete upon the disappearance of the starting material spot.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting crude residue by column chromatography on silica gel. Elute with a gradient of petroleum ether and ethyl acetate to isolate the pure product.
-
-
Validation & Characterization: The final product, 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (10a), is obtained as a viscous, off-white solid. Its structure and purity must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For compound 10a, the expected HRMS (ESI) m/z for [M+H]⁺ is 166.0504 (calculated), with an experimental finding of 166.0502.[8]
Applications in Drug Discovery: From Concept to Clinical Candidates
The unique properties of oxa-azaspirocyclic compounds have led to their successful application in diverse therapeutic areas, particularly in oncology and neuroscience.
Anticancer Activity
Derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have demonstrated potent cytotoxic activity against various human cancer cell lines.[8][9] The spirodienone moiety is a key pharmacophore, but its reactivity can be modulated to improve safety and efficacy.[9] By modifying the dienone system through reactions like Michael addition, researchers can reduce off-target reactivity while retaining or even enhancing antitumor effects.[9]
| Compound ID | Target Cell Line | IC₅₀ (μM) | Reference |
| 6b | HeLa (Cervical Cancer) | 0.18 | [9] |
| 6d | A549 (Lung Cancer) | 0.26 | [9] |
| 8d | MDA-MB-231 (Breast Cancer) | 0.10 | [9] |
| 11d | MDA-MB-231 (Breast Cancer) | 0.08 | [8] |
| 11h | MDA-MB-231 (Breast Cancer) | 0.08 | [8] |
| 11h | A549 (Lung Cancer) | 0.19 | [8] |
| 11h | HeLa (Cervical Cancer) | 0.15 | [8] |
| 11k | MDA-MB-231 (Breast Cancer) | 0.09 | [8] |
| 11k | HeLa (Cervical Cancer) | 0.14 | [8] |
Table 1: In Vitro Anticancer Activity of Selected 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives.
The data clearly indicates that specific substitutions on the azaspirocyclic core can yield compounds with low nanomolar to sub-micromolar potency. Compound 11h , for instance, shows broad-spectrum activity across all three tested cell lines, making it a promising candidate for further development.[8]
Central Nervous System (CNS) Applications
The ability to fine-tune polarity and lipophilicity makes oxa-azaspirocyclic scaffolds highly suitable for CNS drug discovery, where penetration of the blood-brain barrier is a major challenge. A novel class of oxa-azaspiro derivatives has been identified as triple reuptake inhibitors, simultaneously blocking the transporters for serotonin, norepinephrine, and dopamine.[10] This mechanism is highly sought after for the treatment of major depressive disorder and other psychiatric conditions. The rigid spirocyclic framework is key to achieving the desired selectivity and potency profile at these three distinct but related transporter proteins.
// Nodes receptor [label="Receptor Tyrosine Kinase", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; ras [label="RAS", fillcolor="#FFFFFF", fontcolor="#202124"]; raf [label="RAF Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; mek [label="MEK", fillcolor="#FFFFFF", fontcolor="#202124"]; erk [label="ERK", fillcolor="#FFFFFF", fontcolor="#202124"]; proliferation [label="Cell Proliferation,\nSurvival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; atp [label="ATP", shape=invtriangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhibitor [label="Oxa-Azaspirocyclic\nKinase Inhibitor", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges receptor -> ras [penwidth=1.5, color="#5F6368"]; ras -> raf [penwidth=1.5, color="#5F6368"]; raf -> mek [label=" P ", penwidth=1.5, color="#5F6368"]; mek -> erk [label=" P ", penwidth=1.5, color="#5F6368"]; erk -> proliferation [penwidth=1.5, color="#5F6368"];
// Inhibition atp -> raf [penwidth=1.5, color="#4285F4", style=dashed, arrowhead=none]; inhibitor -> raf [penwidth=2.0, color="#EA4335", label=" Blocks\nATP Binding", fontcolor="#202124", fontsize=8]; } dot Caption: Conceptual inhibition of a kinase pathway by an oxa-azaspirocycle.
Future Outlook
The ascent of oxa-azaspirocyclic compounds from niche building blocks to privileged scaffolds in medicinal chemistry is undeniable.[1] Their proven ability to enhance critical drug-like properties provides a compelling rationale for their continued exploration. Future efforts will likely focus on developing more efficient and enantioselective synthetic routes to expand the diversity of available cores. Furthermore, their application in novel drug modalities, such as DNA-encoded libraries (DELT), will allow for the rapid screening of vast chemical space to identify potent and selective modulators for an even wider range of challenging biological targets.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxa-spirocycles: synthesis, properties and applications - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 8-Oxa-2-azaspiro[4.5]decane Hydrochloride: Sourcing and Application for Drug Development Professionals
Introduction
For researchers and scientists at the forefront of novel therapeutic development, particularly in the burgeoning field of targeted protein degradation, the accessibility of unique chemical scaffolds is paramount. 8-Oxa-2-azaspiro[4.5]decane hydrochloride (CAS No. 1408074-48-5) has emerged as a key building block, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its rigid, three-dimensional spirocyclic core offers a structurally distinct motif for the rational design of linkers in these heterobifunctional molecules, which are engineered to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.
This in-depth guide provides a technical overview of this compound, focusing on its commercial availability, key chemical properties, and considerations for its application in drug discovery workflows.
Physicochemical Properties and Structural Information
This compound is a white crystalline powder. Its fundamental properties are summarized in the table below:
| Property | Value | Source(s) |
| CAS Number | 1408074-48-5 | [1] |
| Molecular Formula | C₈H₁₆ClNO | [1] |
| Molecular Weight | 177.67 g/mol | [1] |
| Appearance | White crystalline powder | ChemBK |
| Melting Point | Approximately 177-180 °C | ChemBK |
| Solubility | Soluble in water, methanol, and ethanol | ChemBK |
Note: The melting point is reported as an approximate range and may vary depending on the supplier and purity.
Structural Representation:
A 2D representation of the this compound structure.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers that specialize in providing building blocks for research and development. The typical purity offered is around 97% or higher. When sourcing this compound, it is crucial to verify the identity and purity through the supplier's Certificate of Analysis (CoA), which should ideally include NMR and mass spectrometry data.
Below is a non-exhaustive list of known suppliers:
| Supplier | Purity | Notes |
| BLDpharm | ≥97% | Offers various quantities and provides access to analytical data such as NMR, HPLC, and LC-MS upon request.[2] |
| AChemBlock | 97% | Lists the compound and provides basic physicochemical properties. |
| Sunway Pharm Ltd | 97% | Provides pricing for various quantities and indicates the availability of CoA and NMR data.[3] |
It is recommended to contact suppliers directly to obtain the latest pricing, availability, and a comprehensive Certificate of Analysis before procurement.
Synthesis and Characterization
While this guide focuses on the commercially available hydrochloride salt, an understanding of its synthesis can be valuable. The parent compound, 8-Oxa-2-azaspiro[4.5]decane, can be synthesized from commercially available starting materials. A reported method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.[2] The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid.
For researchers requiring confirmation of the compound's identity and purity, the following analytical techniques are standard:
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.
Applications in Drug Discovery: A PROTAC Building Block
The primary application of this compound in contemporary drug discovery is as a rigid linker component in the synthesis of PROTACs. PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The spirocyclic nature of 8-Oxa-2-azaspiro[4.5]decane provides a well-defined three-dimensional scaffold. This structural rigidity can be advantageous in linker design by:
-
Controlling the spatial orientation of the target-binding and E3 ligase-binding moieties.
-
Reducing the conformational flexibility of the linker, which can lead to improved binding affinity and selectivity.
-
Exploring novel vector orientations for exiting the binding pockets of the target protein and E3 ligase.
The workflow for incorporating this building block into a PROTAC synthesis is outlined below:
Workflow for sourcing and utilizing 8-Oxa-2-azaspiro[4.5]decane HCl in PROTAC synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is classified as a chemical for research and development purposes and is not intended for medical or consumer use.[1] General safety and handling guidelines include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust or vapors.
-
Contact: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place, away from direct sunlight and moisture.
For detailed safety information, it is imperative to consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and commercially accessible building block for drug discovery, particularly in the design of PROTACs. Its rigid spirocyclic structure offers unique advantages for linker design, enabling the development of novel protein degraders. Researchers and drug development professionals should carefully vet suppliers and obtain comprehensive analytical data to ensure the quality of this key reagent in their synthetic workflows.
References
A Technical Guide to the Solubility of 8-Oxa-2-azaspiro[4.5]decane Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics to formulation and bioavailability. This guide provides a comprehensive technical framework for approaching the solubility of 8-Oxa-2-azaspiro[4.5]decane hydrochloride, a heterocyclic amine salt of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document serves as a predictive and methodological whitepaper. It synthesizes the fundamental principles governing the solubility of amine hydrochloride salts in organic media, offers a systematic approach to predicting solubility, and provides detailed, field-proven experimental protocols for its precise determination.
Introduction: The Physicochemical Challenge
8-Oxa-2-azaspiro[4.5]decane is a spirocyclic scaffold utilized as a building block in the synthesis of novel chemical entities.[1] Its hydrochloride salt, this compound, converts the basic secondary amine into a more crystalline, stable, and often more handleable form. However, this conversion to a salt drastically alters its solubility profile.
As an ionic compound, it is rendered more water-soluble. Conversely, its solubility in the nonpolar organic solvents frequently used in synthesis, purification, and formulation can become severely limited.[2] An accurate understanding of its solubility across a range of organic solvents is therefore critical for:
-
Process Chemistry: Selecting appropriate solvents for reaction, work-up, and crystallization.
-
Formulation Science: Developing viable delivery systems and predicting dissolution behavior.[3]
-
Analytical Chemistry: Preparing solutions for analysis by techniques like HPLC and NMR.[4]
This guide will equip the research professional with the theoretical knowledge and practical methodologies to systematically characterize the solubility of this compound.
Theoretical Framework: Deconstructing Solubility
The dissolution of a crystalline salt like this compound in any solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_mix). Dissolution occurs spontaneously when ΔG_mix is negative. This is controlled by the balance between the energy required to break apart the crystal lattice (lattice energy) and the energy released when the resulting ions are stabilized by solvent molecules (solvation energy).
For an amine hydrochloride, the key molecular interactions are:
-
Lattice Energy: The strong electrostatic attraction between the protonated spirocyclic cation (R₂NH₂⁺) and the chloride anion (Cl⁻) in the crystal lattice. This energy must be overcome for dissolution to occur.
-
Solvation Energy: The energy released upon the interaction of the ions with solvent molecules. This is highly dependent on the nature of the solvent.[5]
The fundamental principle "like dissolves like" provides a useful starting point.[6][7] Amine salts are highly polar and ionic. Therefore, they will exhibit the highest solubility in polar solvents capable of effectively solvating both the cation and the anion.
The Role of the Solvent
Organic solvents can be broadly classified based on their ability to stabilize the dissociated ions:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These are generally the best solvents for amine hydrochlorides. Their high dielectric constant helps to separate the ions, and the hydroxyl group (-OH) can form strong hydrogen bonds with both the protonated amine (N-H⁺···O) and the chloride anion (Cl⁻···H-O).
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can effectively solvate the cation. However, their ability to solvate the small chloride anion is weaker compared to protic solvents, often leading to lower, but still significant, solubility.
-
Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents have low dielectric constants and lack the ability to form strong interactions with ions. Consequently, the energy required to break the crystal lattice is not compensated by solvation energy, leading to very poor solubility.[8]
A Predictive Tool: Hansen Solubility Parameters (HSP)
For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful framework.[9] HSP deconstructs the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar forces.
The principle states that substances with similar (δd, δp, δh) parameters are likely to be miscible. While the HSP for this compound is not published, we can infer its characteristics. As an ionic salt, it will have very high δp and δh values. Therefore, solvents that also possess high δp and δh values will be the best candidates for achieving high solubility.
Predictive Solubility Analysis
Based on the theoretical principles, we can make educated predictions about the solubility of this compound. The following table categorizes common organic solvents and provides a qualitative forecast of solubility.
| Solvent Class | Example Solvents | Key Properties | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol, Water | High dielectric constant, H-bond donor & acceptor | High to Very High | Excellent solvation of both R₂NH₂⁺ cation and Cl⁻ anion through hydrogen bonding and ion-dipole interactions. |
| Polar Aprotic | DMSO, DMF | High dielectric constant, H-bond acceptor | Moderate | Strong solvation of the cation via ion-dipole interactions, but weaker solvation of the chloride anion. |
| Polar Aprotic | Acetonitrile, Acetone | Moderate dielectric constant, weak H-bond acceptor | Low to Moderate | Less effective at separating and solvating the ion pair compared to DMSO or DMF. |
| Ethers | Tetrahydrofuran (THF) | Low dielectric constant, H-bond acceptor | Very Low | The ether oxygen can interact weakly with the cation, but the low polarity is insufficient to overcome lattice energy. |
| Chlorinated | Dichloromethane (DCM) | Low dielectric constant, non-H-bonding | Insoluble to Very Low | Inadequate polarity to stabilize the ions in solution. |
| Hydrocarbons | Toluene, Hexane | Very low dielectric constant, nonpolar | Insoluble | No effective mechanism for ion solvation; unable to overcome the strong ionic forces of the crystal lattice. |
Experimental Determination of Solubility: A Validated Protocol
Theoretical predictions must be confirmed by empirical measurement. The "gold standard" for determining thermodynamic solubility is the Isothermal Shake-Flask Method .[13][14] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Workflow for Solubility Determination
The overall process involves achieving equilibrium, separating the solid and liquid phases, and quantifying the dissolved solute.
References
- 1. 8-Oxa-2-azaspiro[4.5]decane | 310-93-0 [chemicalbook.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. improvedpharma.com [improvedpharma.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. What are the factors influencing the solubility of lead salts in organic solvents? - Blog [cjspvc.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. byjus.com [byjus.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 11. Solubility parameters (HSP) [adscientis.com]
- 12. paint.org [paint.org]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Navigating the Stability of 8-Oxa-2-azaspiro[4.5]decane HCl: A Technical Guide for Researchers
Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery
Spirocyclic systems, characterized by their unique three-dimensional architecture, have garnered significant interest in medicinal chemistry. The rigid structure of these compounds, such as 8-Oxa-2-azaspiro[4.5]decane, allows for precise orientation of substituents, making them valuable scaffolds for exploring new chemical space in drug discovery.[1] The hydrochloride salt form of this particular spirocycle is often utilized to enhance its physicochemical properties, including solubility and stability, which are critical for formulation and development.[2] This guide provides a comprehensive overview of the factors influencing the stability of 8-Oxa-2-azaspiro[4.5]decane HCl and outlines best practices for its storage and handling to ensure its integrity for research and development applications.
Physicochemical Properties and Intrinsic Stability
Understanding the inherent chemical and physical properties of 8-Oxa-2-azaspiro[4.5]decane HCl is fundamental to ensuring its long-term stability. As a hydrochloride salt of a secondary amine, its stability is primarily governed by its hygroscopicity, pKa, and susceptibility to salt disproportionation.
Table 1: Key Physicochemical Properties of 8-Oxa-2-azaspiro[4.5]decane HCl
| Property | Value/Information | Significance for Stability |
| Molecular Formula | C8H16ClNO | Defines the elemental composition. |
| Molecular Weight | 177.67 g/mol | Relevant for analytical procedures. |
| Physical Form | Solid[3] | Crystalline solids are generally more stable than amorphous forms.[4] |
| Purity | Typically ≥97% | Impurities can potentially catalyze degradation. |
| pKa | (Not publicly available) | The difference in pKa between the basic API and hydrochloric acid is crucial for salt stability. A ΔpKa of at least 3 units is generally preferred to minimize disproportionation.[5] |
| Solubility | (Not publicly available) | Solubility, particularly the solubility product (Ksp), influences the propensity for disproportionation.[5] |
The Critical Role of the Hydrochloride Salt
The formation of a hydrochloride salt serves multiple purposes in drug development. It often converts a liquid or low-melting point free base into a more handleable crystalline solid, improves aqueous solubility, and can protect sensitive functional groups, like amines, from oxidative degradation by protonating them to a more stable ammonium ion.[2][4]
Potential Degradation and Instability Pathways
While the hydrochloride salt form enhances stability, it is not immune to degradation. Researchers must be aware of potential pathways that can compromise the purity and integrity of 8-Oxa-2-azaspiro[4.5]decane HCl.
Salt Disproportionation
This is a critical phenomenon for API salts where the salt reverts to its free base and corresponding acid. This solution-mediated process can occur even in the solid state within localized aqueous microenvironments created by adsorbed moisture.[5]
Key Factors Influencing Disproportionation:
-
Humidity: High relative humidity (RH) is a primary trigger for disproportionation by providing the aqueous microenvironment necessary for the reaction.[5]
-
Temperature: Elevated temperatures can accelerate the kinetics of disproportionation.[5]
-
pH of the Microenvironment: The presence of alkaline excipients in a formulation can raise the local pH above the pH of maximum stability (pHmax), driving the equilibrium towards the free base.[5]
Caption: Salt Disproportionation Pathway.
Hygroscopicity
Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a common characteristic of salts.[6] Excessive moisture uptake can lead to:
-
Physical Changes: Caking, deliquescence (dissolving in absorbed water), and changes in flow properties.[7]
-
Chemical Degradation: The absorbed water can act as a solvent, facilitating disproportionation or hydrolysis.
Chemical Degradation
While the spirocyclic core is generally stable, potential chemical degradation pathways should be considered, particularly under stress conditions.
-
Hydrolysis: The ether linkage in the oxaspiro ring could be susceptible to acid- or base-catalyzed hydrolysis, although this typically requires harsh conditions.
-
Oxidation: The secondary amine is susceptible to oxidation, potentially forming N-oxides or other degradation products. The protonated state in the HCl salt form provides significant protection against this pathway.[2]
Recommended Storage and Handling Conditions
Based on the physicochemical principles and vendor recommendations, a cautious approach to storage is warranted to maximize the long-term stability of 8-Oxa-2-azaspiro[4.5]decane HCl.
Table 2: Recommended Storage and Handling Protocols
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) [3] | Minimizes the kinetics of potential degradation reactions, including disproportionation.[5] While some vendors suggest room temperature, refrigeration provides a more controlled and protective environment against temperature excursions.[8][9][10] |
| Atmosphere | Inert Atmosphere (e.g., Argon or Nitrogen) [3] and Sealed in Dry Conditions [9] | Prevents moisture uptake, which is a key driver for both hygroscopicity-related physical changes and salt disproportionation.[5][6] Also protects against atmospheric oxygen. |
| Container | Tightly sealed, appropriate container | The original manufacturer's packaging is designed to protect the product.[11] If repackaging, use containers with low moisture vapor transmission rates. |
| Light Exposure | Protect from light [12] | While specific photostability data is unavailable, it is a standard precaution for complex organic molecules to prevent photodegradation. |
| Handling | Handle in a low-humidity environment (e.g., glove box or dry room) [6] | Minimizes moisture exposure during weighing and transfer, which is critical for preventing hygroscopic changes and ensuring accurate dispensing. |
Protocol for a Preliminary Stability Assessment
For critical applications, or when developing a formulation, conducting a preliminary stability assessment is highly recommended. This involves subjecting the compound to stressed conditions to identify potential liabilities.
Step-by-Step Forced Degradation Study Protocol
-
Sample Preparation: Prepare a stock solution of 8-Oxa-2-azaspiro[4.5]decane HCl (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Thermal Stress: Store the solid compound in an oven at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solid compound to a light source compliant with ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). For solid-state stress, dissolve a sample at each time point.
-
Quenching: Immediately neutralize acid and base samples to halt the degradation reaction.
-
Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating analytical method.
Analytical Methodology: The Role of Stability-Indicating Methods
A simple potency assay is insufficient for stability testing. A validated stability-indicating method must be used. This is an analytical procedure that can accurately quantify the active ingredient in the presence of its degradation products, excipients, and impurities.[13]
-
Preferred Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are the most common and effective techniques.[14] A method is considered stability-indicating if it can resolve the peak of the parent compound from all potential degradation peaks formed during forced degradation studies.[15][16]
Caption: Experimental Workflow for Forced Degradation.
Conclusion and Best Practices Summary
The stability of 8-Oxa-2-azaspiro[4.5]decane HCl is a multifactorial issue, with salt disproportionation and hygroscopicity being the primary concerns. While it is a robust molecule, its integrity can be compromised by improper storage and handling. To ensure the highest quality for research and drug development activities, the following best practices are paramount:
-
Store Refrigerated: Maintain the compound at 2-8°C .
-
Keep Dry: Store in a tightly sealed container under an inert atmosphere to rigorously exclude moisture.
-
Protect from Light: Keep the container in a dark location.
-
Handle with Care: When handling, minimize exposure to ambient humidity.
By adhering to these guidelines and employing validated, stability-indicating analytical methods, researchers can be confident in the quality and reliability of 8-Oxa-2-azaspiro[4.5]decane HCl for their scientific endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmainfonepal.com [pharmainfonepal.com]
- 3. 2-Oxa-8-azaspiro[4.5]decane hydrochloride | 479195-19-2 [sigmaaldrich.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 6. hepatochem.com [hepatochem.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 8-Oxa-2-azaspiro[4.5]decane hcl - CAS:1408074-48-5 - Sunway Pharm Ltd [3wpharm.com]
- 10. gmptrends.com [gmptrends.com]
- 11. The Storage Conditions For APIs And Medicines [octagonchem.com]
- 12. file.chemscene.com [file.chemscene.com]
- 13. usp.org [usp.org]
- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Novel Derivatives from 8-Oxa-2-azaspiro[4.5]decane Hydrochloride: Application Notes and Protocols
Introduction: The 8-Oxa-2-azaspiro[4.5]decane Scaffold - A Privileged Motif in Medicinal Chemistry
The 8-oxa-2-azaspiro[4.5]decane core is a key heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique three-dimensional structure, incorporating both a pyrrolidine and a tetrahydropyran ring fused at a spirocyclic center, imparts a conformational rigidity that is highly desirable for designing selective ligands for various biological targets. This spirocyclic system serves as a versatile building block for the synthesis of a diverse array of compounds with potential therapeutic applications, including but not limited to neurological disorders and cancer.[1][2] The hydrochloride salt of this amine is a common starting material, offering improved stability and handling properties.
This comprehensive guide provides detailed application notes and protocols for the synthesis of various derivatives from 8-oxa-2-azaspiro[4.5]decane hydrochloride. The methodologies described herein are designed to be robust and adaptable, enabling researchers to generate libraries of novel compounds for screening and lead optimization. We will delve into the rationale behind the chosen synthetic strategies, offering insights into reaction mechanisms and practical considerations for successful execution in a research setting.
Core Synthetic Strategies for Derivatization
The secondary amine of the 8-oxa-2-azaspiro[4.5]decane scaffold is the primary site for chemical modification. The lone pair of electrons on the nitrogen atom allows for a variety of functionalization reactions, primarily through nucleophilic substitution and related transformations. This section will detail the protocols for key derivatization reactions: N-alkylation, N-acylation, and N-arylation.
Workflow for Derivative Synthesis
Below is a generalized workflow for the synthesis of derivatives from this compound.
Caption: General workflow for the synthesis of derivatives.
Part 1: N-Alkylation Derivatives
N-alkylation introduces alkyl substituents onto the nitrogen atom, a common strategy to modulate the lipophilicity, basicity, and steric profile of the parent molecule, which can significantly impact its biological activity.
Scientific Rationale
The N-alkylation of the 8-oxa-2-azaspiro[4.5]decane free base proceeds via a standard SN2 mechanism. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide or a similar alkylating agent. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the acid generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. The choice of solvent is crucial; polar aprotic solvents like acetonitrile or DMF are often preferred as they can solvate the cation of the base without significantly solvating the nucleophilic amine, thus enhancing its reactivity.
Detailed Protocol: Synthesis of 2-Benzyl-8-oxa-2-azaspiro[4.5]decane
This protocol describes the synthesis of a representative N-alkylated derivative.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Free Base Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of water. Add saturated aqueous NaHCO₃ solution until the pH of the solution is basic (pH > 8).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the free base of 8-oxa-2-azaspiro[4.5]decane as an oil or low-melting solid.
-
N-Alkylation Reaction: Dissolve the obtained free base in anhydrous acetonitrile. Add anhydrous potassium carbonate (2.0 eq) to the solution. To this stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Combine the fractions containing the pure product and concentrate to afford 2-benzyl-8-oxa-2-azaspiro[4.5]decane. Characterize the final product by NMR and MS.
Data Table: N-Alkylation Derivatives
| Derivative | Alkylating Agent | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) [M+H]⁺ |
| 2-Benzyl-8-oxa-2-azaspiro[4.5]decane | Benzyl bromide | ~85% | 7.25-7.40 (m, 5H), 3.65 (s, 2H), 3.50-3.60 (m, 4H), 2.50-2.60 (m, 4H), 1.60-1.80 (m, 4H) | 138.5, 129.0, 128.2, 127.0, 68.0, 63.5, 60.5, 55.0, 35.0 | 232.17 |
| 2-Ethyl-8-oxa-2-azaspiro[4.5]decane | Ethyl iodide | ~80% | 3.50-3.60 (m, 4H), 2.60-2.70 (q, 2H), 2.40-2.50 (m, 4H), 1.60-1.80 (m, 4H), 1.10 (t, 3H) | 68.0, 55.0, 52.0, 48.0, 35.0, 12.0 | 170.15 |
Part 2: N-Acylation Derivatives
N-acylation introduces an acyl group to the nitrogen atom, forming an amide. This transformation is fundamental in medicinal chemistry for creating stable compounds with altered electronic and steric properties, often leading to improved biological activity and metabolic stability.
Scientific Rationale
N-acylation of 8-oxa-2-azaspiro[4.5]decane typically involves the reaction of the free base with an acylating agent such as an acyl chloride or an acid anhydride. The reaction is a nucleophilic acyl substitution. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. A mild base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid or carboxylic acid byproduct, respectively. The choice of solvent is typically an aprotic solvent like dichloromethane or THF to avoid any side reactions with the acylating agent.
Detailed Protocol: Synthesis of 1-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one
This protocol details the synthesis of the N-acetyl derivative.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Free Base Preparation and Reaction Setup: Prepare the free base of 8-oxa-2-azaspiro[4.5]decane as described in the N-alkylation protocol. Dissolve the free base (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add triethylamine (1.5 eq) to the solution. Then, add acetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Quenching and Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
-
Characterization: The final product, 1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one, is typically obtained as a solid or viscous oil and should be characterized by NMR and MS.
Data Table: N-Acylation Derivatives
| Derivative | Acylating Agent | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) [M+H]⁺ |
| 1-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one | Acetyl chloride | >90% | 3.50-3.70 (m, 4H), 3.40-3.50 (t, 2H), 2.70-2.80 (t, 2H), 2.10 (s, 3H), 1.60-1.80 (m, 4H) | 169.0, 68.0, 50.0, 45.0, 35.0, 21.5 | 184.13 |
| (8-Oxa-2-azaspiro[4.5]decan-2-yl)(phenyl)methanone | Benzoyl chloride | >90% | 7.40-7.50 (m, 5H), 3.60-3.80 (m, 4H), 3.50-3.60 (m, 2H), 2.80-2.90 (m, 2H), 1.70-1.90 (m, 4H) | 170.5, 136.0, 130.0, 128.5, 127.0, 68.0, 50.5, 45.5, 35.0 | 246.15 |
Part 3: N-Arylation Derivatives
N-arylation, the formation of a bond between the nitrogen atom and an aromatic ring, is a powerful tool for creating derivatives with significantly different electronic properties and potential for π-stacking interactions with biological targets.
Scientific Rationale
Traditional methods for N-arylation, such as the Ullmann condensation, often require harsh reaction conditions. Modern palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as milder and more versatile alternatives. This reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the catalyst. The choice of ligand is critical for the efficiency and scope of the reaction.
Detailed Protocol: Synthesis of 2-(Pyridin-2-yl)-8-oxa-2-azaspiro[4.5]decane
This protocol outlines a typical Buchwald-Hartwig amination procedure.
Materials:
-
This compound
-
2-Bromopyridine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Free Base Preparation: Prepare the free base of 8-oxa-2-azaspiro[4.5]decane as previously described.
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Addition of Reactants: Add the 8-oxa-2-azaspiro[4.5]decane free base (1.2 eq), 2-bromopyridine (1.0 eq), and anhydrous toluene.
-
Reaction: Seal the tube and heat the mixture at 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.
-
Characterization: Characterize the purified 2-(pyridin-2-yl)-8-oxa-2-azaspiro[4.5]decane by NMR and MS.
Data Table: N-Arylation Derivatives
| Derivative | Arylating Agent | Catalyst/Ligand | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) [M+H]⁺ |
| 2-(Pyridin-2-yl)-8-oxa-2-azaspiro[4.5]decane | 2-Bromopyridine | Pd₂(dba)₃/Xantphos | ~75% | 8.10 (d, 1H), 7.50 (t, 1H), 6.60 (d, 1H), 6.50 (t, 1H), 3.60-3.80 (m, 4H), 3.40-3.50 (m, 4H), 1.70-1.90 (m, 4H) | 158.0, 148.0, 137.5, 113.0, 107.0, 68.0, 52.0, 48.0, 35.0 | 219.15 |
| 2-Phenyl-8-oxa-2-azaspiro[4.5]decane | Bromobenzene | Pd₂(dba)₃/BINAP | ~80% | 7.20-7.30 (m, 2H), 6.80-6.90 (t, 1H), 6.70-6.80 (d, 2H), 3.60-3.80 (m, 4H), 3.20-3.30 (m, 4H), 1.70-1.90 (m, 4H) | 151.0, 129.5, 119.0, 116.0, 68.0, 53.0, 49.0, 35.0 | 218.16 |
Conclusion
The this compound is a valuable and versatile starting material for the synthesis of a wide range of novel derivatives. The protocols detailed in this guide for N-alkylation, N-acylation, and N-arylation provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The ability to systematically modify the structure of this core molecule allows for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive platform for the development of new therapeutic agents. Careful execution of these protocols, coupled with rigorous purification and characterization, will enable the successful synthesis of diverse libraries of 8-oxa-2-azaspiro[4.5]decane derivatives for biological evaluation.
References
Introduction: The Significance of the 8-Oxa-2-azaspiro[4.5]decane Scaffold
An Application Note and Protocol Guide to the N-Functionalization of 8-Oxa-2-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
The 8-Oxa-2-azaspiro[4.5]decane moiety is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Spirocycles, characterized by two rings sharing a single carbon atom, offer a unique three-dimensional architecture that allows for the exploration of novel chemical space. This distinct geometry can lead to compounds with improved pharmacological properties, such as enhanced target specificity, increased metabolic stability, and better solubility, when compared to their non-spirocyclic counterparts.
The incorporation of both an oxygen and a nitrogen atom within the spirocyclic framework introduces polarity and potential hydrogen bonding sites, which are crucial for molecular recognition and binding to biological targets. The secondary amine of the 8-Oxa-2-azaspiro[4.5]decane provides a versatile handle for a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). This process of N-functionalization is a cornerstone in the development of new therapeutic agents, enabling the attachment of various substituents to fine-tune the compound's efficacy, selectivity, and pharmacokinetic profile. Derivatives of oxa-azaspiro[4.5]decanes have been investigated for their potential as muscarinic agonists and as ligands for sigma-1 receptors, highlighting the therapeutic potential of this structural class.[1][2]
This guide provides detailed protocols for the most common and effective N-functionalization strategies for the 8-Oxa-2-azaspiro[4.5]decane core, including N-arylation, N-alkylation, and N-acylation. The protocols are designed to be robust starting points for researchers, grounded in established chemical principles and supported by authoritative literature.
A convenient synthesis of the parent 8-Oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents, making this scaffold readily accessible for derivatization.[3]
Section 1: N-Arylation Protocols
The introduction of an aryl or heteroaryl group onto the nitrogen atom of the spirocycle is a key transformation in medicinal chemistry. The two most powerful and widely used methods for this C(sp²)–N bond formation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and highly efficient method for the synthesis of aryl amines.[4] It utilizes a palladium catalyst, typically in combination with a phosphine ligand, and a base to couple an amine with an aryl halide or sulfonate.
Causality and Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and, more importantly, the phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, or Josiphos-type ligands) are often employed to facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the N-aryl product.[5] These ligands stabilize the palladium intermediates and promote high catalytic turnover.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amide intermediate. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be used, especially for substrates with base-sensitive functional groups.[6]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 1: Representative Buchwald-Hartwig N-Arylation
-
Materials:
-
8-Oxa-2-azaspiro[4.5]decane (1.2 eq)
-
Aryl bromide or chloride (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 4.8 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 eq)
-
Anhydrous toluene
-
Standard work-up and purification reagents
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 8-Oxa-2-azaspiro[4.5]decane, the aryl halide, Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-8-oxa-2-azaspiro[4.5]decane.
-
Table 1: Illustrative Examples of Buchwald-Hartwig Amination on Secondary Amines (Note: These examples use analogous secondary amine substrates to demonstrate the scope and typical yields of the reaction.)
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / RuPhos | KOH | Dioxane | 100 | 95 |
| 1-Bromo-4-methoxybenzene | Piperidine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 92 |
| 2-Bromopyridine | Pyrrolidine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 88 |
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds.[7] While it traditionally required harsh conditions (high temperatures and stoichiometric copper), modern protocols often use soluble copper(I) salts and ligands, allowing for milder reaction conditions.
Causality and Experimental Choices:
-
Catalyst: Copper(I) salts, such as CuI or CuBr, are most commonly used as the active catalyst.
-
Ligand: The addition of a ligand, often a diamine (e.g., N,N'-dimethylethylenediamine) or a phenanthroline derivative, can significantly accelerate the reaction and allow for lower temperatures by stabilizing the copper intermediates.
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically sufficient.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are traditionally used, although reactions in solvents like toluene are also possible with appropriate ligands.
Protocol 2: Representative Ullmann N-Arylation
-
Materials:
-
8-Oxa-2-azaspiro[4.5]decane (1.5 eq)
-
Aryl iodide or activated aryl bromide (1.0 eq)
-
Copper(I) iodide (CuI, 10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA, 20 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard work-up and purification reagents
-
-
Procedure:
-
In a reaction vial, combine 8-Oxa-2-azaspiro[4.5]decane, the aryl halide, CuI, and K₂CO₃.
-
Add anhydrous DMF, followed by DMEDA.
-
Seal the vial and heat the mixture to 110-130 °C for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Filter through Celite® to remove insoluble copper salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford the product.
-
Section 2: N-Alkylation Protocols
N-alkylation is a fundamental method for introducing alkyl substituents onto the spirocyclic nitrogen. The two most common approaches are direct alkylation with an electrophile and reductive amination with a carbonyl compound.
Reductive Amination
Reductive amination is a highly versatile and often preferred method for N-alkylation. It proceeds via the in-situ formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a mild reducing agent. This one-pot procedure avoids the over-alkylation issues that can plague direct alkylation methods.[8]
Causality and Experimental Choices:
-
Reducing Agent: The key to a successful one-pot reductive amination is the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild, effective, and tolerant of a wide range of functional groups. Other options include sodium cyanoborohydride (NaBH₃CN).
-
Solvent: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used.
-
Catalyst: An acid catalyst, such as acetic acid, can be used to accelerate iminium ion formation, particularly with less reactive ketones.
Caption: General workflow for reductive amination.
Protocol 3: Representative Reductive Amination
-
Materials:
-
8-Oxa-2-azaspiro[4.5]decane (1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard work-up and purification reagents
-
-
Procedure:
-
Dissolve 8-Oxa-2-azaspiro[4.5]decane and the carbonyl compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Stir the solution at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the N-alkylated product.
-
Direct N-Alkylation
Direct alkylation involves the reaction of the amine with an alkyl halide (or other electrophile like a tosylate) in the presence of a base. While straightforward, it can sometimes lead to over-alkylation, forming a quaternary ammonium salt, especially with highly reactive alkylating agents.
Causality and Experimental Choices:
-
Base: A non-nucleophilic base is used to scavenge the acid (e.g., HBr) produced during the reaction. Potassium carbonate (K₂CO₃) is a common, inexpensive choice. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be necessary.
-
Solvent: Polar aprotic solvents like acetonitrile or DMF are suitable as they can dissolve the amine and base and facilitate the Sₙ2 reaction.
Protocol 4: Representative Direct N-Alkylation
-
Materials:
-
8-Oxa-2-azaspiro[4.5]decane (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile
-
Standard work-up and purification reagents
-
-
Procedure:
-
To a solution of 8-Oxa-2-azaspiro[4.5]decane in acetonitrile, add potassium carbonate.
-
Add the alkyl halide to the suspension.
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired N-alkylated product.
-
Table 2: Illustrative Examples of N-Alkylation Methods on Secondary Amines (Note: These examples use analogous secondary amine substrates to demonstrate the scope and typical yields of the reactions.)
| Method | Carbonyl/Alkylating Agent | Amine | Conditions | Solvent | Yield (%) |
| Reductive Amination | Cyclohexanone | Piperidine | NaBH(OAc)₃, RT, 16h | DCM | 85 |
| Reductive Amination | Benzaldehyde | Morpholine | NaBH(OAc)₃, RT, 12h | DCE | 91 |
| Direct Alkylation | Benzyl Bromide | 1,4-Dioxa-8-azaspiro[4.5]decane | K₂CO₃, 80 °C, 6h | Acetonitrile | >90 |
| Direct Alkylation | 1-Bromo-3-chloropropane | 1,4-Oxazepane | K₂CO₃, Reflux, 12h | Acetonitrile | 90 |
Section 3: N-Acylation Protocol
N-acylation is the reaction of the amine with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride, to form an amide. This is a robust and typically high-yielding transformation.
Causality and Experimental Choices:
-
Acylating Agent: Acyl chlorides and acid anhydrides are highly reactive electrophiles, and reactions are often fast and complete at room temperature.
-
Base: A base, such as triethylamine (Et₃N) or pyridine, is typically added to neutralize the HCl or carboxylic acid byproduct generated during the reaction. In some cases, with acid anhydrides, the reaction can be run neat without a base.
Protocol 5: Representative N-Acylation with an Acyl Chloride
-
Materials:
-
8-Oxa-2-azaspiro[4.5]decane (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride, 1.1 eq)
-
Triethylamine (Et₃N, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up and purification reagents
-
-
Procedure:
-
Dissolve 8-Oxa-2-azaspiro[4.5]decane and triethylamine in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, wash the mixture with water, 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove acid), and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated product, which is often pure enough for subsequent steps or can be purified by chromatography or recrystallization if needed.
-
Table 3: Illustrative Examples of N-Acylation on Secondary Amines (Note: These examples use analogous secondary amine substrates to demonstrate the scope and typical yields of the reaction.)
| Acylating Agent | Amine | Base | Solvent | Temp | Yield (%) |
| Acetyl Chloride | Piperidine | Et₃N | DCM | 0 °C to RT | >95 |
| Benzoyl Chloride | Morpholine | Pyridine | DCM | 0 °C to RT | >95 |
| Acetic Anhydride | 1,4-Oxazepane | None | Neat | RT | >90 |
References
- 1. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Incorporation of 8-Oxa-2-azaspiro[4.5]decane into Novel PROTAC Linkers
Abstract: Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules consist of a warhead for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex, physicochemical properties, and overall bioactivity.[3][4] While early linkers were dominated by flexible polyethylene glycol (PEG) or alkyl chains, the field is rapidly evolving toward more sophisticated, rigid scaffolds to overcome the pharmacokinetic challenges associated with the high molecular weight and lipophilicity of PROTACs.[5][] This guide provides a detailed examination and practical protocols for incorporating the 8-Oxa-2-azaspiro[4.5]decane scaffold into PROTAC linkers, a strategy designed to enhance conformational rigidity, improve cell permeability, and expand the intellectual property landscape.[7]
The Rationale for Spirocyclic Linkers in PROTAC Design
The "linkerology" of PROTACs is a complex optimization challenge.[8] Traditional flexible linkers, while synthetically accessible, often suffer from several drawbacks:
-
Hydrophobic Collapse: Long, aliphatic linkers can fold upon themselves in aqueous environments, masking polar functionalities and negatively impacting solubility.[]
-
Conformational Entropy: High flexibility can lead to a significant entropic penalty upon formation of the required ternary complex (POI-PROTAC-E3 ligase), potentially weakening the interaction and reducing degradation efficiency.
-
Poor Physicochemical Properties: Many early-generation PROTACs fall outside the "Rule of 5," exhibiting high molecular weight, lipophilicity, and polar surface area, which collectively contribute to poor cell permeability and low oral bioavailability.[10][11][12]
The introduction of rigid, three-dimensional scaffolds such as spirocycles directly addresses these limitations. The 8-Oxa-2-azaspiro[4.5]decane moiety offers a pre-organized, rigidifying element. This structural constraint can confer significant advantages by reducing the molecule's conformational flexibility, which can help to improve cellular permeability and minimize undesirable intramolecular interactions.[5][7]
Expected Physicochemical Advantages
Incorporating a rigid spirocyclic ether like 8-Oxa-2-azaspiro[4.5]decane is hypothesized to favorably modulate key drug-like properties. The ether oxygen can engage in hydrogen bonding while the spirocyclic nature improves three-dimensionality, often leading to better solubility and permeability profiles compared to similarly sized aliphatic linkers.
| Property | Typical Alkyl/PEG Linker | Expected Profile with 8-Oxa-2-azaspiro[4.5]decane | Rationale |
| LogP / Lipophilicity | Often high, contributing to poor solubility. | Moderated / Potentially Lower | The oxygen atom introduces polarity, helping to balance the lipophilicity of the overall PROTAC molecule. |
| TPSA | Can be high, especially with PEG linkers. | Controlled Increase | The ether and amine functionalities add to the TPSA, but the rigid carbon framework prevents excessive increases. |
| Aqueous Solubility | Frequently poor due to high lipophilicity. | Improved | The polarity and defined 3D structure can disrupt crystal packing and improve solvation.[10] |
| Cell Permeability | Often low, hampered by high MW and TPSA. | Improved | Rigidity can reduce the energy barrier for membrane passage by favoring more compact, membrane-permeable conformations.[5] |
| Metabolic Stability | Flexible chains can be susceptible to metabolism. | Potentially Improved | The rigid, cyclic structure can be less prone to enzymatic degradation compared to linear chains. |
Synthetic and Application Protocols
The following protocols provide a comprehensive workflow for the synthesis of an 8-Oxa-2-azaspiro[4.5]decane building block and its incorporation into a final PROTAC molecule.
Protocol 3.1: Synthesis of 8-Oxa-2-azaspiro[4.5]decane Building Block
This protocol is adapted from a convenient two-step synthesis using commercially available starting materials.[13]
Materials:
-
Tetrahydropyran-4-carbonitrile
-
1-bromo-2-fluoroethane
-
Lithium diisopropylamide (LDA)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard glassware for anhydrous reactions
Procedure:
-
Step 1: Spirocycle Formation
-
Dissolve tetrahydropyran-4-carbonitrile in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to -78 °C.
-
Slowly add a solution of LDA (2.0 equivalents) in THF, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add 1-bromo-2-fluoroethane (1.2 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate nitrile.
-
-
Step 2: Nitrile Reduction to Amine
-
Carefully prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Add a solution of the intermediate nitrile from Step 1 in THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of H₂O, then 15% aqueous NaOH, then H₂O again (Fieser workup).
-
Filter the resulting solids and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography (silica gel, DCM/MeOH gradient) to obtain the 8-Oxa-2-azaspiro[4.5]decane core.
-
Protocol 3.2: Selective Protection and Functionalization
To enable directional synthesis, the secondary amine of the spirocycle must be protected, typically with a Boc group, before functionalizing it for linker extension.
Materials:
-
8-Oxa-2-azaspiro[4.5]decane (from Protocol 3.1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Reagents for linker extension (e.g., 4-bromobutyryl chloride)
Procedure:
-
Boc Protection:
-
Dissolve the spirocycle in DCM and add TEA (1.5 equivalents).
-
Add Boc₂O (1.1 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄ and concentrate to yield Boc-protected 8-Oxa-2-azaspiro[4.5]decane.
-
-
Linker Arm Installation (Example):
-
This step is highly variable based on the desired linker length and chemistry. For an amide coupling strategy, you would first deprotect the amine and then couple it to a functionalized warhead or E3 ligand. For extending the linker from the spirocycle itself, you would react the protected spirocycle with an appropriate bifunctional reagent.
-
Protocol 3.3: Conjugation to an E3 Ligase Ligand
This protocol describes a standard amide coupling reaction to attach the spirocyclic linker to a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative for CRBN).[14][15]
Materials:
-
Amine-functionalized spirocyclic linker
-
Carboxylic acid-functionalized E3 ligase ligand
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOBt/EDC
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the amine-functionalized spirocyclic linker (1.1 equivalents) in DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography or preparative HPLC to obtain the E3 ligand-linker conjugate.
Protocol 3.4: Final PROTAC Assembly and Validation
The final step involves conjugating the E3 ligand-linker construct to the warhead targeting the POI. The reaction (e.g., another amide coupling, a "click" reaction, or an SₙAr reaction) will depend on the available functional handles.[]
Validation Protocol: In Vitro Degradation Assay (Western Blot)
This is the foundational assay to confirm the biological activity of the newly synthesized PROTAC.
Procedure:
-
Cell Culture: Plate a relevant human cell line (e.g., MV4-11 for a BRD4-targeting PROTAC) in 6-well plates and grow to 70-80% confluency.
-
PROTAC Treatment: Treat cells with a serial dilution of the final PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a defined period (typically 12-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize samples to equal protein amounts (e.g., 20 µg).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate with a primary antibody against the POI overnight at 4 °C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image with a chemiluminescence detector.
-
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized POI level against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation is achieved).
References
- 1. assets.revvitysignals.com [assets.revvitysignals.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linker Design | SpiroChem [spirochem.com]
- 8. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Structural and Physicochemical Features of Oral PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Incorporation of 8-Oxa-2-azaspiro[4.5]decane Hydrochloride into DNA-Encoded Libraries
Introduction: The Strategic Value of Spirocyclic Scaffolds in DEL
DNA-Encoded Library (DEL) technology has emerged as a powerhouse in early-stage drug discovery, enabling the synthesis and screening of vast chemical libraries, often containing billions of distinct molecules.[1][2][3] The core principle of DEL lies in the covalent linkage of a unique DNA barcode to each small molecule, allowing for the identification of binding compounds through high-throughput sequencing.[2] A key determinant of a DEL's success is the structural diversity and drug-like quality of its constituent building blocks.
Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention in medicinal chemistry due to their unique three-dimensional architecture.[4][5][6][7] This inherent three-dimensionality allows for the precise projection of functional groups into space, facilitating optimal interactions with biological targets.[6] Unlike flat, aromatic systems, spirocycles can improve compound properties such as solubility and metabolic stability while reducing off-target effects by imposing conformational restraint.[4][6] The integration of such privileged scaffolds into DELs is a critical strategy for exploring novel chemical space and identifying high-quality hit compounds.[8]
This application note provides a detailed guide for the incorporation of 8-Oxa-2-azaspiro[4.5]decane hydrochloride, a valuable spirocyclic secondary amine, into a DEL synthesis workflow. We will cover the rationale behind its selection, key chemical properties, a step-by-step protocol for on-DNA amide coupling, and troubleshooting considerations.
Featured Building Block: this compound
Structural and Chemical Properties
This compound is a white crystalline powder soluble in water and polar organic solvents.[9] Its spirocyclic core, containing both an oxygen and a nitrogen heteroatom, offers a unique combination of structural rigidity and opportunities for hydrogen bonding interactions. The secondary amine provides a convenient handle for covalent modification within a DEL synthesis workflow.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClNO | [10] |
| Molecular Weight | 177.67 g/mol | [10] |
| CAS Number | 1408074-48-5 | [10] |
| Appearance | White crystalline powder | [9] |
| Solubility | Soluble in water, methanol, ethanol | [9] |
| Storage | Room temperature, cool, dry place | [9][10] |
Rationale for Use in DEL Synthesis
The incorporation of 8-Oxa-2-azaspiro[4.5]decane offers several advantages for DEL design:
-
Increased Three-Dimensionality: The spirocyclic nature of the scaffold introduces significant sp³ character, moving away from the flat structures that have traditionally dominated screening libraries.[6] This can lead to improved binding affinity and selectivity.[4]
-
Favorable Physicochemical Properties: The presence of heteroatoms can enhance solubility and introduce desirable polarity, key attributes for drug-like molecules.[6]
-
Synthetic Tractability: As a secondary amine, it can be readily incorporated into DELs using well-established and robust DNA-compatible chemistries, such as amide bond formation.[11]
-
Novel Chemical Space: The use of unique and complex building blocks like this spirocycle allows for the exploration of previously untapped areas of chemical space, increasing the probability of identifying novel hit compounds.[8]
Experimental Protocols
The following protocols detail the incorporation of this compound onto a DNA-conjugated carboxylic acid headpiece via amide coupling. This is a common and reliable method for integrating amine building blocks into a DEL.[11]
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| This compound | Commercially Available | e.g., 1408074-48-5 |
| DNA-conjugated carboxylic acid | Custom Synthesis | N/A |
| N,N-Diisopropylethylamine (DIPEA) | Major Chemical Supplier | Standard |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Major Chemical Supplier | Standard |
| N,N-Dimethylformamide (DMF), Anhydrous | Major Chemical Supplier | Standard |
| Nuclease-free Water | Major Chemical Supplier | Standard |
| DNA Purification Columns | Commercial Supplier | Standard |
| Borate Buffer (pH 9.0) | Lab Prepared | N/A |
Workflow for On-DNA Amide Coupling
The overall workflow involves the activation of the DNA-conjugated carboxylic acid followed by nucleophilic attack from the secondary amine of the spirocycle.
Caption: On-DNA amide coupling workflow.
Step-by-Step Protocol
Note: All reactions should be performed in a sterile, nuclease-free environment.
-
Preparation of Reagents:
-
Dissolve the DNA-conjugated carboxylic acid headpiece in 0.2 M borate buffer (pH 9.0) to a final concentration of 1 mM.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF.
-
Prepare a 100 mM stock solution of PyBOP in anhydrous DMF.
-
Prepare a 200 mM stock solution of DIPEA in anhydrous DMF. Note: DIPEA is used to neutralize the hydrochloride salt and the acid generated during the reaction.
-
-
Activation of DNA-Carboxylic Acid:
-
In a 1.5 mL microcentrifuge tube, combine 50 µL of the 1 mM DNA-COOH solution with 5 µL of the 100 mM PyBOP stock solution.
-
Mix gently by pipetting and incubate at room temperature for 15-20 minutes to form the activated ester.
-
-
Amide Coupling Reaction:
-
To the activated DNA-ester solution, add 10 µL of the 100 mM this compound stock solution.
-
Immediately add 10 µL of the 200 mM DIPEA stock solution. The final reaction volume will be approximately 75 µL.
-
Vortex briefly and incubate the reaction at room temperature for 4 to 16 hours on a shaker.
-
-
Purification:
-
Purify the DNA-conjugated product using a commercially available DNA cleanup column according to the manufacturer's protocol to remove excess reagents and byproducts.
-
Elute the purified product in nuclease-free water.
-
-
Quality Control:
-
Analyze the purified product by LC-MS to confirm the successful conjugation of the spirocycle to the DNA. The expected mass increase corresponds to the mass of the spirocycle minus the mass of water.
-
Quantify the DNA concentration using a qPCR assay to assess DNA recovery and integrity after the chemical transformation.[12]
-
Mechanism & Rationale
The successful incorporation of building blocks in a DEL synthesis hinges on the use of DNA-compatible reactions.[1][13] Amide bond formation is a cornerstone of DEL chemistry due to its robustness and high yields under aqueous-compatible conditions.[11]
The reaction proceeds via a two-step mechanism:
-
Activation: The carboxylic acid on the DNA headpiece is activated by PyBOP. PyBOP converts the poorly reactive carboxylic acid into a highly reactive benzotriazolyl-ester intermediate. This step is crucial for efficient coupling, especially with secondary amines which are less nucleophilic than primary amines.[12]
-
Nucleophilic Acyl Substitution: The secondary amine of 8-Oxa-2-azaspiro[4.5]decane acts as a nucleophile, attacking the activated carbonyl carbon. DIPEA, a non-nucleophilic base, is essential to deprotonate the amine hydrochloride and neutralize the acidic byproducts, driving the reaction to completion.
Caption: Reaction mechanism overview.
The choice of a slightly basic pH (borate buffer, pH 9.0) and an organic co-solvent (DMF) is a well-established practice in DEL synthesis.[11] This condition maintains the solubility of both the DNA and the organic building block while ensuring the deprotonation of the amine for efficient nucleophilic attack, without causing significant DNA degradation.[13]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low reaction conversion (LC-MS) | 1. Incomplete activation of carboxylic acid.2. Insufficient base.3. Degradation of PyBOP. | 1. Increase incubation time for activation to 30 min. Ensure PyBOP is fresh and stored under anhydrous conditions.2. Ensure adequate DIPEA is added to neutralize both the HCl salt and the reaction byproducts.3. Use a freshly prepared solution of PyBOP. |
| Low DNA recovery after purification | 1. Harsh reaction conditions (pH, temperature).2. Reagent incompatibility leading to DNA damage. | 1. Verify the pH of the buffer. Avoid temperatures above room temperature.2. While PyBOP is generally DNA-compatible, consider alternative coupling reagents like HATU or DMT-MM if issues persist.[11] |
| Multiple peaks in LC-MS | 1. Side reactions.2. Impurities in the spirocycle building block. | 1. Optimize reaction time; prolonged incubation may lead to side products. Ensure high-purity, anhydrous solvents.2. Verify the purity of the this compound by NMR or LC-MS before use. |
Conclusion
The strategic incorporation of three-dimensional scaffolds like 8-Oxa-2-azaspiro[4.5]decane is a powerful approach to enhance the quality and diversity of DNA-Encoded Libraries. The robust and well-characterized on-DNA amide coupling protocol described here provides a reliable method for integrating this valuable building block. By leveraging such advanced chemical matter, researchers can significantly expand the explorable chemical space, thereby increasing the likelihood of discovering novel, high-affinity ligands for a wide range of biological targets.
References
- 1. DNA Encoded Libraries: Principle of DNA-Compatible Chemical Reactions for High-Throughput Small Molecule Discovery - vipergen [vipergen.com]
- 2. DNA-encoded libraries (DELs): a review of on-DNA chemistries and their output - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA-encoded chemical libraries: foundations and applications in lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. nbinno.com [nbinno.com]
- 8. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. calpaclab.com [calpaclab.com]
- 11. DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Considerations for achieving maximized DNA recovery in solid-phase DNA-encoded library synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photochemical Methods Applied to DNA Encoded Library (DEL) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Molecular Maze: A Senior Scientist's Guide to the Analytical Characterization of 8-Oxa-2-azaspiro[4.5]decane Derivatives
For the dedicated researcher, scientist, and drug development professional, the structural elucidation of novel chemical entities is a cornerstone of innovation. The 8-Oxa-2-azaspiro[4.5]decane scaffold, a key heterocyclic motif, presents both unique opportunities in medicinal chemistry and distinct challenges in its analytical characterization. This guide provides a detailed exploration of the primary analytical methodologies for these spirocyclic compounds, moving beyond mere procedural lists to explain the causality behind experimental choices and ensure the integrity of your results.
The inherent three-dimensionality and potential for stereoisomerism in 8-Oxa-2-azaspiro[4.5]decane derivatives necessitate a multi-pronged analytical approach. The strategic combination of spectroscopic and chromatographic techniques is not merely recommended; it is imperative for unambiguous structural confirmation and purity assessment. This document will serve as your comprehensive guide to navigating this analytical landscape.
The Analytical Workflow: A Holistic Approach
A robust characterization of 8-Oxa-2-azaspiro[4.5]decane derivatives begins with a logical and integrated workflow. Each analytical technique provides a unique piece of the structural puzzle, and their collective data provides a self-validating system of confirmation.
Application Notes & Protocols: Strategic Coupling of 8-Oxa-2-azaspiro[4.5]decane in Modern Drug Discovery
Introduction: The Strategic Value of the 8-Oxa-2-azaspiro[4.5]decane Scaffold
The 8-Oxa-2-azaspiro[4.5]decane motif represents a privileged scaffold in contemporary medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a piperidine and a tetrahydropyran ring, offers a distinct advantage in the design of novel therapeutic agents. This rigidified structure allows for precise vectoral projection of substituents into three-dimensional space, enabling enhanced interaction with biological targets while often improving physicochemical properties such as solubility and metabolic stability. The secondary amine present in the 2-position serves as a versatile synthetic handle for the introduction of molecular diversity through various coupling strategies. This guide provides detailed protocols and expert insights into the most effective methods for derivatizing this valuable building block.
Core Coupling Strategies: A Practical Guide
The secondary amine of 8-Oxa-2-azaspiro[4.5]decane is amenable to a variety of robust and well-established coupling reactions. This section details the experimental procedures for two of the most powerful transformations: Palladium-catalyzed Buchwald-Hartwig amination and standard amide bond formation.
Protocol 1: Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides (or pseudo-halides) and amines.[1] This reaction is particularly valuable for accessing arylamine derivatives of the spirocyclic core, a common feature in many bioactive molecules.
Causality Behind Experimental Choices: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is critical for facilitating the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential to deprotonate the amine without competing in the reaction. Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the catalyst and base.[3]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of argon, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), phosphine ligand (e.g., XPhos, 0.05 equiv), and sodium tert-butoxide (1.4 equiv).
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with argon three times.
-
Solvent and Amine Addition: Add anhydrous toluene (to make a 0.1 M solution based on the aryl halide) via syringe. Follow with the addition of 8-Oxa-2-azaspiro[4.5]decane (1.2 equiv).
-
Heating and Monitoring: Heat the reaction mixture to 80-110 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
| Component | Role | Typical Loading | Notes |
| Aryl Halide/Triflate | Electrophile | 1.0 equiv | Bromides and iodides are generally more reactive than chlorides.[4] |
| 8-Oxa-2-azaspiro[4.5]decane | Nucleophile | 1.1 - 1.5 equiv | A slight excess ensures complete consumption of the electrophile. |
| Palladium Catalyst | Catalyst | 1-5 mol% | Pd₂(dba)₃ or Pd(OAc)₂ are common precursors. |
| Phosphine Ligand | Ligand | 2-10 mol% | Bulky, electron-rich ligands like XPhos or RuPhos are effective. |
| Base | Proton Scavenger | 1.2 - 2.0 equiv | NaOt-Bu, K₂CO₃, or Cs₂CO₃ are commonly used.[2] |
| Solvent | Reaction Medium | 0.1 - 0.5 M | Anhydrous toluene, dioxane, or THF are suitable. |
Protocol 2: Amide Bond Formation
The formation of an amide bond by coupling the spirocyclic amine with a carboxylic acid is one of the most fundamental and frequently employed reactions in drug development.[5] This transformation is typically mediated by a coupling agent that activates the carboxylic acid for nucleophilic attack by the amine.
Causality Behind Experimental Choices: Carbodiimide-based reagents like EDC, often used in conjunction with an additive like HOBt, are effective for minimizing side reactions and racemization. The additive forms an active ester that is more reactive towards the amine. A tertiary amine base, such as triethylamine or DIPEA, is included to neutralize the acid formed during the reaction and to ensure the spirocyclic amine remains in its free, nucleophilic form. Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are ideal as they are inert and effectively solubilize the reactants.
Reaction Mechanism: EDC/HOBt Amide Coupling
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Detailed Step-by-Step Protocol:
-
Initial Setup: To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the 8-Oxa-2-azaspiro[4.5]decane (1.1 equiv).
-
Solvent Addition: Dissolve the mixture in an appropriate volume of anhydrous DCM or DMF (to achieve a concentration of 0.1-0.2 M).
-
Base Addition: Add triethylamine or DIPEA (2.0-3.0 equiv) to the solution.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 equiv) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography or recrystallization.
| Component | Role | Typical Loading | Notes |
| Carboxylic Acid | Electrophile | 1.0 equiv | Ensure the starting material is pure and dry. |
| 8-Oxa-2-azaspiro[4.5]decane | Nucleophile | 1.0 - 1.2 equiv | A slight excess can drive the reaction to completion. |
| EDC | Coupling Reagent | 1.1 - 1.5 equiv | Activates the carboxylic acid. |
| HOBt / HOAt | Additive | 1.1 - 1.5 equiv | Suppresses side reactions and minimizes racemization. |
| Amine Base (DIPEA/TEA) | Proton Scavenger | 2.0 - 3.0 equiv | Neutralizes acids and ensures the amine is in its free base form. |
| Solvent | Reaction Medium | 0.1 - 0.5 M | Anhydrous DCM or DMF are standard choices. |
Trustworthiness: Self-Validating Systems
For both protocols, reaction progress should be meticulously monitored. The disappearance of the limiting reagent (typically the electrophile) and the appearance of a new, more non-polar spot (for Buchwald-Hartwig) or a product with a different polarity (for amide coupling) on TLC are key indicators. Final product identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
The 8-Oxa-2-azaspiro[4.5]decane scaffold is a powerful tool for medicinal chemists. The robust and versatile coupling reactions detailed in this guide—Buchwald-Hartwig amination and amide bond formation—provide reliable pathways to rapidly generate diverse libraries of novel compounds. By understanding the principles behind these protocols, researchers can confidently employ this valuable building block in the pursuit of new and effective therapeutics.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals [ouci.dntb.gov.ua]
The Strategic Application of 8-Oxa-2-azaspiro[4.5]decane Hydrochloride: A Rigid Scaffold for Innovations in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is a paramount objective. Medicinal chemists are increasingly looking beyond traditional flat, aromatic structures towards more three-dimensional (3D) molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent rigidity and ability to present substituents in well-defined spatial orientations. This structural feature can lead to enhanced binding affinity and selectivity for biological targets.
Among these promising scaffolds, 8-Oxa-2-azaspiro[4.5]decane hydrochloride stands out as a versatile building block. Its unique topology, combining a piperidine and a tetrahydrofuran ring system, offers a favorable balance of rigidity, polarity, and synthetic accessibility. This application note provides a comprehensive guide to the strategic use of this compound as a rigid scaffold in drug design, complete with detailed protocols for its synthesis, functionalization, and application in the development of targeted therapeutics.
Physicochemical Properties and Synthetic Accessibility
The 8-Oxa-2-azaspiro[4.5]decane core possesses a unique combination of a secondary amine, offering a convenient handle for derivatization, and an ether oxygen, which can influence solubility and hydrogen bonding interactions. The hydrochloride salt form enhances its aqueous solubility and ease of handling in laboratory settings.
Synthesis of the Core Scaffold
A convenient synthesis of the 8-Oxa-2-azaspiro[4.5]decane scaffold has been developed from commercially available starting materials, making it an accessible building block for medicinal chemistry programs.[1] The general synthetic approach is outlined below.
Application in Drug Discovery: Case Studies
The rigid nature of the 8-Oxa-2-azaspiro[4.5]decane scaffold has been successfully exploited in the design of potent and selective ligands for challenging biological targets. Below are two illustrative case studies.
Case Study 1: Development of M1 Muscarinic Receptor Agonists
The M1 muscarinic acetylcholine receptor is a key target for the symptomatic treatment of cognitive deficits in neurodegenerative diseases such as Alzheimer's disease. The development of selective M1 agonists has been challenging due to the high homology among the five muscarinic receptor subtypes.
Researchers have successfully incorporated the 1-oxa-8-azaspiro[4.5]decane skeleton (a regioisomer of our title compound) to develop potent and selective M1 muscarinic agonists.[2] The rigid spirocyclic core helps to lock the conformation of the molecule, promoting a favorable interaction with the M1 receptor binding pocket. Systematic modifications of the scaffold have led to the identification of compounds with preferential affinity for M1 over M2 receptors and potent in vivo activity.[2]
| Compound ID | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | In Vivo Efficacy (Antiamnesic Activity) |
| 17 | High | High | Potent, non-selective |
| 18 | Moderate | Low | Potent, M1-preferential |
| 29 | Moderate | Low | Potent, M1-preferential |
| 37 | Moderate | Low | Potent, M1-preferential |
Data adapted from a study on 1-oxa-8-azaspiro[4.5]decane derivatives.[2]
Case Study 2: Design of Sigma-1 Receptor Ligands
The sigma-1 receptor is a unique intracellular protein implicated in a variety of neurological and psychiatric disorders, as well as in cancer. It represents a promising, yet challenging, drug target.
The 1-oxa-8-azaspiro[4.5]decane scaffold has been utilized to design selective sigma-1 receptor ligands.[3] Derivatives have been synthesized and evaluated, demonstrating nanomolar affinity for the sigma-1 receptor with moderate to good selectivity over the sigma-2 subtype.[3] This work highlights the potential of this scaffold in developing imaging agents and therapeutics targeting the sigma-1 receptor.
| Compound ID | σ1 Receptor Affinity (Ki, nM) | σ2/σ1 Selectivity Ratio |
| Derivative A | 0.61 | 44 |
| Derivative B | 1.20 | 25 |
| Derivative C | 12.0 | 2 |
Data adapted from a study on 1-oxa-8-azaspiro[4.5]decane derivatives.[3]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
This protocol describes a general method for the functionalization of the secondary amine of the scaffold via N-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile or DMF, add a base such as potassium carbonate (2.5 eq) or DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to liberate the free base.
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of N-Alkylation Workflow
General workflow for the N-alkylation of the scaffold.
Protocol 2: Competitive Radioligand Binding Assay for M1 Muscarinic Receptors
This protocol provides a method to determine the binding affinity of a test compound for the M1 muscarinic receptor.
Materials:
-
Cell membranes expressing human M1 muscarinic receptors
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand
-
Test compound (derivative of 8-Oxa-2-azaspiro[4.5]decane)
-
Atropine (for determination of non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-NMS (typically at its Kd value), and varying concentrations of the test compound.
-
For determining non-specific binding, use a high concentration of atropine (e.g., 1 µM) in place of the test compound. For total binding, add only the assay buffer and radioligand.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.
Diagram of M1 Receptor Binding Assay Workflow
Workflow for M1 muscarinic receptor competitive binding assay.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable tool in the medicinal chemist's arsenal for the design of novel therapeutics. Its rigid, three-dimensional structure provides a unique platform for the precise positioning of pharmacophoric elements, leading to improved potency and selectivity. The successful application of this scaffold in the development of M1 muscarinic agonists and sigma-1 receptor ligands underscores its potential in addressing complex challenges in drug discovery. Future explorations could involve the synthesis of novel derivatives with diverse substitution patterns and their evaluation against a broader range of biological targets. The protocols provided herein offer a solid foundation for researchers to embark on such investigations, paving the way for the discovery of next-generation therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Oxa-2-azaspiro[4.5]decane Derivatives
Welcome to the technical support guide for the synthesis of 8-Oxa-2-azaspiro[4.5]decane derivatives. This scaffold is of significant interest in medicinal chemistry due to its rigid, three-dimensional structure, which makes it a desirable framework for drug discovery.[1] However, its synthesis is not without challenges, often related to ring strain, stereocontrol, and the nuanced reactivity of intermediates.
This guide is structured to provide practical, experience-driven solutions to common problems encountered in the lab. We will move from high-level strategic questions to specific troubleshooting of experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and strategic questions that researchers face when planning the synthesis of these spirocycles.
Q1: What are the primary synthetic routes to the 8-Oxa-2-azaspiro[4.5]decane core?
A1: Several strategies exist, each with its own set of advantages and challenges. Key approaches include:
-
Intramolecular Cyclization: This is a common method involving the cyclization of a linear precursor containing both the pyrrolidine/piperidine and tetrahydropyran components. For example, alkylation of a carboxylic acid ester with a halopropyl-substituted pyrrole, followed by deprotection and intramolecular cyclization, can be effective.[2]
-
Tandem and Cascade Reactions: More advanced routes utilize cascade reactions to rapidly build complexity. For instance, a gold/palladium relay catalysis can achieve a tandem cyclization of enynamides with vinyl benzoxazinanones to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions.[3] Another approach involves a cascade of condensation, cyclization, and intramolecular dipolar cycloaddition using ketones and hydroxylamine to form tricyclic isoxazolidines, which can be reduced to the target spirocyclic amines.[1]
-
Multi-component Reactions (MCRs): MCRs offer efficiency by combining several starting materials in a single step to form complex products, which can be adapted for spiroheterocycle synthesis.[4]
Q2: Why is achieving stereocontrol a significant challenge in these syntheses?
A2: The primary challenge lies in controlling the stereochemistry at the spirocyclic center (the C5 carbon). This carbon is a quaternary center, and its formation is often the key stereochemistry-determining step. Difficulties arise from:
-
Transition State Energetics: The formation of the two rings simultaneously or sequentially involves complex transition states. Subtle energetic differences between diastereomeric transition states can lead to mixtures of products.
-
Substrate Control: The existing stereocenters on the precursors may not be sufficient to direct the stereochemical outcome of the spirocyclization, leading to poor diastereoselectivity.
-
Catalyst Control: While enantioselective synthesis is highly desirable, developing catalysts that can effectively control the stereochemistry of the spirocyclic junction is a significant synthetic hurdle.[2] Asymmetric synthesis of spiroketals, a related class, often requires sophisticated strategies to achieve high stereoselectivity.[5]
Q3: What role do protecting groups play, and what are the common pitfalls?
A3: Protecting groups are crucial for a successful synthesis. The secondary amine in the azaspiro core is nucleophilic and can interfere with various reactions.[6] The most common strategy is to protect the nitrogen, typically as a carbamate (e.g., Boc or Cbz).
Common Pitfalls:
-
Incomplete Protection: Failure to fully protect the amine leads to side reactions in subsequent steps.
-
Harsh Deprotection Conditions: The conditions required to remove the protecting group (e.g., strong acid for Boc) can sometimes lead to the decomposition or rearrangement of the spirocyclic core.[7]
-
Orthogonality: In multi-step syntheses with other functional groups, ensuring the chosen protecting group can be removed without affecting other parts of the molecule (orthogonality) is critical.[6]
Part 2: Troubleshooting Guide for Experimental Challenges
This section provides a systematic approach to diagnosing and solving common issues encountered during the synthesis of 8-Oxa-2-azaspiro[4.5]decane derivatives.
| Problem Encountered | Potential Causes | Recommended Solutions & Rationale |
| Low Yield of Spirocyclization Step | 1. Inefficient Ring Closure: High activation energy for the cyclization due to steric hindrance or unfavorable ring strain. 2. Reagent Degradation: The base or catalyst used may have degraded due to moisture or age. 3. Side Reactions: Competing intermolecular reactions (polymerization) or intramolecular rearrangements. | 1. Optimize Reaction Conditions: Screen different solvents to improve solubility and reaction rates. Gradually increase the temperature, monitoring for product formation vs. decomposition by TLC/LC-MS. Consider using high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. 2. Use Fresh Reagents: Employ freshly opened or purified solvents and reagents. For bases like lithium diisopropylamide (LDA), ensure it is freshly prepared or properly titrated. 3. Modify the Substrate: Introducing conformational constraints or different functional groups in the linear precursor can sometimes pre-organize it for cyclization, lowering the activation energy. |
| Formation of Multiple Products / Poor Stereoselectivity | 1. Lack of Stereochemical Control: The reaction conditions do not sufficiently favor one diastereomeric transition state over another. 2. Epimerization: The product or an intermediate may be epimerizing under the reaction or workup conditions (e.g., if a basic or acidic proton is present alpha to a carbonyl). 3. Racemization: High reaction temperatures can sometimes cause racemization of key intermediates.[2] | 1. Employ Chiral Catalysts/Auxiliaries: For asymmetric synthesis, screen a panel of chiral ligands or organocatalysts. 2. Modify Temperature and Reagents: Lowering the reaction temperature often enhances selectivity. The choice of base or counter-ion can also significantly influence the stereochemical outcome. 3. Analyze Reaction Profile: Take aliquots at different time points to determine if the undesired isomer forms over time (epimerization) or concurrently with the desired product. If epimerization is occurring, consider a milder workup or purification method. |
| Difficulty in Product Purification | 1. Streaking on Silica Gel: The basic nitrogen of the azaspiro core interacts strongly with the acidic silica gel, leading to poor peak shape and difficult separation.[8] 2. High Polarity: The presence of both the ether oxygen and the amine nitrogen can make the compound highly polar and sometimes water-soluble. 3. Product is an Oil: The product may not crystallize, making isolation by crystallization difficult. | 1. Modify the Mobile Phase: Add a basic modifier to the eluent for silica gel chromatography. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in the solvent system (e.g., EtOAc/Hexanes). This neutralizes the acidic sites on the silica.[8] 2. Change Stationary Phase: Consider using neutral or basic alumina as the stationary phase instead of silica gel. Alternatively, reverse-phase HPLC can be very effective for purifying polar, basic compounds.[8] 3. Salt Formation: Convert the basic amine product into a salt (e.g., hydrochloride or tartrate). Salts are often crystalline solids that are easier to handle, purify by recrystallization, and store. |
| Incomplete or Failed N-Protecting Group Removal | 1. Ineffective Reagents: The acid or catalyst used for deprotection (e.g., TFA for Boc-group removal) may be old or of insufficient concentration. 2. Substrate Stability: The spirocyclic core may be unstable to the harsh deprotection conditions, leading to decomposition instead of the desired product. 3. Scavenger Issues: During cleavage of protecting groups like Cbz by hydrogenolysis, the catalyst can be poisoned by sulfur-containing impurities. | 1. Verify Reagent Activity: Use fresh deprotection reagents. For acid-labile groups, ensure anhydrous conditions if required. For hydrogenolysis, use a fresh, active catalyst (e.g., Pearlman's catalyst). 2. Screen Milder Conditions: Explore alternative, milder deprotection methods. For example, TMSOTf can sometimes remove a Boc group under less harsh conditions than TFA. 3. Use a Scavenger: For acid-catalyzed deprotection, side reactions can occur with reactive intermediates (e.g., the tert-butyl cation from Boc cleavage). Adding a scavenger like triethylsilane (Et₃SiH) can trap these intermediates.[9] |
Part 3: Visualizations & Key Protocols
Visual aids can clarify complex synthetic strategies and troubleshooting logic.
Retrosynthetic Analysis
A general retrosynthetic approach helps visualize how the target scaffold can be broken down into simpler, more accessible starting materials.
Caption: General retrosynthetic analysis for the 8-Oxa-2-azaspiro[4.5]decane core.
Troubleshooting Workflow: Low Spirocyclization Yield
When faced with a low yield, a logical workflow can help pinpoint the issue systematically.
Caption: A decision-making workflow for troubleshooting low yields in spirocyclization.
Key Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection
This protocol describes a standard method for protecting the secondary amine of the spirocyclic core, a critical step before further functionalization.
-
Reaction Setup: Dissolve the 8-Oxa-2-azaspiro[4.5]decane derivative (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Addition of Reagents: Add a base, such as triethylamine (1.5 eq.), to the solution. Then, add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) portion-wise at 0 °C.[8]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM) two times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Representative Intramolecular Cyclization (Pictet-Spengler type)
This protocol is a conceptual example of a key ring-forming reaction. Note: Specific conditions are highly substrate-dependent.
-
Precursor Synthesis: Synthesize the linear amino-aldehyde or amino-ketone precursor through established methods.
-
Reaction Setup: Dissolve the precursor (1.0 eq.) in an appropriate solvent (e.g., toluene, DCM).
-
Initiation: Add a Brønsted or Lewis acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA), 0.1-1.0 eq.) at room temperature. For some substrates, heating may be required.[9]
-
Reaction Monitoring: Monitor the formation of the spirocyclic product by TLC or LC-MS. The reaction may require several hours to overnight for completion.
-
Workup: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude material using the methods described in the troubleshooting table (e.g., chromatography with a basic modifier).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 8-Oxa-2-azaspiro[4.5]decane Hydrochloride
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 8-Oxa-2-azaspiro[4.5]decane hydrochloride. This document provides in-depth troubleshooting advice and frequently asked questions to help you improve reaction yields and overcome common challenges in your synthetic endeavors. Our approach is rooted in mechanistic principles and practical, field-tested solutions to ensure the integrity and success of your experiments.
Introduction: The Unique Chemistry of 8-Oxa-2-azaspiro[4.5]decane
8-Oxa-2-azaspiro[4.5]decane is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure, which can lead to improved pharmacological properties.[1] However, its spirocyclic nature and the presence of a secondary amine hydrochloride salt present specific challenges in synthetic transformations. This guide will address these challenges directly, providing you with the tools to optimize your reactions.
Part 1: Troubleshooting Guide
This section is designed to address specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, followed by a detailed explanation and recommended protocols.
Issue 1: Low Yield in N-Alkylation Reactions
Question: "My N-alkylation reaction with this compound is giving a low yield. What are the likely causes and how can I improve it?"
Analysis and Causality:
Low yields in N-alkylation reactions with this substrate can often be attributed to a few key factors:
-
Incomplete Deprotonation: The starting material is a hydrochloride salt, meaning the secondary amine is protonated. The choice of base and its stoichiometry are critical to ensure the generation of the free, nucleophilic amine.
-
Steric Hindrance: The spirocyclic framework can sterically hinder the approach of the alkylating agent to the nitrogen atom.
-
Side Reactions: Over-alkylation to form a quaternary ammonium salt is a potential side reaction, especially with highly reactive alkylating agents. Elimination reactions of the alkyl halide can also compete with the desired substitution.
-
Solvent Effects: The choice of solvent can significantly impact the solubility of the reactants and the rate of the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield N-alkylation.
Recommended Protocols:
-
Base Optimization:
-
Inorganic Bases: Start with a stronger, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Use at least 2.5 equivalents to ensure complete neutralization of the hydrochloride salt and scavenging of the proton generated during the reaction.
-
Organic Bases: Hindered organic bases such as diisopropylethylamine (DIPEA) or triethylamine (TEA) can also be effective. Use 3-4 equivalents.
-
Protocol:
-
Suspend this compound (1 eq.) and the chosen base (2.5-4 eq.) in an appropriate solvent (see below).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation before adding the alkylating agent.
-
Add the alkylating agent (1.1-1.5 eq.) and monitor the reaction by TLC or LC-MS.
-
-
-
Solvent Selection:
-
Aprotic polar solvents are generally a good choice. Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are excellent starting points as they help to solubilize the amine salt and promote the Sₙ2 reaction.[2]
-
If solubility remains an issue, consider a co-solvent system or a more polar solvent like dimethyl sulfoxide (DMSO).
-
-
Temperature Control:
-
Start the reaction at room temperature. If the reaction is sluggish, gradually increase the temperature to 50-80 °C.
-
For highly reactive alkylating agents, cooling the reaction to 0 °C before addition may help to minimize side reactions.
-
-
Alkylating Agent Reactivity:
-
If you are using a less reactive alkylating agent (e.g., an alkyl chloride), you may need more forcing conditions (higher temperature, longer reaction time).
-
Consider switching to a more reactive analogue, such as an alkyl bromide or iodide, if the reaction is not proceeding.
-
Issue 2: Challenges in Buchwald-Hartwig Amination
Question: "I'm attempting a Buchwald-Hartwig amination with an aryl halide and this compound, but the reaction is not going to completion and I'm observing catalyst decomposition."
Analysis and Causality:
Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success is highly dependent on the interplay between the catalyst, ligand, base, and substrate.[3]
-
Ligand Choice: The steric and electronic properties of the phosphine ligand are crucial for the stability and activity of the palladium catalyst.[4] For a sterically demanding secondary amine like our spirocycle, a bulky, electron-rich ligand is often required.
-
Base Sensitivity: The choice of base can dramatically influence the outcome. Strong, non-coordinating bases are generally preferred. Sodium or lithium alkoxides are common, but their use can be complicated by substrate compatibility.[4]
-
Catalyst Deactivation: The spirocyclic amine or impurities can potentially coordinate to the palladium center and inhibit catalysis.[5]
-
Incomplete Reaction: Insufficiently active catalyst systems or suboptimal reaction conditions can lead to incomplete conversion of the starting materials.
Troubleshooting Workflow:
Caption: Decision tree for optimizing Buchwald-Hartwig amination.
Recommended Protocols:
-
Systematic Ligand and Base Screening:
| Ligand | Recommended Base | Solvent | Temperature (°C) |
| XPhos | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 80-110 |
| RuPhos | NaOt-Bu or K₂CO₃ | Toluene or Dioxane | 80-110 |
| BrettPhos | LHMDS or K₃PO₄ | Toluene or Dioxane | 80-110 |
| XantPhos [6] | DBU (for homogeneous conditions) | MeCN/PhMe | 100-140 |
-
Experimental Protocol for Optimization:
-
In a glovebox, add the aryl halide (1 eq.), this compound (1.2 eq.), base (2.5 eq.), palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and ligand (4-5 mol%) to a reaction vial.
-
Add the anhydrous solvent and seal the vial.
-
Heat the reaction to the desired temperature and monitor its progress.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
The hydrochloride salt is generally a stable, crystalline solid. It should be stored in a tightly sealed container at room temperature, protected from moisture. The free base is a colorless liquid and should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[7]
Q2: How do I remove the Boc protecting group without side reactions?
For a Boc-protected 8-Oxa-2-azaspiro[4.5]decane, standard acidic conditions are typically used for deprotection.[8] However, if your molecule contains other acid-sensitive functional groups, optimization is necessary.
-
Standard Protocol: 4M HCl in dioxane or 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C to room temperature.[9]
-
Milder Conditions: If you observe side reactions, consider using a milder acid or a different solvent system. For example, using HCl in diethyl ether or slowly adding acetyl chloride to methanol can generate anhydrous HCl in situ for a more controlled deprotection.
Q3: I'm having trouble purifying my product. What are some effective strategies?
The purification of spirocyclic amines can be challenging due to their physical properties.[1]
-
Chromatography:
-
Normal Phase: Use a gradient of methanol in dichloromethane, often with a small amount of triethylamine (0.1-1%) added to the mobile phase to prevent peak tailing.
-
Reverse Phase: A gradient of acetonitrile in water with 0.1% TFA or formic acid as a modifier is a good starting point.
-
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind.
-
Basify the aqueous layer with a base like sodium hydroxide or sodium bicarbonate to a pH > 10.
-
Extract the free amine back into an organic solvent.
-
Wash with brine, dry over sodium sulfate, and concentrate to obtain the purified product.
-
-
Crystallization/Salt Formation: If the product is a solid, recrystallization can be a highly effective purification method. Alternatively, forming a salt (e.g., hydrochloride or oxalate) can facilitate crystallization and purification.[10]
Q4: Can I use this compound directly in reactions requiring a free amine?
No, you must first deprotonate the hydrochloride salt to generate the nucleophilic free amine. This is typically done in situ by adding a suitable base to the reaction mixture, as detailed in the troubleshooting section.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides - ACS Green Chemistry [gcande.digitellinc.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 8-Oxa-2-azaspiro[4.5]decan-3-ol | C8H15NO2 | CID 177691921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Boc-8-oxo-2-azaspiro[4.5]decane [myskinrecipes.com]
- 9. reddit.com [reddit.com]
- 10. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 8-Oxa-2-azaspiro[4.5]decane Hydrochloride
Welcome to the technical support guide for the synthesis of 8-Oxa-2-azaspiro[4.5]decane hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important spirocyclic amine. As a key building block in medicinal chemistry, particularly for developing novel therapeutics, ensuring its high purity and yield is paramount.[1][2]
This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide: Common Synthetic Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound. A common and efficient synthetic route involves the reductive amination of 1,4-cyclohexanedione monoethylene ketal with an appropriate amine precursor, followed by cyclization and salt formation. Our troubleshooting will focus on this pathway.
Question 1: My yield of the final product is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yield is a multifaceted issue that can arise at several stages of the synthesis. Let's break down the most common culprits, starting from the initial reactant and moving through the reaction sequence.
Potential Cause A: Incomplete Reductive Amination
The initial reductive amination is a critical step. Incomplete conversion of the starting ketal (1,4-cyclohexanedione monoethylene acetal) is a primary reason for low yields.
-
Mechanistic Insight: Reductive amination involves the formation of an imine or enamine intermediate, which is then reduced. The efficiency of both steps is crucial. The reaction equilibrium may not favor imine formation, or the reducing agent may be inefficient or degraded.
-
Troubleshooting & Solutions:
-
Verify Reagent Quality: Ensure the starting ketal is pure and the amine source (e.g., ethanolamine or a protected equivalent) has not degraded. The reducing agent, typically sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), should be fresh and stored under anhydrous conditions.
-
Optimize Reaction Conditions:
-
pH Control: The pH is critical for imine formation. For NaBH₄ reductions, slightly acidic conditions (pH 5-6) are often optimal to facilitate imine formation without significantly hydrolyzing the borohydride. Consider using a mild acid catalyst like acetic acid.
-
Temperature: While room temperature is common, gentle heating (40-50°C) might be necessary to drive the reaction to completion, but be cautious of potential side reactions.
-
-
Choice of Reducing Agent: STAB is often preferred as it is milder and more selective than NaBH₄, reducing the risk of over-reduction or other side reactions.[3]
-
Potential Cause B: Competing Side Reactions
Several side reactions can consume starting materials or intermediates, thereby lowering the yield of your desired product.
-
Mechanistic Insight: The primary competing reaction is the formation of a symmetrical secondary amine, where the initial amine product reacts with another molecule of the ketone starting material.[3] Over-reduction of the ketone to an alcohol is also possible if the reducing agent is too reactive or used in large excess.
-
Troubleshooting & Solutions:
-
Stoichiometry Control: Use a slight excess of the amine component to favor the formation of the primary amine intermediate and suppress the formation of the secondary amine byproduct.
-
Controlled Addition: Add the reducing agent portion-wise or as a solution over time. This helps to maintain a low concentration of the reducing agent, minimizing over-reduction and other undesired reactions.
-
Potential Cause C: Inefficient Cyclization
If the reductive amination proceeds well, the subsequent intramolecular cyclization to form the spirocyclic core might be the bottleneck.
-
Troubleshooting & Solutions:
-
Deprotection/Activation: If a protected amine was used, ensure the deprotection step is complete before attempting cyclization.
-
Solvent and Temperature: The choice of solvent and temperature can significantly influence the cyclization rate. A higher boiling point, non-protic solvent may be required to facilitate the intramolecular nucleophilic attack.
-
Question 2: I'm observing an unexpected peak in my LC-MS/NMR analysis of the final product. What could this impurity be?
Answer:
Identifying unknown impurities is crucial for process optimization and ensuring the quality of the final compound. Based on the typical synthetic route, here are the most probable impurities.
Common Impurities and Their Identification:
| Impurity | Potential Cause | Expected Mass (M+H)⁺ | Key Analytical Signatures |
| Unreacted Ketal | Incomplete reaction. | 157.08 | Presence of a ketone signal in ¹³C NMR (~208 ppm). |
| Over-reduced Alcohol | Excess or overly reactive reducing agent. | 159.10 | Absence of ketone, presence of a hydroxyl group signal in ¹H NMR and IR. |
| Dimeric Secondary Amine | Sub-stoichiometric amount of amine; slow reduction. | Varies | Mass will be significantly higher than the product. Complex NMR spectrum. |
| Partially Hydrolyzed Ketal | Acidic workup or purification conditions. | 113.06 (Diketone) | Presence of two ketone signals in ¹³C NMR. |
Troubleshooting Workflow for Impurity Identification:
The following workflow can help systematically identify unknown impurities.
Caption: Workflow for identifying unknown impurities.
Question 3: The formation of the hydrochloride salt is problematic, leading to an oily product or incomplete precipitation. How can I obtain a clean, crystalline solid?
Answer:
Proper salt formation is essential for the isolation, purification, and stability of the final product. The issue of obtaining an oil or incomplete precipitation often relates to solvent choice, stoichiometry, and residual impurities.
-
Mechanistic Insight: The free amine, being a base, reacts with hydrochloric acid in an acid-base neutralization to form the ammonium salt. The solubility of this salt is highly dependent on the solvent system. If the salt is too soluble in the chosen solvent, it will not precipitate. Impurities can also act as "oiling out" agents.
-
Troubleshooting & Solutions:
-
Solvent System:
-
Primary Solvent: Use a solvent in which the free amine is soluble but the hydrochloride salt is not. Common choices include isopropanol (IPA), ethanol, or ethyl acetate.
-
Anti-Solvent: If the salt has some solubility, after adding HCl, you may need to add an anti-solvent (a non-polar solvent like heptane or MTBE) to induce precipitation. Add the anti-solvent slowly to encourage crystal growth rather than amorphous precipitation.
-
-
HCl Source and Stoichiometry:
-
Use a solution of HCl in a suitable organic solvent (e.g., HCl in IPA, dioxane, or diethyl ether). Anhydrous conditions are preferable to avoid introducing water, which can increase the solubility of the salt.
-
Ensure you are adding a slight excess (1.05-1.1 equivalents) of HCl to drive the salt formation to completion. Use a pH meter or pH paper (wetted with methanol) to confirm the final mixture is acidic.
-
-
Purification of the Free Base: Before salt formation, ensure the free base is as pure as possible. Residual solvents or organic impurities can interfere with crystallization. A quick wash of the organic solution of the free base with brine can help remove water-soluble impurities.[4][5]
-
Seeding: If you have a small amount of crystalline product from a previous batch, adding a "seed" crystal to the supersaturated solution can initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the free base of 8-Oxa-2-azaspiro[4.5]decane before salt formation?
For laboratory scale, column chromatography on silica gel is effective. However, amines can streak on silica. To mitigate this, you can either:
-
Pre-treat the silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent).
-
Use a basic alumina column instead of silica. For larger scales, distillation under reduced pressure or crystallization are more practical methods.[4]
Q2: How should I store this compound?
The hydrochloride salt is generally more stable and less hygroscopic than the free base. It should be stored in a tightly sealed container, in a cool, dry place, and preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and potential degradation over time.
Q3: What are the key ¹H NMR peaks to confirm the structure of the 8-Oxa-2-azaspiro[4.5]decane core?
You should look for characteristic signals corresponding to the protons on the two rings. Key signals include:
-
The protons adjacent to the oxygen in the tetrahydropyran ring.
-
The protons adjacent to the nitrogen in the piperidine ring.
-
The absence of the ketone signal from the starting material. The specific chemical shifts will depend on the solvent and whether you are analyzing the free base or the hydrochloride salt.
Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction to Purify Amines
This protocol is a classic and effective method for removing non-basic organic impurities.[5]
-
Dissolve the crude amine product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel and add 1M aqueous HCl solution. Shake vigorously.
-
Allow the layers to separate. The desired amine will move to the aqueous layer as its hydrochloride salt. The non-basic impurities will remain in the organic layer.
-
Separate the layers and discard the organic layer (it's wise to save it until you are certain you have recovered your product).
-
Wash the aqueous layer once more with fresh organic solvent to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the pH is >10. This will neutralize the salt and regenerate the free amine, which will typically precipitate or form an oily layer.
-
Extract the free amine back into a fresh portion of organic solvent (e.g., dichloromethane) three times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.
Visualizing a Key Side Reaction
The diagram below illustrates the desired reductive amination pathway versus the common side reaction leading to a dimeric impurity.
Caption: Desired reaction vs. dimer side reaction.
References
- 1. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
Technical Support Center: A Troubleshooting Guide for Spirocyclic Compound Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for spirocyclic compound synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these unique three-dimensional scaffolds. Spirocycles are of immense interest in medicinal chemistry due to their ability to provide novel structural motifs with improved physicochemical properties compared to their planar counterparts.[1][2] However, their synthesis is often fraught with challenges, from achieving cyclization to controlling the stereochemistry of the congested spiro-center.
This document provides in-depth, field-proven insights in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Troubleshooting Guide - Common Issues in Spirocyclization
This section addresses the most frequent and critical challenges encountered during the synthesis of spirocyclic compounds, such as low reaction yields, poor stereoselectivity, and purification difficulties.
Q1: My spirocyclization reaction is giving low to no yield. What are the common causes and how can I fix it?
Answer: Low or no yield in an intramolecular spirocyclization is a common but solvable problem. The root cause often lies in a competition between the desired intramolecular cyclization and undesired intermolecular side reactions or decomposition. The inherent ring strain of the target spirocycle can also create a significant activation barrier.[3][4]
Here is a systematic approach to troubleshoot this issue:
Causality and Protocol:
-
Concentration is Critical (High Dilution Principle): The foremost factor for intramolecular reactions is concentration. If the concentration of your substrate is too high, intermolecular reactions (e.g., polymerization) will outcompete the desired intramolecular ring closure.
-
Protocol: Start by running the reaction under high-dilution conditions. A good starting point is 0.01 M to 0.001 M. The optimal concentration must be determined empirically. Consider using a syringe pump for slow addition of the substrate to the reaction mixture to maintain a pseudo-high dilution environment.
-
-
Assess Reagent and Solvent Purity: Trace impurities, especially water or oxygen, can deactivate sensitive catalysts or reagents.
-
Protocol: Ensure all reagents are pure and solvents are rigorously dried using standard procedures.[1] If using a metal catalyst, ensure it has not been deactivated by improper storage. Perform reactions under an inert atmosphere (Nitrogen or Argon).
-
-
Thermal Energy and Reaction Kinetics: The activation energy for forming a strained spirocyclic ring can be high. Insufficient thermal energy may lead to no reaction, while excessive heat can cause decomposition.
-
Protocol: Screen a range of temperatures. Start at room temperature, then incrementally increase the temperature (e.g., in 20 °C steps). Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition. For some reactions, lower temperatures may be beneficial to slow down side reactions.[5]
-
-
Catalyst/Reagent Activity: In catalyzed reactions, the catalyst's activity is paramount. This can be an issue in reactions like the intramolecular Heck cyclization.[6][7]
-
Protocol:
-
Screen different catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%).
-
If using a palladium catalyst, screen different ligands. Ligands can dramatically influence the catalyst's stability and reactivity.
-
For acid- or base-catalyzed reactions, screen a variety of acids or bases with different pKa values and steric profiles.
-
-
Experimental Workflow Diagram: Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low-yield spirocyclization reactions.
Q2: I am observing poor diastereoselectivity in my reaction. How can I improve the diastereomeric ratio (d.r.)?
Answer: Achieving high diastereoselectivity is a central challenge in spirocycle synthesis, as the creation of the spiro-center often generates a new stereocenter relative to existing ones.[8] The observed d.r. is a result of the energy difference between the diastereomeric transition states. To improve it, you must modify the reaction conditions to increase this energy gap.[9]
Causality and Protocol:
-
Kinetic vs. Thermodynamic Control: First, determine if your reaction is under kinetic or thermodynamic control. A kinetically controlled reaction product is formed through the lowest energy transition state, which may not be the most stable product.[10] A thermodynamically controlled reaction yields the most stable product isomer, which requires the reaction to be reversible.
-
Protocol: Run the reaction and monitor the d.r. over time. If the ratio changes and eventually stabilizes, the reaction is likely under thermodynamic control. If the ratio is constant throughout, it is kinetically controlled. To favor the thermodynamic product, run the reaction at a higher temperature for a longer time with conditions that allow for equilibration (e.g., presence of a protic source). For the kinetic product, use lower temperatures and shorter reaction times.
-
-
Temperature Effects: Lowering the reaction temperature often enhances diastereoselectivity in kinetically controlled reactions by making the reaction more sensitive to small differences in activation energies.[5]
-
Protocol: Screen a range of temperatures, starting from room temperature and going down to 0 °C, -20 °C, or even -78 °C.
-
-
Solvent Polarity and Coordination: The solvent can influence the conformation of the substrate and the transition state geometry through polarity effects and coordination.
-
Protocol: Systematically screen solvents of varying properties. A change from a non-polar solvent (like toluene) to a polar aprotic solvent (like THF or DCM) or a polar protic solvent (like ethanol) can have a profound impact.
-
| Solvent Class | Examples | Potential Influence on Transition State |
| Non-Polar | Toluene, Hexane | Favors compact, less-polar transition states. |
| Polar Aprotic | THF, DCM, Acetonitrile | Can stabilize polar or charged transition states. |
| Polar Protic | Ethanol, Methanol | Can participate in hydrogen bonding, altering substrate conformation. |
-
Steric Hindrance: The steric bulk of substituents on your substrate can be leveraged to favor a specific facial approach during cyclization.[5][11]
-
Protocol: If possible, modify the substrate. Increasing the size of a directing group or a substituent near the reaction center can block one face of the molecule, leading to higher d.r. This is a common strategy in the synthesis of spirocyclic diketopiperazines.[11]
-
-
Catalyst and Reagent Choice: The size and electronic properties of the catalyst or key reagent are often the primary drivers of stereoselectivity.
-
Protocol: For acid-catalyzed reactions, screen various Lewis or Brønsted acids (e.g., BF₃·OEt₂, Sc(OTf)₃, TsOH). Their different steric profiles and acid strengths can alter the transition state. For metal-catalyzed reactions (e.g., Heck), the choice of ligand is crucial.[6]
-
Decision Tree Diagram: Improving Diastereoselectivity
Caption: A decision-making framework for optimizing diastereomeric ratio.
Q3: I am struggling with the purification of my spirocyclic product. What are the best strategies?
Answer: Purifying spirocyclic compounds can be exceptionally challenging due to their unique structural properties. Common issues include the difficult separation of stereoisomers and the removal of structurally similar impurities, often compounded by poor solubility.[12][13]
Causality and Protocol:
-
Separating Stereoisomers: Diastereomers have different physical properties and can often be separated by chromatography, but their polarity difference can be minimal.
-
Protocol for Chromatography:
-
Systematic Solvent Screening: Use TLC to screen a wide range of solvent systems for flash chromatography. Start with a standard system (e.g., Hexane/Ethyl Acetate) and then try systems with different selectivities (e.g., DCM/Methanol or incorporating small amounts of a third solvent like triethylamine for basic compounds or acetic acid for acidic ones).
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, normal-phase or reverse-phase HPLC is often necessary. Chiral HPLC is required for separating enantiomers.
-
-
-
Crystallization Challenges: The rigidity and non-planar nature of spirocycles can hinder efficient packing into a crystal lattice.[14]
-
Protocol for Recrystallization:
-
Solvent Screening: Screen a wide array of solvents and solvent pairs (e.g., a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). Common pairs include DCM/Hexane, Ethyl Acetate/Hexane, and Methanol/Water.
-
Techniques: Try slow evaporation, slow cooling of a saturated solution, or vapor diffusion to encourage crystal growth.
-
-
-
Removing Structurally Similar Impurities: Impurities with skeletons closely resembling the target product are common byproducts and can be difficult to remove.[12]
-
Protocol: If standard chromatography fails, consider derivatization. React the mixture with a reagent that selectively targets a functional group on either the product or the impurity. This changes the polarity of one component, making separation easier. The protecting group or derivative can then be removed after purification.
-
Section 2: FAQs - Specific Reaction Classes & Characterization
Q4: What are the key challenges in forming spiro-oxindoles via intramolecular Heck reactions?
Answer: The intramolecular Heck reaction is a powerful tool for forming the spiro-oxindole core, but success hinges on controlling several competing pathways.[15][16] The primary challenges are:
-
Controlling β-Hydride Elimination: After the initial carbopalladation, the resulting palladium-alkyl intermediate can undergo β-hydride elimination. In many cases, this is a desired step to regenerate the catalyst, but its regioselectivity can be problematic, leading to different olefin isomers. In other cases, β-hydride elimination is an undesired side reaction that needs to be suppressed.[17]
-
Achieving High Diastereoselectivity: The formation of the spirocyclic quaternary center must be controlled. High diastereoselectivity often requires specific structural features in the substrate, such as pre-existing stereocenters or bulky protecting groups that direct the cyclization from a specific face.[6]
-
Catalyst System: The choice of palladium source, ligand, and additives is critical. The reaction can proceed through a neutral or a cationic pathway depending on the conditions, which significantly impacts reactivity and selectivity.[17]
Q5: In a Pictet-Spengler reaction for spiroindolenines, what factors influence the reaction pathway?
Answer: The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines and related structures.[18][19] The formation of a spiroindolenine as a stable product instead of the typically observed rearomatized product is an "interrupted" version of this reaction.[20] Key factors include:
-
The Spiroindolenine Intermediate: In the classical mechanism, the spiroindolenine is a proposed intermediate that undergoes a retro-Mannich/Mannich-type rearrangement to form the final product.[21][22] To isolate the spiroindolenine, this rearrangement must be suppressed.
-
Substrate and Catalyst Choice: The stability of the spiroindolenine and the propensity for rearrangement are strongly influenced by the electronic properties of the substrate and the acidity of the catalyst.[21][22] Using milder conditions or specific catalysts (e.g., Iridium-based systems) can favor the formation and isolation of the spirocyclic product.[20]
Q6: When performing a [3+2] cycloaddition to form a spirocycle, what determines the regioselectivity?
Answer: The [3+2] cycloaddition is a powerful reaction for constructing five-membered heterocyclic spirocycles.[23][24] The regioselectivity (the orientation of the 1,3-dipole relative to the dipolarophile) is primarily governed by Frontier Molecular Orbital (FMO) theory.
-
FMO Control: The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The favored regioisomer is the one resulting from the smaller HOMO-LUMO energy gap and larger orbital coefficient overlap.
-
Troubleshooting: If you observe poor regioselectivity or the undesired regioisomer, you can alter the electronic nature of the reactants. Adding electron-withdrawing groups to the dipolarophile or electron-donating groups to the dipole (or vice-versa) can change the relative energies of the HOMO and LUMO, thus switching the regiochemical preference.[25]
Q7: How can I confidently characterize the stereochemistry of my spirocyclic compound?
Answer: Characterizing the three-dimensional structure of a spirocycle is non-trivial but essential. A combination of techniques is usually required for unambiguous assignment.
-
1D and 2D NMR Spectroscopy: While 1D ¹H and ¹³C NMR provide initial structural information, they are often insufficient to determine relative stereochemistry.[14][26] 2D NMR techniques are indispensable:
-
NOESY/ROESY: These experiments detect through-space correlations between protons that are close to each other. Observing a Nuclear Overhauser Effect (NOE) between protons on the different rings provides definitive proof of their relative spatial orientation.[14]
-
COSY and HSQC/HMBC: These experiments help assign all the proton and carbon signals, which is a prerequisite for interpreting NOE data.
-
-
Single-Crystal X-ray Diffraction: This is the gold standard for determining the absolute and relative stereochemistry of a molecule. However, growing diffraction-quality crystals of rigid, awkwardly shaped spirocycles can be a significant challenge.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. soc.chim.it [soc.chim.it]
- 16. organicreactions.org [organicreactions.org]
- 17. macmillan.princeton.edu [macmillan.princeton.edu]
- 18. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet-Spengler-type Reactions and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 25. researchgate.net [researchgate.net]
- 26. SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS - ProQuest [proquest.com]
Technical Support Center: Purification of 8-Oxa-2-azaspiro[4.5]decane Derivatives
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 8-Oxa-2-azaspiro[4.5]decane-containing molecules. This unique spirocyclic scaffold, which incorporates a secondary amine and a spiroketal, is a valuable building block in medicinal chemistry. However, its distinct structural features frequently introduce specific challenges during purification.
This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. It is designed to help you diagnose and solve common purification issues, ensuring the integrity and purity of your target compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent and challenging problems encountered during the chromatographic purification of 8-Oxa-2-azaspiro[4.5]decane derivatives.
Question 1: My compound is streaking or tailing badly on the silica gel column. What is causing this and how can I fix it?
Answer:
This is the most common issue and is almost certainly caused by the interaction of the basic secondary amine in the spirocycle with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor peak shape, reduced resolution, and sometimes irreversible adsorption of the compound to the stationary phase.[1][2]
Root Cause Analysis:
-
Acid-Base Interaction: The lone pair of electrons on the nitrogen atom of the azaspirocycle forms a strong hydrogen bond or an acid-base interaction with the acidic protons of the silica gel. This causes the molecule to "stick" to the stationary phase, resulting in a slow, uneven elution (tailing).
-
Variable Surface Acidity: The acidity of silica gel can vary, leading to inconsistent results between batches.
Troubleshooting Protocol:
-
Mobile Phase Modification (First-Line Approach):
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.[1]
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase. Start with 1% and adjust as needed. TEA is volatile and can be easily removed during solvent evaporation.[3]
-
Ammonium Hydroxide: If your compound can tolerate water, a mobile phase like Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:10:1) can be very effective. This is particularly useful for more polar amine compounds.
-
-
-
Stationary Phase Deactivation:
-
Pre-treatment of Silica: Before running the column, you can "deactivate" the silica by flushing it with a solvent system containing your basic modifier (e.g., your starting eluent with 1-3% TEA).[2][4] Discard the eluant that passes through before loading your sample. This ensures the stationary phase is neutralized before your compound is introduced.[4]
-
-
Alternative Stationary Phases:
-
Basic Alumina: For highly basic compounds, switching to a basic stationary phase like alumina can be an excellent solution. Alumina does not have the strong acidic character of silica gel.[3][5]
-
Amine-Bonded Silica: These are specialized columns where the silica surface is functionalized with amino groups. They are designed for purifying basic compounds without the need for mobile phase modifiers.[5]
-
Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reverse-phase chromatography is a powerful alternative that avoids the issues of silica gel's acidity.[5]
-
Question 2: I am trying to separate diastereomers of my substituted 8-Oxa-2-azaspiro[4.5]decane derivative, but they are co-eluting. What strategies can I use to improve separation?
Answer:
Separating diastereomers of rigid spirocyclic systems is a common challenge because they can have very similar polarities and shapes.[6] Achieving separation requires maximizing the small differences in their interaction with the stationary phase.
Strategies for Diastereomer Separation:
-
Optimize Normal-Phase Chromatography:
-
Solvent System Tuning: The choice of eluent is critical. Avoid strong, polar solvents like methanol if possible, as they can mask the subtle differences between diastereomers. Instead, explore less polar solvent systems with different selectivities. A good starting point is a Hexane/Ethyl Acetate or Hexane/Isopropanol gradient.
-
Slow Gradient Elution: Use a very shallow and slow gradient during elution. This increases the interaction time with the stationary phase and enhances the chances of resolving closely eluting peaks.
-
High-Performance Flash Chromatography (HPFC): Using smaller particle size silica (e.g., 20-40 µm) in a flash system will provide higher resolution than standard column chromatography (40-63 µm).
-
-
Consider Alternative Chromatographic Modes:
-
Supercritical Fluid Chromatography (SFC): SFC is often more successful than HPLC for separating diastereomers of drug-like molecules.[7][8] It offers different selectivity and is an excellent orthogonal technique if HPLC or flash chromatography fails.
-
Chiral Chromatography: While diastereomers are not enantiomers, chiral stationary phases (CSPs) can often provide excellent separation. The complex, three-dimensional environment of a chiral column can interact differently with the distinct 3D shapes of your diastereomers.[8][9]
-
Experimental Workflow for Diastereomer Separation:
References
- 1. benchchem.com [benchchem.com]
- 2. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 3. reddit.com [reddit.com]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 8-Oxa-2-azaspiro[4.5]decane Functionalization
Welcome to the technical support guide for the functionalization of 8-Oxa-2-azaspiro[4.5]decane. This spirocyclic scaffold is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure, which can improve the pharmacological properties of drug candidates by exploring under-represented chemical space.[1][2] However, its unique topology can also present synthetic challenges.[3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide targeted solutions for researchers. We will focus on one of the most common and critical transformations: the N-arylation of the secondary amine, often achieved via the Buchwald-Hartwig amination.
Part 1: Frequently Asked Questions (FAQs) on N-Arylation
Q1: Why is my Buchwald-Hartwig N-arylation of 8-Oxa-2-azaspiro[4.5]decane failing or giving low yields?
This is a common issue that can stem from several factors. The Buchwald-Hartwig amination is a powerful C-N cross-coupling reaction, but it is notoriously sensitive to the specific substrates, catalyst system, and reaction conditions.[4][5] For a spirocyclic amine, steric hindrance around the nitrogen atom can further complicate the reaction.
Here is a logical workflow to troubleshoot a low-yielding or failed reaction:
Caption: Troubleshooting workflow for optimizing N-arylation.
Q2: How do I choose the right catalyst, ligand, and base for my N-arylation reaction?
The selection of the catalyst system is the most critical factor for success.[5] There is no single "best" combination; the optimal choice is highly dependent on the specific aryl halide and amine coupling partners.
-
Palladium Source: While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can work, they are often less reliable as they require in-situ formation of the active Pd(0) species.[4] Modern, well-defined palladium pre-catalysts (e.g., XPhos-Pd-G3, DavePhos-Pd-G4) are generally preferred as they provide more consistent and reproducible results.[6]
-
Ligand: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition and reductive elimination).[7] For sterically hindered secondary amines like 8-Oxa-2-azaspiro[4.5]decane, bulky and electron-rich biaryl phosphine ligands are typically required.
-
Good starting points: XPhos, RuPhos, and BrettPhos are excellent ligands to screen initially.[7]
-
Why? Their steric bulk promotes the reductive elimination step (the final product-forming step), while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.
-
-
Base: The base's primary role is to deprotonate the amine, making it a more active nucleophile.[5]
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are very common and effective.
-
Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be beneficial if your substrates are sensitive to the harshness of NaOtBu.[8]
-
Below is a simplified representation of the Buchwald-Hartwig catalytic cycle to illustrate the roles of these components.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Q3: My starting aryl halide is an aryl chloride. Why isn't the reaction working?
Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in Buchwald-Hartwig couplings.[4] The carbon-chlorine bond is stronger, making the initial oxidative addition step (the first step in the catalytic cycle) more difficult.
Solutions:
-
Switch to Aryl Bromide/Iodide: If synthetically feasible, using the analogous aryl bromide or iodide is the most straightforward solution.
-
Use Specialized Ligands: Certain ligands are specifically designed to activate aryl chlorides. Ligands like RuPhos, BrettPhos, or cataCXium® A are known to be effective for this purpose.
-
Higher Temperatures: Increasing the reaction temperature may provide the necessary energy to overcome the activation barrier for oxidative addition.
Q4: I see multiple spots on my TLC plate. What are the likely side products?
Several side reactions can occur:
-
Dehalogenation: The aryl halide is reduced to the corresponding arene. This can happen if there are proton sources (like water) in the reaction.
-
Aryl-Aryl Homocoupling: The aryl halide couples with itself to form a biaryl compound. This is more common at higher catalyst loadings or temperatures.[6]
-
Ligand Arylation: The aryl halide can react with the phosphine ligand itself.
Troubleshooting Side Products:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Degas your solvent thoroughly to remove oxygen, which can degrade the catalyst.[5]
-
Optimize Catalyst Loading: While it may be tempting to add more catalyst to a slow reaction, increasing the loading can sometimes promote side reactions.[6] Try lowering the catalyst loading to 1-3 mol%.
-
Lower the Temperature: If the reaction proceeds but is messy, reducing the temperature can often improve selectivity.[5]
Part 2: Experimental Protocol & Data
Screening Protocol for N-Arylation of 8-Oxa-2-azaspiro[4.5]decane
This protocol provides a framework for systematically optimizing the reaction conditions. It is designed to be performed in parallel in a vial block or multi-well plate.
1. Reagent Preparation:
-
Ensure 8-Oxa-2-azaspiro[4.5]decane is pure. If it is a hydrochloride salt, it must be free-based before use or an additional equivalent of base must be added.
-
Use anhydrous solvents (e.g., Toluene, 1,4-Dioxane).[9]
-
Ensure the aryl halide is pure.
-
All solid reagents (base, catalyst, ligand) should be handled under an inert atmosphere (glovebox or glove bag).
2. Reaction Setup (per vial):
-
To a 2-dram vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 0.02 mmol, 2 mol%).
-
Add the ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%). Note: For pre-catalysts, additional ligand is often not strictly necessary but can sometimes be beneficial.
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Seal the vial with a septum cap and purge with argon or nitrogen.
-
Add 8-Oxa-2-azaspiro[4.5]decane (1.0 mmol) and the aryl halide (1.2 mmol).
-
Add the anhydrous solvent (2.0 mL) via syringe.
-
Place the vial in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).
3. Reaction Monitoring & Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Table 1: Troubleshooting Guide
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| No Reaction / Starting Material Unchanged | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Aryl chloride used with non-optimal ligand. | 1. Use a fresh, high-quality (pre)catalyst. Ensure inert atmosphere is maintained.[5] 2. Switch to a stronger base like NaOtBu or LiHMDS. 3. Increase temperature in 10-20 °C increments. 4. Screen ligands known for activating aryl chlorides (e.g., RuPhos). |
| Low Conversion / Low Yield | 1. Sub-optimal ligand or base. 2. Steric hindrance. 3. Short reaction time. | 1. Systematically screen different ligands and bases (see Table 2). 2. Use a more sterically demanding and electron-rich ligand to promote reductive elimination. 3. Extend the reaction time and monitor by LC-MS. |
| Significant Byproduct Formation | 1. Reaction temperature too high. 2. Oxygen contamination. 3. High catalyst loading. | 1. Lower the reaction temperature.[5] 2. Ensure proper degassing of the solvent and maintain a strict inert atmosphere. 3. Reduce catalyst loading to 1-2 mol%.[6] |
| Product Decomposition | 1. Base-sensitive functional groups on aryl halide. 2. Thermally unstable product. | 1. Use a milder base such as K₃PO₄ or Cs₂CO₃. 2. Attempt the reaction at a lower temperature for a longer duration. |
Table 2: Example Screening Conditions for N-Arylation
Reaction: 8-Oxa-2-azaspiro[4.5]decane + 4-Bromotoluene
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4.8) | NaOtBu (1.4) | Toluene | 100 | 75 |
| 2 | Pd₂(dba)₃ (2) | RuPhos (4.8) | NaOtBu (1.4) | Toluene | 100 | 88 |
| 3 | XPhos-Pd-G3 (2) | - | NaOtBu (1.4) | Toluene | 100 | 95 |
| 4 | XPhos-Pd-G3 (2) | - | K₃PO₄ (2.0) | Dioxane | 110 | 65 |
| 5 | XPhos-Pd-G3 (2) | - | Cs₂CO₃ (2.0) | Dioxane | 110 | 72 |
Note: Yields are illustrative and will vary based on specific substrates and experimental execution.
References
- 1. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: 8-Oxa-2-azaspiro[4.5]decane Hydrochloride Synthesis
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 8-Oxa-2-azaspiro[4.5]decane hydrochloride. The focus is on identifying, understanding, and mitigating common impurities that can arise during its synthesis, ensuring the final product meets the high purity standards required for its applications.
Introduction
This compound is a valuable spirocyclic building block in medicinal chemistry and drug discovery. Its unique three-dimensional structure makes it an attractive scaffold for developing novel therapeutics.[1][2] The purity of this compound is critical, as even small amounts of impurities can significantly impact biological activity and safety profiles. This guide is designed to provide practical, experience-based insights into the common challenges encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 8-Oxa-2-azaspiro[4.5]decane and what are the typical starting materials?
A common and convenient synthesis starts from commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane or other suitable difunctional electrophiles.[3] The general strategy involves the construction of the pyrrolidine ring onto the pre-existing tetrahydropyran core.
A plausible synthetic sequence is outlined below:
Caption: A generalized synthetic route to this compound.
Q2: What are the most common impurities I should expect in the synthesis of this compound?
Impurities can originate from various sources, including the starting materials, side reactions, and degradation.[] They can be broadly categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual tetrahydropyran-4-carbonitrile or the corresponding aminomethyl intermediate.
-
Incompletely Cyclized Intermediate: The mono-alkylated amine prior to the final ring closure.
-
Over-alkylation/Dimerization Products: Where the secondary amine of the product reacts with another electrophile molecule.
-
By-products from the Reducing Agent: For example, aluminum salts from a LiAlH₄ reduction.
-
-
Reagent-Related Impurities:
-
Impurities present in the starting materials or reagents used.
-
-
Degradation Products:
-
The free base can be susceptible to oxidation or other degradation pathways if not handled properly before conversion to the hydrochloride salt.
-
Q3: How can I detect and characterize these impurities?
A multi-technique approach is essential for comprehensive impurity profiling.[]
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the sample and separates the main component from impurities. A diode-array detector (DAD) can provide preliminary structural information based on UV absorbance. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides the molecular weight of the parent compound and its impurities, which is crucial for structural elucidation.[5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile impurities, such as residual solvents or low molecular weight starting materials. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides detailed structural information about the main compound and can help identify the structure of major impurities if they are present in sufficient concentration.[6] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the presence of key functional groups and can be used for raw material identification.[7] |
Q4: What are the likely mechanisms for the formation of key by-products?
Understanding the formation pathways of impurities is key to minimizing them.
Caption: Potential pathways for impurity formation during cyclization.
The primary amine intermediate can undergo incomplete reaction to form a mono-alkylated species. The desired product, being a secondary amine, can act as a nucleophile and react with the alkylating agent or an intermediate to form a dimer or other higher molecular weight species.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solutions & Preventative Measures |
| Low Yield of Final Product | - Incomplete reaction. - Formation of significant side products. - Product loss during work-up or purification. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize reaction conditions (temperature, stoichiometry, reaction time). - Ensure the base used for cyclization is sufficiently strong and non-nucleophilic. - Use a careful extraction and purification protocol. |
| Multiple Unexpected Peaks in HPLC/LC-MS | - Presence of unreacted starting materials, intermediates, or by-products. | - Co-inject samples of starting materials and isolated intermediates to identify peaks. - Use LC-MS to obtain molecular weights of the impurity peaks to help in their identification.[8] - Re-evaluate the stoichiometry of reagents. An excess of the alkylating agent can lead to over-alkylation. |
| Product Discoloration (e.g., yellow or brown tint) | - Degradation of the product or intermediates. - Residual catalyst or reagents. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure all reagents are of high purity. - Purify the final product by recrystallization, potentially with the use of activated charcoal. |
| Poorly Resolved NMR Spectrum | - Presence of paramagnetic impurities (e.g., residual metal catalyst). - Sample is not fully dissolved or is aggregated. - Presence of residual solvents. | - Filter the crude product through a plug of Celite® or silica gel. - Ensure the correct deuterated solvent is used and that the sample is fully dissolved. - Dry the final product thoroughly under high vacuum. |
Experimental Protocols
Protocol: Purity Analysis by HPLC-UV
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve in 1 mL of a 50:50 mixture of water and acetonitrile.
Impurity Identification & Control Workflow
Caption: A workflow for identifying and controlling impurities.
References
- 1. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 5. 1408074-48-5|this compound|BLD Pharm [bldpharm.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
handling and stability issues of 8-Oxa-2-azaspiro[4.5]decane in solution
Welcome to the technical support center for 8-Oxa-2-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling and stability of this compound in solution. While specific peer-reviewed stability studies on 8-Oxa-2-azaspiro[4.5]decane are not extensively available, this document synthesizes information from related chemical structures and general principles of organic chemistry to offer best practices and troubleshooting advice.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of 8-Oxa-2-azaspiro[4.5]decane in solution.
Q1: What are the recommended solvents for dissolving 8-Oxa-2-azaspiro[4.5]decane?
A1: 8-Oxa-2-azaspiro[4.5]decane is reported to be soluble in common organic solvents.[1] For laboratory use, the following solvents are recommended:
-
Protic Solvents: Ethanol, Methanol
-
Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)
It is crucial to use high-purity, anhydrous solvents, as the presence of water could potentially lead to hydrolysis of the spiroketal moiety over time, especially under acidic or basic conditions.
Q2: What are the optimal storage conditions for 8-Oxa-2-azaspiro[4.5]decane in its solid form and in solution?
A2: For solid 8-Oxa-2-azaspiro[4.5]decane, storage at 4°C, protected from light, is recommended.[2] For solutions, the optimal storage conditions will depend on the solvent and the intended duration of storage. The following table provides general guidance:
| Solvent | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) |
| Anhydrous Organic Solvents (e.g., ACN, DMF, DMSO) | 4°C, protected from light, under inert atmosphere (e.g., Argon, Nitrogen) | -20°C or -80°C, protected from light, under inert atmosphere |
| Protic Solvents (e.g., Ethanol, Methanol) | 4°C, protected from light, under inert atmosphere. Use freshly prepared. | Not recommended due to potential for slow reactions. If necessary, store at -80°C. |
| Aqueous Buffers | Not recommended for storage. Prepare fresh for each experiment. | Not recommended. |
Q3: What are the likely degradation pathways for 8-Oxa-2-azaspiro[4.5]decane in solution?
A3: Based on its structure, which contains a secondary amine and a spiroketal, the most probable degradation pathways include:
-
Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products.[3][4] This can be accelerated by the presence of oxygen, metal ions, and light.
-
Hydrolysis: The spiroketal moiety may be susceptible to hydrolysis, particularly under acidic conditions, leading to ring-opening.
-
Photodegradation: Exposure to light, especially UV light, can promote the formation of reactive radical species, leading to degradation.
Q4: How can I monitor the stability of my 8-Oxa-2-azaspiro[4.5]decane solution?
A4: A stability-indicating analytical method is crucial for monitoring the integrity of your solution over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The development of a method that can separate the parent compound from potential degradants is essential. Other useful techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of unknown degradation products.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect structural changes in the molecule.[5][7]
II. Troubleshooting Guide
This section provides solutions to specific issues that may be encountered during experiments involving 8-Oxa-2-azaspiro[4.5]decane.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or poor experimental results. | Degradation of the compound in solution. | 1. Prepare fresh solutions for each experiment. 2. Store stock solutions under the recommended conditions (see FAQ Q2). 3. Perform a quick purity check of your stock solution using HPLC. |
| Appearance of new peaks in HPLC chromatogram over time. | Chemical degradation of the compound. | 1. Identify the degradation products using LC-MS if possible. 2. Review solution preparation and storage procedures to minimize exposure to air, light, and incompatible materials. |
| Precipitation of the compound from solution. | Poor solubility in the chosen solvent or solvent evaporation. | 1. Ensure the compound is fully dissolved initially. Gentle warming or sonication may aid dissolution. 2. Store solutions in tightly sealed vials to prevent solvent evaporation. 3. Consider using a different solvent with higher solubilizing power for this compound. |
| Discoloration of the solution (e.g., turning yellow or brown). | Oxidative degradation. | 1. Degas solvents before use to remove dissolved oxygen. 2. Handle the solution under an inert atmosphere (e.g., in a glove box or using a nitrogen/argon blanket). 3. Store solutions protected from light. |
III. Experimental Protocols
This section provides detailed step-by-step methodologies for key experiments related to the handling and stability of 8-Oxa-2-azaspiro[4.5]decane.
Protocol 1: Preparation of a Stock Solution
-
Materials:
-
8-Oxa-2-azaspiro[4.5]decane (solid)
-
High-purity, anhydrous solvent (e.g., Acetonitrile)
-
Volumetric flask
-
Analytical balance
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Allow the vial of solid 8-Oxa-2-azaspiro[4.5]decane to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound using an analytical balance.
-
Transfer the solid to a volumetric flask.
-
Add a portion of the solvent to the flask and gently swirl to dissolve the compound. Sonication can be used to aid dissolution.
-
Once dissolved, add the solvent to the final volume.
-
Purge the headspace of the flask with an inert gas before sealing.
-
Store the stock solution under the recommended conditions.
-
Protocol 2: Forced Degradation Study
A forced degradation study can help identify potential degradation products and pathways.[8][9]
-
Acid Hydrolysis:
-
Prepare a solution of 8-Oxa-2-azaspiro[4.5]decane in a suitable solvent (e.g., 1 mg/mL in Acetonitrile).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Analyze the sample by HPLC at various time points.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M sodium hydroxide instead of hydrochloric acid.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound as described above.
-
Add a solution of hydrogen peroxide (e.g., 3%).
-
Keep the solution at room temperature, protected from light, for a defined period.
-
Analyze the sample by HPLC at various time points.
-
-
Photostability:
-
Expose a solution of the compound to a light source that meets ICH Q1B guidelines.
-
Keep a control sample in the dark.
-
Analyze both samples by HPLC at various time points.
-
IV. Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of 8-Oxa-2-azaspiro[4.5]decane.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for conducting a stability study of 8-Oxa-2-azaspiro[4.5]decane.
V. References
-
Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides. (2021). Nature Communications. --INVALID-LINK--
-
Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides. (2021). National Institutes of Health. --INVALID-LINK--
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2020). ResearchGate. --INVALID-LINK--
-
Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products. (2011). Journal of Organic Chemistry. --INVALID-LINK--
-
Forced Degradation Studies. Coriolis Pharma. --INVALID-LINK--
-
Oxidative degradation of amines using a closed batch system. (2017). ResearchGate. --INVALID-LINK--
-
Analytical Techniques In Stability Testing. (2023). Separation Science. --INVALID-LINK--
-
8-Oxa-2-azaspiro[4.5]decane. Santa Cruz Biotechnology. --INVALID-LINK--
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. --INVALID-LINK--
-
8-Oxa-2-aza-spiro[4.5]decane hydrochloride 97%. AChemBlock. --INVALID-LINK--
-
1408074-48-5|8-Oxa-2-azaspiro[4.5]decane hydrochloride. BLDpharm. --INVALID-LINK--
-
8-oxa-2-azaspiro[4.5]decan-1-one. PubChemLite. --INVALID-LINK--
-
8-oxa-2-azaspiro[4.5]decane hemioxalate. Appretech Scientific Limited. --INVALID-LINK--
-
8-Oxa-2-azaspiro[4.5]decane. Sigma-Aldrich. --INVALID-LINK--
-
2-Oxa-8-azaspiro(4.5)decane. PubChem. --INVALID-LINK--
-
8-Oxa-2-azaspiro[4.5]decane. ChemScene. --INVALID-LINK--
-
Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. --INVALID-LINK--
-
Oxidative Degradation of Amines With High-Temperature Cycling. (2014). ResearchGate. --INVALID-LINK--
-
A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Benchchem. --INVALID-LINK--
-
Multiplatform Metabolomics Studies of Human Cancers With NMR and Mass Spectrometry Imaging. National Institutes of Health. --INVALID-LINK--
-
8-Oxa-2-azaspiro[4.5]decan-3-ol. PubChem. --INVALID-LINK--
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. --INVALID-LINK--
-
Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives. Benchchem. --INVALID-LINK--
-
A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample. National Institutes of Health. --INVALID-LINK--
-
8-OXA-1,3-DIAZASPIRO[4.5]DECANE-2,4-DIONE. Sigma-Aldrich. --INVALID-LINK--
-
Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications. (2024). MDPI. --INVALID-LINK--
-
Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. ResearchGate. --INVALID-LINK--
-
Assessment of compatibility between extraction methods for NMR- and LC/MS-based metabolomics. (2012). Analytical Chemistry. --INVALID-LINK--
-
CAS 194862-84-5 | 8-Oxa-2-azaspiro[4.5]decan-3-one. Aceschem. --INVALID-LINK--
-
2-Ethyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid. EvitaChem. --INVALID-LINK--
-
Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. (2021). MDPI. --INVALID-LINK--
-
Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. --INVALID-LINK--
-
8-Oxa-2-azaspiro[4.5]decane. ChemBK. --INVALID-LINK--
-
Methyl 8-oxa-2-azaspiro[4.5]decane-4-carboxylate hydrochloride. Mol-Instincts. --INVALID-LINK--
-
8-Oxa-2-azaspiro[4.5]decan-3-one. Sigma-Aldrich. --INVALID-LINK--
References
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Multiplatform Metabolomics Studies of Human Cancers With NMR and Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 9. biomedres.us [biomedres.us]
Technical Support Center: Scale-Up Synthesis of 8-Oxa-2-azaspiro[4.5]decane Compounds
Welcome to the technical support center for the synthesis of 8-Oxa-2-azaspiro[4.5]decane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable spirocyclic scaffold from the bench to pilot plant production. The unique three-dimensional structure of these compounds makes them attractive in medicinal chemistry, but their synthesis at scale presents specific challenges.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and answer frequently asked questions, ensuring a robust and reproducible synthetic process.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues that may arise during the scale-up synthesis of 8-Oxa-2-azaspiro[4.5]decane compounds. Each entry details the problem, its probable causes, and actionable solutions.
Question 1: My reaction yield has significantly dropped after moving from a 1 L flask to a 20 L reactor. What are the likely causes and how can I fix this?
Answer:
A drop in yield upon scale-up is a common and multifaceted problem. It rarely stems from a single cause but rather a combination of factors that become more pronounced at a larger scale.[3][4]
Probable Causes & Solutions:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, leading to inefficient heat dissipation.[3] This can cause localized overheating, promoting side reactions and decomposition of starting materials or products.
-
Solution:
-
Monitor Internal Temperature: Always use a calibrated internal temperature probe. Do not rely solely on the jacket temperature.
-
Controlled Reagent Addition: For exothermic reactions, add reagents slowly and sub-surface to control the rate of heat generation.
-
Reactor Selection: Ensure your reactor's cooling capacity is sufficient for the reaction's exothermicity.
-
-
-
Poor Mixing and Mass Transfer: What appears homogenous in a small flask can have significant concentration gradients in a large reactor.[3] This is especially critical in multi-phasic reactions like catalytic hydrogenations.[5]
-
Solution:
-
Impeller Selection and Speed: The type of agitator (e.g., anchor, turbine, pitched blade) and its speed are critical. Model the mixing in your reactor to identify and eliminate "dead zones."
-
Baffling: Ensure the reactor is properly baffled to improve turbulence and create more uniform mixing.
-
Stirring Studies: Conduct small-scale studies to determine the optimal stirring rate that ensures good mixing without causing mechanical degradation of catalysts or reagents.
-
-
-
Impurity Amplification: Minor impurities in starting materials or small side reactions that were insignificant at the lab scale can become major issues at a larger scale, consuming reagents and complicating purification.[3]
-
Solution:
-
Stringent Quality Control of Starting Materials: Analyze the purity of all reagents before use in a large-scale run.
-
In-Process Controls (IPCs): Implement regular IPCs (e.g., by HPLC or UPLC) to monitor the reaction progress and the formation of any new impurities. This allows for adjustments to be made in real-time.
-
-
Question 2: I am observing the formation of a significant amount of a dimeric or polymeric byproduct during my cyclization step. How can I minimize this?
Answer:
The formation of intermolecular reaction byproducts is a classic challenge when trying to favor an intramolecular cyclization, especially at higher concentrations typical of scale-up operations.
Probable Causes & Solutions:
-
Concentration Effects: The fundamental principle of favoring intramolecular reactions is to operate under high-dilution conditions. However, this is often economically and practically challenging at scale.
-
Solution:
-
Slow Addition/Controlled Feed: Instead of adding all the substrate at once, add the precursor to the cyclization reaction slowly over an extended period to a heated solvent. This maintains a pseudo-dilute environment where the concentration of the reactive intermediate is always low, thus favoring the intramolecular cyclization over intermolecular reactions.
-
Optimize Concentration: Systematically study the effect of concentration on the ratio of desired product to byproduct at a smaller scale to find a balance between throughput and purity.
-
-
-
Reaction Temperature: Higher temperatures can sometimes favor intermolecular reactions by overcoming the energetic barrier for bimolecular collisions more effectively than for the intramolecular cyclization.
-
Solution:
-
Temperature Optimization Studies: Perform studies to determine the lowest effective temperature that still allows for a reasonable reaction rate for the desired cyclization.
-
-
Question 3: The purification of my final 8-Oxa-2-azaspiro[4.5]decane product by column chromatography is proving to be difficult and not scalable. What are my alternatives?
Answer:
Purification is a major bottleneck in scaling up the synthesis of polar, basic compounds like 8-Oxa-2-azaspiro[4.5]decane.[6] Relying on silica gel chromatography at the kilogram scale is often impractical and expensive.
Probable Causes & Solutions:
-
Strong Interaction with Silica: The basic nitrogen atom in the spirocycle interacts strongly with the acidic silica gel, leading to tailing, poor separation, and product loss on the column.[6]
-
Solution:
-
Crystallization/Salt Formation: This is the most desirable method for purification at scale. Convert the final product into a crystalline salt (e.g., hydrochloride or tartrate).[6] This often improves the compound's stability and handling properties. Experiment with various solvents and anti-solvents to induce crystallization.
-
Distillation: If the compound is thermally stable and has a suitable boiling point, distillation (potentially under vacuum) can be a highly effective and scalable purification method.[7]
-
Liquid-Liquid Extraction: Utilize pH-controlled liquid-liquid extractions to remove acidic or neutral impurities. The basic nature of the product allows it to be selectively extracted into an aqueous acid phase, washed, and then liberated by basifying the aqueous layer and extracting back into an organic solvent.
-
Alternative Stationary Phases: If chromatography is unavoidable, consider using a more suitable stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel which can significantly improve peak shape and separation for basic compounds.[8] Reverse-phase chromatography can also be an option, though it is often more expensive at scale.[6]
-
-
Question 4: My catalytic hydrogenation for the reduction of a nitrile or imine precursor is sluggish and incomplete at a larger scale. How can I improve its efficiency?
Answer:
Catalytic hydrogenations are complex triphasic systems (solid catalyst, liquid substrate, gaseous hydrogen) where mass transfer limitations are common upon scale-up.[5]
Probable Causes & Solutions:
-
Poor Gas-Liquid Mass Transfer: The dissolution of hydrogen into the reaction medium is often the rate-limiting step.[5]
-
Solution:
-
Increase Hydrogen Pressure: Higher pressure increases the solubility of hydrogen in the solvent.
-
Improve Agitation: Vigorous stirring is crucial to break up the gas-liquid interface and enhance hydrogen dissolution. Use a gas-inducing impeller if possible.
-
Sparging: Introduce hydrogen below the surface of the liquid through a sparging tube to maximize gas dispersion.
-
-
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting materials, solvent, or hydrogen gas.
-
Solution:
-
Purity of Inputs: Use high-purity hydrogen and ensure the solvent and substrate are free from potential catalyst poisons (e.g., sulfur or halogenated compounds).
-
Catalyst Loading: While it's tempting to reduce catalyst loading for cost reasons, a certain minimum amount is necessary. You may need to slightly increase the catalyst weight percentage on scale-up to compensate for any minor poisoning effects.
-
-
-
Solid-Liquid Mass Transfer: The substrate needs to effectively reach the surface of the solid catalyst.[5]
-
Solution:
-
Efficient Stirring: Ensure the catalyst is fully suspended in the reaction mixture and not settled at the bottom of the reactor.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the scale-up synthesis of 8-Oxa-2-azaspiro[4.5]decane compounds.
Question 5: What are the most common and scalable synthetic routes to the 8-Oxa-2-azaspiro[4.5]decane core?
Answer:
Several synthetic strategies can be employed, with the choice often depending on the availability of starting materials, desired substitution patterns, and scalability.
-
Route 1: From Tetrahydropyran Derivatives: A convenient and often cited route involves starting with commercially available tetrahydropyran-4-carbonitrile.[1] This can be followed by alkylation and subsequent reduction and cyclization steps to form the spirocyclic amine. This route is advantageous due to the low cost of the initial starting material.
-
Route 2: Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline and related heterocyclic systems.[9][10] A variation of this reaction can be adapted for the synthesis of spirocyclic systems by using an appropriate β-arylethylamine precursor that undergoes condensation with an aldehyde or ketone followed by ring closure.[11] This method is particularly useful for creating diverse analogs.[12][13]
-
Route 3: Reductive Amination/Cyclization: A common strategy involves the reductive amination of a ketone precursor with a suitable amine, followed by an intramolecular cyclization. The choice of reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation) is critical for success.
Below is a qualitative comparison of these routes:
| Synthetic Route | Starting Materials | Scalability | Key Advantages | Potential Challenges |
| From Tetrahydropyran | Readily available, low cost | Good | Economical, straightforward | Multi-step process |
| Pictet-Spengler | Can be more complex | Moderate to Good | Good for diversity, convergent | Requires acidic conditions, may have regioselectivity issues |
| Reductive Amination | Precursor synthesis may be needed | Good | Versatile, often high-yielding | Control of over-alkylation, stereoselectivity |
Question 6: What are the critical safety considerations I need to be aware of when scaling up this synthesis?
Answer:
Safety is paramount during any chemical synthesis, and the risks are amplified at scale.[3][14]
-
Thermal Runaway: Many of the reactions, such as reductions with metal hydrides or certain cyclizations, can be highly exothermic. A failure in cooling can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.
-
Mitigation: Always perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile of your reaction before scaling up. This data is crucial for ensuring the plant reactor can handle the heat load.
-
-
Hydrogenation Safety: Working with hydrogen gas under pressure presents a significant fire and explosion risk.[5]
-
Mitigation: Use appropriately rated equipment for high-pressure reactions. Ensure the area is well-ventilated and free of ignition sources. Always purge the reactor with an inert gas (e.g., nitrogen or argon) before and after the reaction.
-
-
Handling of Reagents: Some routes may involve hazardous reagents.
-
Mitigation: Always consult the Safety Data Sheet (SDS) for all chemicals. Use appropriate Personal Protective Equipment (PPE) and engineering controls (e.g., fume hoods, glove boxes). Ensure that protocols are in place for quenching reactive reagents and handling waste streams.
-
Question 7: What analytical techniques are essential for monitoring my scale-up reaction and ensuring the quality of the final product?
Answer:
Robust analytical methods are the cornerstone of a successful and reproducible scale-up process.
-
In-Process Controls (IPCs):
-
HPLC/UPLC: This is the workhorse technique for monitoring the disappearance of starting materials and the appearance of the product and any impurities. Develop a stability-indicating method early on.
-
TLC: A quick and easy way to get a qualitative sense of the reaction's progress, especially useful for guiding work-up procedures.
-
-
Final Product Quality Control:
-
HPLC/UPLC Purity: To determine the purity of the final compound.
-
NMR (¹H and ¹³C): To confirm the structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Elemental Analysis: To confirm the elemental composition of the final product.
-
Residual Solvent Analysis (by GC): Essential for pharmaceutical applications to ensure that residual solvents are below the limits specified by regulatory guidelines (e.g., ICH).
-
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Salt Formation for Purification
This protocol describes a general method to form the hydrochloride salt of 8-Oxa-2-azaspiro[4.5]decane, a common technique to facilitate purification by crystallization.
-
Dissolution: Dissolve the crude, free-base 8-Oxa-2-azaspiro[4.5]decane in a suitable organic solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) at room temperature. The concentration should be chosen to ensure the final salt will precipitate upon formation.
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise to the stirred solution of the free base.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution. Monitor the pH of the solution to ensure slight acidity.
-
Stirring: Allow the resulting slurry to stir for a period (e.g., 1-2 hours) at room temperature, and then potentially cool in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the filter cake with a small amount of the cold solvent used for the precipitation to remove any soluble impurities.
-
Drying: Dry the purified salt under vacuum to a constant weight.
Visualizations
Below are diagrams illustrating key workflows and decision-making processes in the scale-up synthesis.
Caption: General workflow for scaling up synthesis.
Caption: Decision tree for troubleshooting low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. researchgate.net [researchgate.net]
- 5. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 6. benchchem.com [benchchem.com]
- 7. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 8. biotage.com [biotage.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. name-reaction.com [name-reaction.com]
- 11. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 12. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling - UCL Discovery [discovery.ucl.ac.uk]
Validation & Comparative
A Comparative Guide to the Biological Evaluation of 8-Oxa-2-azaspiro[4.5]decane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 8-oxa-2-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics targeting a range of biological entities, including sigma receptors, opioid receptors, and muscarinic acetylcholine receptors. This guide provides a comprehensive overview of the biological evaluation of compounds containing this spirocyclic system, offering a comparative analysis of their performance against alternative scaffolds and detailing the experimental methodologies crucial for their characterization.
Introduction to the 8-Oxa-2-azaspiro[4.5]decane Scaffold
The unique three-dimensional structure of the 8-oxa-2-azaspiro[4.5]decane core offers a rigid framework that can be strategically functionalized to achieve high affinity and selectivity for various biological targets. Its inherent properties, including the presence of a basic nitrogen atom and a conformationally constrained ring system, make it an attractive starting point for the design of ligands with improved pharmacokinetic and pharmacodynamic profiles. A convenient synthesis for this scaffold has been developed from commercially available reagents, making it accessible for the generation of diverse compound libraries for biological screening.[1]
Comparative Analysis of Biological Activities
Compounds incorporating the 8-oxa-2-azaspiro[4.5]decane scaffold have been extensively investigated for their interactions with several key receptor families implicated in a variety of disease states.
1. Sigma Receptors:
The sigma-1 (σ1) and sigma-2 (σ2) receptors are intracellular chaperone proteins primarily located at the endoplasmic reticulum.[2][3] They are considered pluripotent drug targets for a range of pathologies, including neurological disorders and cancer.[4][5]
-
Performance against Alternatives: Compared to more flexible acyclic or monocyclic ligands, the rigid spirocyclic nature of 8-oxa-2-azaspiro[4.5]decane derivatives can lead to enhanced selectivity for sigma receptor subtypes. For example, specific substitutions on the scaffold have yielded compounds with high affinity for σ1 receptors and notable selectivity over σ2 receptors.[6] This is a critical advantage, as subtype-selective ligands are essential for elucidating the specific physiological roles of each receptor and for developing targeted therapies with fewer off-target effects.
-
Experimental Data Summary:
| Compound/Alternative | Target | Affinity (Ki, nM) | Selectivity (σ2/σ1) | Reference |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) | σ1 Receptor | 5.4 ± 0.4 | 30-fold | [6] |
| Haloperidol | σ1 Receptor | High Affinity | Non-selective | [7] |
| (+)-Pentazocine | σ1 Receptor | High Affinity | Selective | [2][3] |
2. Opioid Receptors:
The μ (mu), δ (delta), and κ (kappa) opioid receptors are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids.[8] They are primary targets for the development of analgesics.
-
Performance against Alternatives: Derivatives of 1-azaspiro[4.5]decane, a structurally related scaffold, have demonstrated potent and selective μ-opioid receptor binding.[9] While direct comparisons with 8-oxa-2-azaspiro[4.5]decane derivatives are less documented in the provided search results, the principle of using a constrained spirocyclic system to achieve receptor subtype selectivity holds. This is particularly important in opioid research to develop analgesics with reduced side effects, such as respiratory depression and addiction, which are often associated with non-selective opioid agonists.
-
Experimental Data Summary (Illustrative, based on related scaffolds):
| Compound/Alternative | Target | Binding Profile | Antinociceptive Activity | Reference |
| 1-Azaspiro[4.5]decan-10-yl amides | μ-Opioid Receptor | Potent and Selective | Active | [9] |
| Morphine | μ, δ, κ Opioid Receptors | Non-selective Agonist | Potent | [10] |
| SNC80 | δ-Opioid Receptor | Selective Agonist | Antinociceptive, but can induce convulsions | [11] |
3. Muscarinic Acetylcholine Receptors:
Muscarinic M1 receptors are implicated in cognitive function, making them a key target for the treatment of Alzheimer's disease.
-
Performance against Alternatives: A series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and evaluated as M1 muscarinic agonists.[12] Systematic modifications of the lead compound led to derivatives with preferential affinity for M1 over M2 receptors and potent antiamnesic activity with a favorable separation from cholinergic side effects.[12] This highlights the tunability of the spirocyclic scaffold to achieve the desired selectivity profile, a common challenge with traditional muscarinic agonists.
-
Experimental Data Summary:
| Compound | Target Selectivity | In Vivo Activity | Reference |
| (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | Preferential M1 affinity | Potent antiamnesic activity | [12] |
| RS86 (Reference Compound) | Non-selective | Potent, but with side effects | [12] |
Experimental Protocols
Protocol 1: Sigma Receptor Radioligand Binding Assay
This protocol describes a competitive inhibition binding assay to determine the affinity of test compounds for σ1 and σ2 receptors.
dot
Caption: Workflow for Sigma Receptor Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Guinea pig liver is a suitable source for σ1 receptors due to their high expression levels.[4][13] For σ2 receptor binding assays, rat liver membrane homogenate is preferred.[4]
-
σ1 Receptor Binding:
-
σ2 Receptor Binding:
-
To specifically measure binding to σ2 receptors, use the non-selective σ1/σ2 ligand [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG).[2][3]
-
Crucially, include a saturating concentration of a selective σ1 ligand, such as (+)-pentazocine, to "mask" the σ1 binding sites.[4][13]
-
Add increasing concentrations of the test compound to compete with [3H]-DTG for the remaining σ2 sites.
-
-
Data Analysis:
-
After incubation, separate the bound from free radioligand via rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
-
Protocol 2: In Vivo Assessment of Antinociceptive Activity (for Opioid Receptor Ligands)
Animal models are essential for evaluating the therapeutic potential of novel opioid receptor ligands.[10][14]
dot
Caption: Workflow for In Vivo Antinociceptive Activity Assessment.
Methodology:
-
Animal Models: Mice and rats are the most commonly used species for assessing the antinociceptive effects of opioids.[14]
-
Acute Pain Models: The tail-flick and hot-plate tests are standard models for evaluating analgesic effects against acute thermal pain.
-
Inflammatory Pain Models: Injection of Complete Freund's Adjuvant (CFA) into the paw induces a localized inflammation and hypersensitivity to thermal and mechanical stimuli, modeling inflammatory pain.[11]
-
-
Drug Administration: Administer the test compound and control substances (vehicle and a standard analgesic like morphine) to different groups of animals.
-
Behavioral Testing:
-
Measure the baseline latency for the animal to respond to the noxious stimulus (e.g., flicking its tail from a heat source).
-
At predetermined time points after drug administration, re-measure the response latency. An increase in latency indicates an analgesic effect.
-
-
Data Analysis:
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point.
-
Construct dose-response curves to determine the ED50 value (the dose of the drug that produces 50% of its maximal effect).
-
Signaling Pathway Visualization
dot
Caption: Canonical G-protein signaling pathway for the μ-opioid receptor.
This diagram illustrates the mechanism by which an agonist binding to a μ-opioid receptor leads to an analgesic effect. The activated Gi/o protein inhibits adenylyl cyclase, leading to decreased cAMP levels, and modulates ion channel activity, resulting in reduced neuronal excitability.
Conclusion
The 8-oxa-2-azaspiro[4.5]decane scaffold represents a versatile and valuable platform for the design of novel, selective ligands for a variety of important biological targets. The inherent rigidity and synthetic tractability of this core structure allow for systematic structure-activity relationship studies, leading to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties compared to more flexible alternatives. The experimental protocols and comparative data presented in this guide provide a framework for the robust biological evaluation of these promising compounds, facilitating their progression in the drug discovery and development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sigma Receptors [sigmaaldrich.com]
- 6. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models for opioid addiction drug discovery. | The Department of Pharmacology [pharmacology.arizona.edu]
- 11. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal Models of Addiction and the Opioid Crisis | Taconic Biosciences [taconic.com]
The 8-Oxa-2-azaspiro[4.5]decane Scaffold: A Comparative Guide to Structure-Activity Relationships
Introduction: The Spirocyclic Advantage in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a powerful tool in this endeavor.[1][2][3] Their inherent three-dimensional nature offers a distinct advantage over flat, aromatic systems by enabling a more precise and rigid orientation of functional groups, which can lead to enhanced potency and selectivity for biological targets.[4] Furthermore, the introduction of a spirocyclic core can favorably modulate physicochemical properties such as solubility and metabolic stability, ultimately improving the pharmacokinetic profile of drug candidates.[4]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-oxa-2-azaspiro[4.5]decane analogs and their closely related isomers. While detailed SAR studies on the precise 8-oxa-2-azaspiro[4.5]decane scaffold are not extensively available in the public domain, a wealth of information exists for the isomeric 1-oxa-8-azaspiro[4.5]decane and other related azaspiro[4.5]decane systems. By examining these analogs, we can derive valuable insights into the key structural features governing their biological activity across a range of important therapeutic targets, including muscarinic, opioid, and sigma receptors.
Muscarinic M1 Receptor Agonists: A Case Study in the SAR of 1-Oxa-8-azaspiro[4.5]decane Analogs
A significant body of research has focused on the development of 1-oxa-8-azaspiro[4.5]decane derivatives as selective agonists for the muscarinic M1 receptor, a key target for the symptomatic treatment of Alzheimer's disease.[5] The pioneering work in this area provides a rich dataset for dissecting the SAR of this scaffold.
Core Scaffold and Key Modifications
The fundamental 1-oxa-8-azaspiro[4.5]decane skeleton has been systematically modified to explore its interaction with the M1 receptor. The numbering of the core structure is crucial for understanding the positions of substitutions discussed in the SAR analysis.
Figure 1: Core structure of 1-Oxa-8-azaspiro[4.5]decane.
Systematic modifications of this core have revealed several key determinants of M1 receptor affinity and functional activity.[5]
Impact of Substitutions on M1 Receptor Affinity and Selectivity
The following table summarizes the SAR of key 1-oxa-8-azaspiro[4.5]decane analogs, highlighting the influence of substitutions at various positions on their binding affinity for M1 and M2 muscarinic receptors.
| Compound | R1 (at C2) | R2 (at N8) | R3 (at C3) | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M1/M2 Selectivity |
| 17 | -CH3 | -CH3 | =O | 2.3 | 1.4 | 0.6 |
| 18 | -CH2CH3 | -CH3 | =O | 3.2 | 10 | 3.1 |
| 29 | -CH3 | -CH3 | =CH2 | 18 | 130 | 7.2 |
| 26 | -CH3 | -CH3 | Dithiolane | 13 | 140 | 10.8 |
| 37 | -CH3 | -CH3 | =NOH | 15 | 160 | 10.7 |
Data synthesized from literature reports.[5]
From this data, several key SAR trends can be elucidated:
-
Substitution at C2: Increasing the steric bulk at the C2 position from a methyl (Compound 17 ) to an ethyl group (Compound 18 ) leads to a slight decrease in M1 affinity but a significant increase in selectivity over the M2 receptor.[5]
-
Modification at C3: Replacement of the carbonyl group at C3 with a methylene group (Compound 29 ), a dithiolane (Compound 26 ), or an oxime (Compound 37 ) generally decreases M1 affinity but markedly improves M1/M2 selectivity.[5]
-
N8-Substitution: The presence of a methyl group at the N8 position is a common feature among potent analogs, suggesting its importance for optimal receptor interaction.
Figure 2: Key SAR trends for 1-Oxa-8-azaspiro[4.5]decane analogs at muscarinic M1 receptors.
Interestingly, while many modifications that enhance selectivity also decrease absolute M1 affinity, compounds like the 2-ethyl analogue (18 ) and the 3-methylene analogue (29 ) retain partial M1 agonistic activity, as demonstrated by their ability to stimulate phosphoinositide hydrolysis in rat hippocampal slices.[5] This underscores the delicate balance between binding affinity and functional efficacy.
Expanding the Target Landscape: Azaspiro[4.5]decanes at Opioid and Sigma Receptors
The versatility of the azaspiro[4.5]decane scaffold extends beyond muscarinic receptors, with analogs demonstrating significant activity at other important CNS targets.
Opioid Receptor Modulation
Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as a novel chemotype of δ-opioid receptor (DOR) selective agonists.[6][7] This is particularly significant as the development of selective DOR agonists has been a long-standing challenge in pain research.[7] These compounds exhibit submicromolar affinity for the DOR and demonstrate selectivity over other opioid receptor subtypes.[6]
In contrast, a series of 1-azaspiro[4.5]decan-10-yl amides have been shown to be potent and selective µ-opioid receptor (MOR) agonists, with some tertiary amides displaying significant antinociceptive activity.[8] Notably, despite structural similarities to known κ-opioid receptor (KOR) agonists, these compounds showed minimal affinity for the KOR, highlighting the subtle structural requirements for subtype selectivity within the opioid receptor family.[8]
Sigma-1 Receptor Ligands
The 1,4-dioxa-8-azaspiro[4.5]decane scaffold has been successfully employed in the design of high-affinity ligands for the sigma-1 receptor, a chaperone protein implicated in a variety of neurological disorders and cancer.[9][10] For instance, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane exhibits a Ki of 5.4 nM for the sigma-1 receptor with 30-fold selectivity over the sigma-2 receptor.[9] The development of such selective ligands is crucial for elucidating the therapeutic potential of targeting the sigma-1 receptor.[11][12]
Experimental Protocols: A Foundation for Reliable SAR Studies
The generation of robust and reproducible SAR data is contingent upon the use of well-validated experimental protocols. The following sections detail the methodologies for two key assays used in the characterization of the 8-oxa-2-azaspiro[4.5]decane analogs discussed in this guide.
Muscarinic Receptor Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of test compounds for different muscarinic receptor subtypes.[13]
Objective: To quantify the affinity of 8-oxa-2-azaspiro[4.5]decane analogs for muscarinic receptor subtypes (M1-M5) through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest.
-
Radioligand (e.g., [3H]N-methylscopolamine for total muscarinic binding, [3H]pirenzepine for M1-selective binding).
-
Test compounds (8-oxa-2-azaspiro[4.5]decane analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates (e.g., glass fiber filters pre-treated with polyethyleneimine).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Plate Preparation: Pre-treat the filter plates with 0.1% polyethyleneimine to reduce non-specific binding.
-
Reaction Mixture: In each well of a 96-well plate, combine:
-
Cell membrane preparation (typically 5-50 µg of protein).
-
A fixed concentration of the radioligand.
-
Varying concentrations of the unlabeled test compound (or a known displacer for determining non-specific binding, e.g., atropine).
-
Assay buffer to a final volume of 200-250 µL.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25-30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
References
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to Spirocyclic Linkers: Profiling 8-Oxa-2-azaspiro[4.5]decane Against Key Alternatives in Drug Design
Introduction: Beyond Linearity—The Imperative for 3D Linkers in Modern Therapeutics
In contemporary drug discovery, particularly in modalities like PROteolysis TArgeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a spacer but a critical determinant of a molecule's success.[1][2] Traditional linkers, often composed of flexible polyethylene glycol (PEG) or alkyl chains, are plagued by several liabilities. Their high flexibility can lead to an entropic penalty upon binding and promote "hydrophobic collapse," where the linker folds upon itself, reducing solubility and potentially leading to aggregation of the therapeutic complex. This has driven a paradigm shift towards linkers with greater three-dimensionality and conformational rigidity.
Spirocyclic scaffolds have emerged as a premier solution to these challenges.[3] By definition, these are bicyclic systems joined by a single, shared quaternary carbon atom. This unique architecture imparts a rigid, well-defined three-dimensional geometry, allowing medicinal chemists to control the spatial orientation of exit vectors with high precision. This guide provides an in-depth comparison of 8-Oxa-2-azaspiro[4.5]decane with other prominent spirocyclic linkers, offering a data-driven framework for selecting the optimal scaffold for your drug discovery program.
Part 1: A Deep Dive into 8-Oxa-2-azaspiro[4.5]decane
8-Oxa-2-azaspiro[4.5]decane is a heterocyclic scaffold featuring a piperidine ring fused with a tetrahydropyran ring at the C4 position. This structure offers a compelling balance of features that make it an attractive building block in medicinal chemistry.
Structural and Physicochemical Properties: The scaffold combines the properties of two well-established heterocycles. The piperidine ring provides a secondary amine, a common and synthetically versatile attachment point, and a basic center that can be crucial for target engagement or for tuning physicochemical properties. The tetrahydropyran ring, with its ether oxygen, acts as a hydrogen bond acceptor and often enhances aqueous solubility and metabolic stability compared to a purely carbocyclic analogue.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | [4][5] |
| Molecular Weight | 141.21 g/mol | [4][5][6] |
| Predicted pKa | 10.93 ± 0.20 | [4] |
| Predicted Density | 1.02 ± 0.1 g/cm³ | [4] |
Synthetic Accessibility: A key advantage of this scaffold is its accessibility. A convenient synthesis has been developed from commercially available reagents, making it a practical choice for both initial screening and larger-scale synthetic campaigns.[7] This straightforward access is a critical consideration for project timelines and cost-effectiveness.
Applications and Rationale: The 8-Oxa-2-azaspiro[4.5]decane moiety has been incorporated into various biologically active compounds, including M1 muscarinic agonists and radioligands for sigma-1 receptors.[8][9] Its utility stems from its ability to present substituents in a defined spatial arrangement while maintaining favorable drug-like properties.
Caption: The PROTAC mechanism of action, highlighting the linker's central role.
Part 2: Comparative Analysis with Alternative Spirocyclic Linkers
The choice of a spirocyclic linker is a multi-parameter optimization problem. The ideal scaffold depends on the specific requirements of the target, the desired physicochemical properties, and the synthetic strategy. Below, we compare 8-Oxa-2-azaspiro[4.5]decane to other common classes of spirocyclic linkers.
Caption: Spirocyclic linkers vs. linear linkers in maintaining 3D structure.
1. Azaspirocycles (e.g., 2,7-Diazaspiro[4.5]decane)
-
Comparison: These scaffolds, containing two basic nitrogen atoms, offer multiple points for synthetic elaboration and can significantly enhance aqueous solubility. Work on azaspirocycles has demonstrated their ability to increase basicity and metabolic stability while decreasing lipophilicity compared to their monocyclic counterparts like piperazine.[3][10]
-
When to Choose: Select an azaspirocycle when high aqueous solubility is paramount and when the presence of a second basic center is tolerable or beneficial for target engagement. They are excellent replacements for piperazines to improve properties and explore new intellectual property space.
-
Trade-offs vs. 8-Oxa-2-azaspiro[4.5]decane: The additional basic nitrogen can be a liability, potentially leading to off-target effects (e.g., hERG inhibition) or undesirable pharmacokinetic profiles. The single basic center of 8-Oxa-2-azaspiro[4.5]decane offers a more controlled perturbation of a molecule's pKa.
2. Strained Oxaspirocycles (e.g., 2-Oxa-6-azaspiro[3.3]heptane)
-
Comparison: This class incorporates a strained oxetane ring. Oxetanes are increasingly used in medicinal chemistry as metabolically stable isosteres for gem-dimethyl or carbonyl groups, often improving solubility and metabolic stability.[11] The rigid, compact nature of the spiro[3.3]heptane system provides unique exit vectors that are difficult to achieve with larger six-membered rings.
-
When to Choose: Opt for a strained system when precise control over substituent orientation in a compact space is required. They are particularly useful for improving ADME properties; for example, replacing a lipophilic piperidine with a 2-oxa-6-azaspiro[3.4]-octane was shown to reduce hERG activity and lower lipophilicity.[10]
-
Trade-offs vs. 8-Oxa-2-azaspiro[4.5]decane: The synthesis of strained spirocycles can be more complex and costly.[10] While generally stable, the inherent ring strain may introduce unforeseen reactivity or metabolic pathways in certain contexts. 8-Oxa-2-azaspiro[4.5]decane represents a more synthetically accessible and lower-risk scaffold.
3. All-Carbon Spirocycles (e.g., Spiro[3.3]heptane)
-
Comparison: These scaffolds provide maximum rigidity and conformational constraint without introducing heteroatoms that affect properties like basicity or hydrogen bonding potential. They are purely "scaffolding" elements, designed to orient substituents in space.
-
When to Choose: Use all-carbon spirocycles when the primary goal is to lock in a specific conformation and explore spatial vectors, without altering the electronics or physicochemical properties associated with heteroatoms.
-
Trade-offs vs. 8-Oxa-2-azaspiro[4.5]decane: The lack of heteroatoms means these linkers do not inherently improve properties like aqueous solubility; in fact, they can increase lipophilicity. 8-Oxa-2-azaspiro[4.5]decane offers a more holistic approach by providing structural rigidity and favorable physicochemical characteristics.
Part 3: Data-Driven Summary and Selection Guide
The table below summarizes the key attributes of 8-Oxa-2-azaspiro[4.5]decane and its alternatives to guide linker selection.
| Feature | 8-Oxa-2-azaspiro[4.5]decane | Azaspirocycles | Strained Oxaspirocycles | All-Carbon Spirocycles |
| Primary Role | Balanced 3D scaffold with favorable PhysChem properties | Solubility enhancement, piperazine bioisostere | ADME/Tox modulation, compact 3D geometry | Purely conformational constraint |
| Key Advantage | Good balance of rigidity, solubility, and synthetic access | High solubility, multiple attachment points | Can significantly improve metabolic stability & reduce hERG risk | Maximally rigid, chemically inert scaffold |
| Potential Liability | Less rigid than smaller spirocycles | Second basic center can be a liability for off-targets/PK | Higher synthetic complexity and cost | Can increase lipophilicity, offers no solubility benefit |
| Impact on cLogP | Neutral to slight decrease | Significant decrease | Decrease | Increase |
| Impact on Solubility | Favorable | Highly Favorable | Favorable | Unfavorable |
| Synthetic Complexity | Low to Moderate | Moderate | Moderate to High | Moderate |
Part 4: Experimental Methodologies
Trustworthy data is the foundation of rational drug design. The protocols below describe a general synthesis for the title compound and a standard assay for evaluating a key property—aqueous solubility—which these linkers are often designed to improve.
Protocol 1: General Synthesis of 8-Oxa-2-azaspiro[4.5]decane Causality: This procedure is based on established methods for constructing spirocyclic systems, often involving intramolecular cyclization or multi-component reactions to efficiently build the core structure from readily available starting materials.[7]
-
Step A: Starting Material Preparation: Begin with a commercially available precursor such as tetrahydropyran-4-carbonitrile.
-
Step B: Chain Elongation: React the nitrile with a suitable organometallic reagent to introduce a two-carbon extension with a terminal functional group (e.g., a protected amine or a halide).
-
Step C: Cyclization: Deprotect the functional groups as necessary and induce an intramolecular cyclization reaction. For example, a primary amine can displace a terminal halide to form the piperidine ring, creating the spirocyclic junction.
-
Step D: Purification: The crude product is purified using standard techniques, such as column chromatography on silica gel, to yield the pure 8-Oxa-2-azaspiro[4.5]decane.
-
Step E: Characterization: The final product's identity and purity are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: A generalized synthetic workflow for 8-Oxa-2-azaspiro[4.5]decane.
Protocol 2: Kinetic Aqueous Solubility Assay (Turbidimetric Method) Causality: This assay is chosen for its high throughput and relevance to early drug discovery. It measures the solubility of a compound upon precipitation from a DMSO stock solution into an aqueous buffer, mimicking the conditions a compound might experience upon administration. This provides a rapid assessment of a linker's impact on a key ADME property.[12]
-
Preparation of Standards: Prepare a set of standards with known solubility to calibrate the instrument.
-
Compound Plating: Dispense 100 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into each well of a 96-well microplate.
-
DMSO Stock Addition: Add 1-2 µL of a 10 mM DMSO stock solution of the test compound to the buffer. Mix thoroughly.
-
Incubation: Incubate the plate at room temperature for 2 hours to allow for precipitation to equilibrate.
-
Measurement: Measure the turbidity (light scattering) of each well using a plate reader (nephelometer) or by measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The solubility is determined by comparing the turbidity of the test compound to the calibration curve. The concentration at which the compound begins to precipitate is its kinetic solubility.
Conclusion and Future Outlook
8-Oxa-2-azaspiro[4.5]decane represents a highly valuable tool in the medicinal chemist's toolbox. It offers a "best-of-both-worlds" scenario: the conformational rigidity and defined exit vectors inherent to spirocycles, combined with the favorable physicochemical properties imparted by its heteroatomic composition. While alternatives like highly basic azaspirocycles or strained oxetane systems have their place for specific optimization goals, the balanced profile and synthetic accessibility of 8-Oxa-2-azaspiro[4.5]decane make it an exceptional starting point for programs seeking to improve upon linear linkers. As drug discovery continues to tackle increasingly complex targets and modalities, the rational design and application of 3D linkers, exemplified by scaffolds like 8-Oxa-2-azaspiro[4.5]decane, will be more critical than ever for creating the next generation of safe and effective medicines.
References
- 1. Linker Design | SpiroChem [spirochem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early ADME And Physical-Chemistry Properties | SpiroChem [spirochem.com]
The 8-Oxa-2-azaspiro[4.5]decane Scaffold: A Superior Framework for Three-Dimensional Drug Design
In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic structures that have long dominated drug discovery. This "escape from flatland" has illuminated the path toward more three-dimensional (3D) molecular architectures that can better mimic natural ligands and interact with complex biological targets. Among the rising stars in this paradigm shift is the 8-Oxa-2-azaspiro[4.5]decane scaffold, a privileged heterocyclic system that offers a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties. This guide provides an in-depth, data-driven comparison of this scaffold against common alternatives, demonstrating its advantages in modern drug design.
The Inherent Advantages of Spirocyclic Scaffolds
Spirocycles, characterized by two rings sharing a single atom, introduce a defined 3D geometry into a molecule. This structural feature is a departure from the conformational ambiguity of many acyclic and monocyclic systems. The increasing interest in compounds with a higher fraction of sp³-hybridized carbons (Fsp³) generally correlates with improved physicochemical properties and better pharmacokinetic (PK) profiles.[1] The 8-Oxa-2-azaspiro[4.5]decane scaffold, with its inherent three-dimensionality, provides a rigid framework that can precisely orient functional groups in space, leading to enhanced binding affinity and selectivity for biological targets.[2]
Comparative Analysis: 8-Oxa-2-azaspiro[4.5]decane vs. Traditional Scaffolds
To appreciate the unique advantages of the 8-Oxa-2-azaspiro[4.5]decane scaffold, a comparison with more conventional heterocyclic rings like piperidine and morpholine is instructive. While these traditional scaffolds are staples in medicinal chemistry, they can present certain limitations that the spirocyclic system can overcome.
| Property | 8-Oxa-2-azaspiro[4.5]decane | Piperidine | Morpholine | Rationale for Superiority |
| Three-Dimensionality (Fsp³) | High | Moderate | Moderate | The spirocyclic nature inherently creates a more complex and rigid 3D shape, allowing for better exploration of protein binding pockets.[3] |
| Structural Rigidity | High | Moderate (chair-boat conformations) | Moderate (chair conformation) | The fixed orientation of the two rings in the spiro scaffold reduces the entropic penalty upon binding to a target, potentially increasing potency. |
| Vectorial Diversity | High | Moderate | Moderate | Substituents can be placed on two different ring systems, providing diverse vectors for exploring chemical space and optimizing interactions with the target. |
| Physicochemical Properties | Tunable | Generally more lipophilic | Generally more hydrophilic | The presence of both an ether oxygen and a secondary amine allows for a balanced hydrophilic/lipophilic character that can be fine-tuned through substitution. |
| Metabolic Stability | Potentially enhanced | Susceptible to N-dealkylation and ring oxidation | Generally stable | The spirocyclic core can shield adjacent functional groups from metabolic enzymes, potentially improving the pharmacokinetic profile. |
Case Study: M1 Muscarinic Agonists for Alzheimer's Disease
A compelling example of the 8-Oxa-2-azaspiro[4.5]decane scaffold's potential is in the development of M1 muscarinic agonists for the treatment of Alzheimer's disease. A study by Ishiwata et al. (1995) detailed the synthesis and evaluation of a series of 1-oxa-8-azaspiro[4.5]decanes.[4]
Key Findings:
-
Enhanced Selectivity: Several derivatives, such as compound 18 (2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one) and 29 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane), displayed a preferential affinity for M1 over M2 muscarinic receptors.[4] This selectivity is crucial for minimizing cholinergic side effects.
-
Potent In Vivo Activity: These compounds exhibited potent antiamnesic activity in rats with scopolamine-induced memory impairment, demonstrating their potential as cognitive enhancers.[4]
-
Functional Agonism: Compounds 18 and 29 were shown to stimulate phosphoinositide hydrolysis in rat hippocampal slices, confirming their partial agonistic activity at M1 receptors.[4]
The success of these compounds can be attributed to the spirocyclic scaffold's ability to present the key pharmacophoric elements in a specific orientation that is optimal for binding to the M1 receptor.
Experimental Protocols
To facilitate further research and development of 8-Oxa-2-azaspiro[4.5]decane-based compounds, detailed experimental protocols for their synthesis and biological evaluation are provided below.
Synthesis of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (Compound 17)
This protocol is adapted from the work of Ishiwata et al. (1995).[4]
Step 1: Synthesis of 1-methyl-4-piperidone
-
To a solution of 4,4-piperidinediol hydrochloride (1 eq) in water, add a 37% aqueous solution of formaldehyde (2.5 eq) and formic acid (2.5 eq).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature and basify with a 40% aqueous solution of NaOH.
-
Extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-4-piperidone.
Step 2: Synthesis of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one
-
To a solution of 1-methyl-4-piperidone (1 eq) in methanol, add a solution of the sodium salt of ethyl 2-formylpropionate (1.2 eq) in methanol.
-
Stir the mixture at room temperature for 24 hours.
-
Add a 10% aqueous solution of HCl and reflux for 3 hours.
-
Cool the reaction mixture and basify with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one.
M1 Muscarinic Receptor Binding Assay
This protocol provides a general framework for determining the binding affinity of test compounds to the M1 muscarinic receptor.[5]
Materials:
-
HEK293 cells expressing the human M1 muscarinic receptor.
-
Binding buffer: PBS, pH 7.4.
-
Radioligand: [³H]-Scopolamine (N-methyl).
-
Non-specific binding control: Atropine.
-
Test compounds.
-
GF/C filter plates.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-M1 cells.
-
In a 96-well plate, add binding buffer, the test compound at various concentrations, and the radioligand.
-
For non-specific binding wells, add a high concentration of atropine.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at 27°C for 120 minutes.
-
Terminate the reaction by rapid filtration through the GF/C filter plate.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 154 mM NaCl).
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the Ki values for the test compounds using the Cheng-Prusoff equation.
Phosphoinositide Hydrolysis Assay
This assay measures the functional agonistic activity of test compounds at the M1 receptor by quantifying the accumulation of inositol phosphates.[6][7]
Materials:
-
Rat hippocampal slices.
-
Krebs-Henseleit buffer.
-
[³H]-myo-inositol.
-
LiCl.
-
Test compounds.
-
Dowex AG1-X8 resin.
-
Scintillation counter.
Procedure:
-
Pre-label rat hippocampal slices with [³H]-myo-inositol in Krebs-Henseleit buffer.
-
Wash the slices to remove unincorporated radiolabel.
-
Pre-incubate the slices with LiCl to inhibit inositol monophosphatase.
-
Add the test compound at various concentrations and incubate.
-
Terminate the reaction with perchloric acid.
-
Neutralize the samples and separate the inositol phosphates from free inositol using Dowex AG1-X8 chromatography.
-
Quantify the amount of [³H]-inositol phosphates by scintillation counting.
-
Determine the EC₅₀ values for the test compounds.
In Vivo Assessment of Anti-amnesic Activity
This protocol describes a passive avoidance task in rats to evaluate the cognitive-enhancing effects of test compounds.[3][8]
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber).
-
Male Wistar rats.
-
Scopolamine.
-
Test compounds.
Procedure:
-
Acquisition Trial: Place a rat in the light compartment. When the rat enters the dark compartment, deliver a mild foot shock.
-
Administer the test compound or vehicle to the rats.
-
After a set period, administer scopolamine to induce amnesia (except in the control group).
-
Retention Trial (24 hours later): Place the rat back in the light compartment and measure the latency to enter the dark compartment.
-
A longer latency in the retention trial compared to the acquisition trial indicates a successful learning and memory process.
-
Compare the latencies of the test compound-treated groups with the scopolamine-treated group to determine the anti-amnesic effect.
Visualizing the Workflow and Scaffold Advantages
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Evaluation of anti-amnesic effect of Conyza bonariensis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpscr.info [ijpscr.info]
- 4. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. scribd.com [scribd.com]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. rjptonline.org [rjptonline.org]
A Comparative Guide to the In Vitro Performance of 8-Oxa-2-azaspiro[4.5]decane Derivatives
The 8-oxa-2-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional architecture that enables precise orientation of functional groups for optimal target engagement.[1] This guide provides a comparative analysis of the in vitro assay results for various derivatives of this spirocyclic system, offering researchers, scientists, and drug development professionals a comprehensive overview of their biological activities and therapeutic potential. The data presented herein is synthesized from peer-reviewed literature, providing a foundation for informed decision-making in drug discovery programs.
Introduction to the 8-Oxa-2-azaspiro[4.5]decane Scaffold
The inherent rigidity and defined spatial arrangement of substituents in spirocyclic compounds like the 8-oxa-2-azaspiro[4.5]decane derivatives make them attractive candidates for modulating the activity of a diverse range of biological targets.[1] This structural feature can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties compared to more flexible acyclic or monocyclic analogs.[1] The exploration of this scaffold has yielded potent and selective modulators of receptors and enzymes implicated in a variety of disease states.
Comparative In Vitro Activity of 8-Oxa-2-azaspiro[4.5]decane Derivatives
This section provides a comparative analysis of the in vitro performance of selected 8-oxa-2-azaspiro[4.5]decane derivatives against various biological targets. The data is organized by target class to facilitate direct comparison of structure-activity relationships (SAR).
Muscarinic M1 Receptor Agonists
A series of 1-oxa-8-azaspiro[4.5]decanes, which are structurally related to the core topic, have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[2] The in vitro activity of these compounds was primarily assessed through receptor binding assays and functional assays measuring phosphoinositide hydrolysis.
Table 1: In Vitro Activity of 1-Oxa-8-azaspiro[4.5]decane Derivatives as M1 Muscarinic Agonists [2]
| Compound | R1 | R2 | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | M1 Agonist Activity (Phosphoinositide Hydrolysis) |
| 17 | CH₃ | =O | Potent | Potent (No Selectivity) | Not Reported |
| 18 | C₂H₅ | =O | Preferential for M1 | Lower Affinity | Partial Agonist |
| 29 | CH₃ | =CH₂ | Preferential for M1 | Lower Affinity | Partial Agonist |
| 37 | CH₃ | =NOH | Preferential for M1 | Lower Affinity | Not Reported |
Data synthesized from literature.[2]
The data indicates that modifications at the 2 and 3-positions of the spirocyclic core significantly influence both receptor affinity and functional activity. For instance, substituting the 2-methyl group with an ethyl group (compound 18 ) or modifying the 3-keto group to a methylene (compound 29 ) or oxime (compound 37 ) led to preferential affinity for M1 over M2 receptors.[2] Notably, compounds 18 and 29 were confirmed as partial agonists in a functional assay measuring phosphoinositide hydrolysis.[2]
Sigma-1 Receptor Ligands
Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane and 1-oxa-8-azaspiro[4.5]decane have been evaluated as high-affinity ligands for the sigma-1 receptor, a promising target for tumor imaging and therapy.[3][4]
Table 2: In Vitro Affinity of Azaspiro[4.5]decane Derivatives for Sigma-1 Receptors
| Compound | Scaffold | R | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Selectivity (Ki σ2 / Ki σ1) |
| 5a [3] | 1,4-Dioxa-8-azaspiro[4.5]decane | 4-(2-Fluoroethoxy)benzyl | 5.4 | 30-fold |
| Compound 8 [4] | 1-Oxa-8-azaspiro[4.5]decane | Varies | 0.61 - 12.0 | 2 - 44 |
Data synthesized from literature.[3][4]
Compound 5a demonstrated a high affinity for sigma-1 receptors with good selectivity over sigma-2 receptors.[3] Similarly, a series of 1-oxa-8-azaspiro[4.5]decane derivatives, including compound 8 , exhibited nanomolar affinity for the sigma-1 receptor with moderate to good selectivity.[4] These findings highlight the potential of this scaffold in developing selective sigma-1 receptor ligands.
Kinase Inhibitors
More recently, related diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of key kinases in inflammatory pathways, such as RIPK1 and TYK2/JAK1.[5][6]
Table 3: In Vitro Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives against Kinases
| Compound | Target Kinase | IC50 (nM) |
| Compound 41 [5] | RIPK1 | 92 |
| Compound 48 [6] | TYK2 | 6 |
| Compound 48 [6] | JAK1 | 37 |
Data synthesized from literature.[5][6]
Compound 41 showed potent inhibition of RIPK1 kinase, a key mediator of necroptosis.[5] Compound 48 emerged as a potent dual inhibitor of TYK2 and JAK1, with excellent selectivity over JAK2, demonstrating the potential of this spirocyclic scaffold in the development of targeted anti-inflammatory agents.[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay
To provide a practical context for the presented data, a detailed, step-by-step methodology for a typical in vitro kinase inhibition assay is described below. This protocol is a representative example and can be adapted for various kinases and test compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 8-oxa-2-azaspiro[4.5]decane derivatives against a specific protein kinase.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescent or fluorescent readout.
Materials:
-
Recombinant human kinase (e.g., RIPK1, TYK2, JAK1)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (8-oxa-2-azaspiro[4.5]decane derivatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
White, opaque 384-well microplates
-
Plate reader capable of luminescence or time-resolved fluorescence resonance energy transfer (TR-FRET) detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Assay Reaction:
-
Add a small volume (e.g., 2.5 µL) of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase enzyme solution (e.g., 2.5 µL) to all wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (e.g., 5 µL). The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of product (phosphorylated substrate or ADP) formed. The specific steps will depend on the detection reagent used.
-
For example, with the ADP-Glo™ assay, first add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Incubate the plate as recommended by the manufacturer.
-
-
Data Analysis:
-
Measure the signal (luminescence or TR-FRET) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate a representative signaling pathway, the experimental workflow, and a conceptual structure-activity relationship.
Caption: A simplified diagram of the JAK-STAT signaling pathway, a target for some spirocyclic inhibitors.
Caption: A flowchart illustrating the key steps of an in vitro kinase inhibition assay.
Caption: A diagram representing the conceptual relationship between the core scaffold, substituents, and biological activity.
Conclusion
The 8-oxa-2-azaspiro[4.5]decane scaffold and its related analogs represent a versatile platform for the design of potent and selective modulators of various biological targets. The in vitro data summarized in this guide demonstrates their potential as M1 muscarinic agonists, sigma-1 receptor ligands, and kinase inhibitors. The rigid, three-dimensional nature of this spirocyclic system provides a unique advantage in drug discovery, allowing for the fine-tuning of pharmacological properties through systematic structural modifications. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of these intriguing molecules.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Rigidity of 8-Oxa-2-azaspiro[4.5]decane Containing Molecules
For the attention of: Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the conformational rigidity of a molecule is a paramount design feature. Limiting the conformational mobility of a drug candidate can pre-organize it for optimal interaction with its biological target, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic properties.[1] Spirocyclic scaffolds, by virtue of their unique three-dimensional and sterically constrained nature, are increasingly sought-after motifs in medicinal chemistry to achieve this conformational restriction.[2] This guide provides an in-depth technical comparison of the 8-Oxa-2-azaspiro[4.5]decane scaffold against more flexible, commonly used monocyclic systems like piperidine and morpholine. We will delve into the experimental and computational methodologies that allow for a quantitative assessment of molecular rigidity, providing you with the rationale and step-by-step protocols to apply these techniques in your own research.
The Spirocyclic Advantage: A Case for Rigidity
The 8-Oxa-2-azaspiro[4.5]decane core, a privileged structure in numerous bioactive compounds, offers a distinct architectural advantage over its monocyclic counterparts.[3] The spirocyclic fusion of the piperidine and tetrahydropyran rings introduces a quaternary center that significantly curtails the conformational flexibility inherent in simpler ring systems.
To truly appreciate this, let's consider the conformational landscape of a simple N-substituted piperidine. The piperidine ring readily undergoes chair-chair interconversion, allowing substituents to occupy either axial or equatorial positions. This flexibility can be detrimental in drug design, as the molecule may adopt a variety of conformations in solution, only one of which might be the bioactive conformation. This conformational entropy comes at a thermodynamic cost upon binding to a target.
The 8-Oxa-2-azaspiro[4.5]decane scaffold, in contrast, locks the piperidine ring into a more defined chair conformation. The spiro fusion point acts as a rigid anchor, significantly raising the energy barrier for ring inversion. This pre-organization of the scaffold reduces the entropic penalty of binding and presents appended functionalities in well-defined spatial orientations.
Comparative Rigidity Analysis: Experimental and Computational Approaches
To quantify the rigidity of the 8-Oxa-2-azaspiro[4.5]decane system relative to its monocyclic analogues, we employ a combination of experimental and computational techniques.
X-Ray Crystallography: The Gold Standard for Solid-State Conformation
X-ray crystallography provides an atomic-resolution snapshot of a molecule in its crystalline state. While this does not directly reflect the conformational dynamics in solution, it offers incontrovertible evidence of the preferred low-energy conformation and precise geometric parameters. For spirocyclic systems, X-ray data can confirm the chair conformation of the six-membered ring and the relative orientation of the fused rings.[4][5]
Comparative Data from Crystal Structures:
| Parameter | 8-Oxa-2-azaspiro[4.5]decane Derivative[4] | N-Substituted Piperidine Derivative[6] |
| Piperidine Ring Conformation | Chair | Chair (in most observed cases) |
| Key Dihedral Angles | Fixed within a narrow range | Can vary depending on crystal packing |
| Bond Lengths/Angles | Consistent with a locked conformation | May show slight variations |
Note: This table presents a conceptual comparison. Actual values would be extracted from specific crystal structure data for relevant compounds.
NMR Spectroscopy: Unraveling Conformational Dynamics in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution, which is more representative of the physiological environment.[7] Key NMR parameters for assessing rigidity include:
-
1H-1H Coupling Constants (J-couplings): The magnitude of three-bond coupling constants (³J) is related to the dihedral angle between the coupled protons via the Karplus equation. In a rigid system like the 8-Oxa-2-azaspiro[4.5]decane, the observed J-couplings are an average of a narrow range of conformations, leading to well-defined values. In flexible systems, the observed J-coupling is a population-weighted average of multiple conformers, which can complicate analysis.[3][8]
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that provides information about the proximity of protons. In a rigid molecule, strong NOEs are observed between protons that are held in close spatial proximity, providing clear distance restraints for structure elucidation. For flexible molecules, the interpretation of NOEs can be more complex due to conformational averaging.[9]
Experimental Protocol: 2D NOESY/ROESY for Conformational Analysis
This protocol outlines the steps for acquiring and analyzing 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) data to probe the through-space proximity of protons.
Computational Chemistry: In Silico Insights into Rigidity
Computational methods provide a powerful means to explore the conformational energy landscape of molecules and quantify their rigidity.
Density Functional Theory (DFT) for Torsional Energy Profiles
DFT calculations can be used to generate a potential energy surface by systematically rotating a specific dihedral angle (torsional scan) and calculating the energy at each increment. The resulting energy profile reveals the energy barriers between different conformations. A higher energy barrier indicates greater rigidity.[9]
Illustrative Comparison of Torsional Energy Profiles:
| Molecule | Rotatable Bond | Calculated Rotational Barrier (kcal/mol) |
| 8-Oxa-2-azaspiro[4.5]decane derivative | C-N bond of a substituent | Expected to be higher |
| N-Substituted piperidine derivative | C-N bond of a substituent | Expected to be lower |
Note: This table is illustrative. Actual values would be obtained from specific DFT calculations on the target molecules.
Protocol: DFT Torsional Scan using Gaussian
This protocol provides a step-by-step guide to performing a relaxed torsional scan using the Gaussian software package.
Molecular Dynamics (MD) Simulations for Conformational Sampling
MD simulations provide a dynamic view of a molecule's behavior over time in a simulated environment (e.g., in solution). By analyzing the trajectory of the simulation, we can understand the accessible conformations and the transitions between them. For a rigid molecule like an 8-Oxa-2-azaspiro[4.5]decane derivative, the root-mean-square deviation (RMSD) of the atomic positions from the starting structure will be significantly lower compared to a more flexible monocyclic analogue.
Protocol: Small Molecule MD Simulation using GROMACS
This protocol provides a general workflow for running an MD simulation of a small molecule using the GROMACS package.
Conclusion
The 8-Oxa-2-azaspiro[4.5]decane scaffold offers a compelling structural framework for the design of conformationally restricted molecules. Its inherent rigidity, stemming from the spirocyclic fusion, can be a significant asset in developing drug candidates with improved pharmacological profiles. By employing a synergistic approach that combines high-resolution experimental techniques like X-ray crystallography and NMR spectroscopy with powerful computational methods such as DFT and MD simulations, researchers can quantitatively assess and compare the rigidity of this and other molecular scaffolds. This data-driven approach to understanding conformational behavior is indispensable for the rational design of the next generation of therapeutics.
References
- 1. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MD with GROMACS for SMALL molecules — Group of Characterization of Materials. GCM — UPC. Universitat Politècnica de Catalunya [gcm.upc.edu]
- 3. Homonuclear J-couplings and heteronuclear structural constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The formation and X-ray crystal structures of novel spiro-aziridine-azetidinones from thermal reactions between 6-diazopenicillanates and aromatic imines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. researchgate.net [researchgate.net]
- 9. Reference-free NOE NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Target Engagement of 8-Oxa-2-azaspiro[4.5]decane Derivatives
In the landscape of modern drug discovery, the unequivocal demonstration of a compound's interaction with its intended biological target within a cellular context is a critical milestone.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the target engagement of a promising class of molecules: the 8-Oxa-2-azaspiro[4.5]decane derivatives. These spirocyclic scaffolds have show promise in modulating a variety of biological targets, including G-protein coupled receptors and kinases.[3][4]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing the importance of self-validating systems to ensure scientific rigor. We will explore and compare key methodologies, providing the technical details necessary for their successful implementation in your laboratory.
The Imperative of Cellular Target Engagement
Before a compound can advance in the drug discovery pipeline, it is essential to confirm that it reaches its intended target in the complex environment of a living cell and binds to it in a manner consistent with the observed phenotypic outcome.[1] This validation is crucial for establishing a clear mechanism of action and for building the structure-activity relationships that guide lead optimization.[5][6] A failure to robustly demonstrate target engagement can lead to costly late-stage failures in clinical development.[1]
This guide will focus on two powerful and widely adopted techniques for quantifying target engagement in a cellular setting: the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling (PAL). We will also discuss the utility of traditional biochemical assays as a complementary approach.
Comparative Analysis of Target Engagement Methodologies
Choosing the right assay to validate target engagement depends on several factors, including the nature of the target, the availability of reagents, and the desired throughput. Here, we compare three orthogonal approaches.
| Methodology | Principle | Advantages | Limitations | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[7] | Label-free, applicable to native proteins in live cells, reflects intracellular compound concentration.[2][7] | Not suitable for all targets (e.g., some membrane proteins), can be technically demanding.[8] | Low to high, depending on the readout (Western blot vs. high-throughput formats).[9] |
| Photoaffinity Labeling (PAL) | A photoreactive group on the compound permanently crosslinks to the target upon UV irradiation.[10][11][12] | Provides direct evidence of binding, can identify unknown targets and binding sites.[10][12][13] | Requires chemical synthesis of a modified probe, potential for off-target labeling.[11][14] | Low to medium. |
| Biochemical Assays | Measures the effect of the compound on the activity of an isolated target protein (e.g., enzyme inhibition).[15] | High throughput, allows for detailed mechanistic studies (e.g., determining Ki values).[16] | Does not account for cell permeability, metabolism, or off-target effects in a cellular context.[6][16] | High. |
Experimental Workflows and Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization of proteins.[7][17] When a compound binds to its target, it often increases the protein's resistance to heat-induced unfolding and aggregation.[7][8]
Workflow for CETSA:
Caption: Workflow for a typical Cellular Thermal Shift Assay (CETSA) experiment.
Detailed Protocol for Western Blot-based CETSA:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the 8-Oxa-2-azaspiro[4.5]decane derivative or a vehicle control for a predetermined time.
-
Cell Harvesting and Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis and Centrifugation: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample. Prepare samples for SDS-PAGE and perform Western blotting using a primary antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[7] For a more quantitative measure of potency, an isothermal dose-response (ITDR) CETSA can be performed by heating all samples at a single, optimized temperature while varying the compound concentration.[7]
Photoaffinity Labeling (PAL)
Photoaffinity labeling is a powerful chemical biology technique that provides direct evidence of a small molecule binding to its protein target.[10][11][12] This method involves synthesizing a derivative of the 8-Oxa-2-azaspiro[4.5]decane compound that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or an alkyne for click chemistry).[11][14]
Workflow for Photoaffinity Labeling:
Caption: General workflow for a photoaffinity labeling experiment to identify protein targets.
Detailed Protocol for PAL followed by Mass Spectrometry:
-
Probe Synthesis: Synthesize a derivative of the 8-Oxa-2-azaspiro[4.5]decane compound containing a photoreactive moiety (e.g., diazirine) and an alkyne handle.
-
Cell Treatment and UV Crosslinking: Treat live cells with the photoaffinity probe. To demonstrate specificity, include a competition experiment where cells are co-incubated with the probe and an excess of the unmodified parent compound. Irradiate the cells with UV light (typically 365 nm) to induce covalent crosslinking of the probe to its binding partners.
-
Cell Lysis and Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a biotin-azide reporter tag to the alkyne handle on the probe-protein conjugate.
-
Enrichment of Biotinylated Proteins: Use streptavidin-coated magnetic beads to enrich the biotinylated proteins from the cell lysate. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion and Mass Spectrometry: Perform an on-bead tryptic digest of the enriched proteins. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are significantly enriched in the probe-treated sample compared to the control and competition samples. These proteins are the primary candidates for direct targets of the 8-Oxa-2-azaspiro[4.5]decane derivative.
Case Study: Hypothetical Comparison of an 8-Oxa-2-azaspiro[4.5]decane Derivative with a Known Kinase Inhibitor
To illustrate the application of these techniques, let's consider a hypothetical 8-Oxa-2-azaspiro[4.5]decane derivative, "Spiro-X," designed to target a specific kinase, "Kinase A." We will compare its target engagement profile with a known, potent inhibitor of Kinase A.
Table 1: Comparison of Target Engagement for Spiro-X and a Known Kinase A Inhibitor
| Parameter | Spiro-X | Known Kinase A Inhibitor | Method |
| Biochemical IC50 (Kinase A) | 150 nM | 10 nM | In vitro kinase assay |
| CETSA Shift (ΔTm) in Cells | + 4.2 °C | + 5.5 °C | CETSA with Western Blot |
| ITDR-CETSA EC50 in Cells | 500 nM | 35 nM | Isothermal Dose-Response CETSA |
| Photoaffinity Labeling Enrichment | 15-fold enrichment of Kinase A | 25-fold enrichment of Kinase A | PAL with Mass Spectrometry |
Interpretation of Results:
The biochemical assay indicates that Spiro-X is a moderately potent inhibitor of isolated Kinase A, although less potent than the known inhibitor.[16] The CETSA results confirm that Spiro-X engages Kinase A in live cells, as evidenced by the thermal stabilization of the protein.[7][8] The ITDR-CETSA provides a cellular EC50 value, which is higher than the biochemical IC50, suggesting that factors such as cell permeability or efflux may be influencing its apparent potency in a cellular context.[6] Finally, photoaffinity labeling provides direct evidence of Spiro-X binding to Kinase A in cells.[10][12] The lower enrichment compared to the known inhibitor is consistent with its lower potency.
Conclusion and Future Directions
The validation of target engagement is a cornerstone of modern drug discovery.[2][5] For novel scaffolds such as the 8-Oxa-2-azaspiro[4.5]decane derivatives, a multi-pronged approach utilizing orthogonal techniques like CETSA and photoaffinity labeling is essential to build a compelling case for a specific mechanism of action. The experimental frameworks and comparative data presented in this guide provide a robust starting point for researchers to rigorously validate the cellular targets of their compounds, ultimately increasing the probability of success in developing new therapeutics.
Future advancements, such as the integration of high-throughput CETSA formats and the development of novel photo-crosslinking chemistries, will continue to enhance our ability to confidently identify and characterize small molecule-protein interactions in their native cellular environment.[9][14]
References
- 1. Critical Needs in Cellular Target Engagement [discoverx.com]
- 2. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 3. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photoaffinity labelling strategies for mapping the small molecule–protein interactome - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
- 12. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 17. researchgate.net [researchgate.net]
The Pharmacokinetic Profile of 8-Oxa-2-azaspiro[4.5]decane Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic properties is a paramount objective. Among the myriad of structures explored, spirocyclic systems have garnered significant attention for their inherent three-dimensionality, which can lead to improved potency, selectivity, and metabolic stability. This guide provides an in-depth comparative analysis of the pharmacokinetic properties of molecules featuring the 8-Oxa-2-azaspiro[4.5]decane core, a privileged scaffold in medicinal chemistry. We will delve into experimental data to objectively compare its performance against established non-spirocyclic alternatives in the realm of muscarinic agonists, a therapeutic class where this core has shown promise.
The 8-Oxa-2-azaspiro[4.5]decane Core: A Gateway to Favorable Pharmacokinetics?
The 8-Oxa-2-azaspiro[4.5]decane scaffold is a rigid, three-dimensional structure that can orient substituents in distinct vectors, facilitating optimal interactions with biological targets while potentially shielding metabolically labile sites. This structural rigidity can also reduce the entropic penalty upon binding to a target, leading to higher affinity. From a pharmacokinetic perspective, the introduction of a spirocenter can influence a molecule's physicochemical properties, such as lipophilicity and aqueous solubility, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.
A notable example of a drug candidate featuring this core is YM796 , a muscarinic M1 receptor agonist that was investigated for the treatment of Alzheimer's disease.[1] Its pharmacokinetic profile provides a valuable case study for understanding the properties of this spirocyclic system.
In Vivo Pharmacokinetic Profile: A Cross-Species Comparison
The ultimate measure of a drug candidate's viability is its behavior in a living system. The following table summarizes key in vivo pharmacokinetic parameters for the 8-Oxa-2-azaspiro[4.5]decane derivative, YM796, and compares them to non-spirocyclic muscarinic agonists: cevimeline, pilocarpine, and xanomeline.
| Compound | Core Structure | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference(s) |
| YM796 | 8-Oxa-2-azaspiro[4.5]decane | Rat | 1 (p.o.) | - | - | - | 3.4 | [2] |
| Dog | 1 (p.o.) | - | - | - | 16.1 | [2] | ||
| Human | 5-60 (p.o.) | - | - | - | - | [3] | ||
| Cevimeline | Quinuclidine | Human | 30 (p.o.) | 70.9 ± 17.3 | 1.5 - 2.2 | 2.7 - 4.3 | - | [4] |
| Pilocarpine | Imidazole | Human | 5 (p.o.) | 15 | 1.25 | 0.76 | - | [2][5] |
| Human | 10 (p.o.) | 41 | 0.85 | 1.35 | - | [2][5] | ||
| Xanomeline | Pyridine | Human | 150 (p.o.) | 13.8 | 2.5 | 4.56 | <1 | [1][6][7] |
Key Insights from In Vivo Data:
-
Species-Dependent Bioavailability of YM796: A striking observation for YM796 is the significant species-dependent difference in oral bioavailability, being low in rats (3.4%) and considerably higher in dogs (16.1%).[2] This highlights the importance of evaluating drug candidates in multiple species during preclinical development.
-
Moderate to High Absorption of Non-Spirocyclic Comparators: Cevimeline and pilocarpine exhibit rapid absorption with Tmax values between 0.85 and 2.2 hours.[2][4][5]
-
Low Bioavailability of Xanomeline: Xanomeline suffers from very low oral bioavailability (<1%) due to extensive first-pass metabolism, a significant drawback for an orally administered drug.[1][7]
Unraveling the "Why": A Look at In Vitro ADME Properties
To understand the mechanistic basis for the observed in vivo pharmacokinetics, we must examine the in vitro ADME properties of these compounds. The interplay of permeability, metabolic stability, and plasma protein binding dictates a molecule's fate in the body.
| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t1/2, min) | Plasma Protein Binding (%) | Primary Metabolizing Enzymes | Reference(s) |
| YM796 | - | Human: High affinity (Km1 = 1.67 µM), Low affinity (Km2 = 654 µM) | - | CYP3A4 | [8] |
| Cevimeline | - | - | <20 | CYP2D6, CYP3A4 | [9][10] |
| Pilocarpine | - | Metabolized by CYP2A6 (Km = 1.5 µM) | - | CYP2A6, Esterases | [11] |
| Xanomeline | - | Extensive first-pass metabolism | - | - | [6][7] |
Causality Behind Experimental Choices:
The selection of these in vitro assays is foundational in preclinical drug development.
-
Caco-2 Permeability: This assay is the industry standard for predicting intestinal absorption.[12][13][14][15] The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions, mimicking the intestinal barrier.
-
Microsomal Stability: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[2][8] This assay provides a measure of a compound's intrinsic clearance.
-
Plasma Protein Binding: The extent to which a drug binds to plasma proteins influences its free concentration, which is the fraction available to exert a pharmacological effect and to be cleared.[1][16][17]
Diagram: The ADME Journey of a Drug Candidate
Caption: A simplified overview of the ADME (Absorption, Distribution, Metabolism, and Excretion) process for an orally administered drug.
Experimental Protocols: A Guide to Key ADME Assays
To ensure the trustworthiness and reproducibility of pharmacokinetic data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro ADME assays.
Caco-2 Permeability Assay
Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, providing an estimate of its intestinal permeability.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to form a confluent and differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
The test compound is added to the apical (A) side (representing the intestinal lumen) to measure A-to-B (basolateral) transport, or to the B side (representing the blood) to measure B-to-A transport.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver compartment at specific time points.
-
-
Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.
Diagram: Caco-2 Permeability Assay Workflow
Caption: Step-by-step workflow for the Caco-2 permeability assay.
Microsomal Stability Assay
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.
Methodology:
-
Incubation: The test compound is incubated with liver microsomes (from human or other species) and a NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
Quantification: The remaining concentration of the parent compound is measured by LC-MS/MS.
-
Data Analysis: The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
Plasma Protein Binding Assay
Objective: To determine the percentage of a compound that is bound to plasma proteins.
Methodology:
-
Equilibrium Dialysis: A solution of the test compound in plasma is placed in one chamber of a dialysis device, separated by a semi-permeable membrane from a buffer-filled chamber.
-
Incubation: The device is incubated at 37°C until equilibrium is reached.
-
Sampling: Samples are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of the compound in both samples is determined by LC-MS/MS.
-
Data Analysis: The percentage of bound and unbound compound is calculated.
Conclusion: The 8-Oxa-2-azaspiro[4.5]decane Core in Drug Design
The available data suggests that the 8-Oxa-2-azaspiro[4.5]decane core can be a valuable scaffold in the design of new therapeutic agents. The case of YM796 demonstrates that molecules with this core can be orally bioavailable, although significant species differences in metabolism can exist. The high-affinity metabolism of YM796 by CYP3A4 in human liver microsomes underscores the importance of early in vitro metabolic profiling to predict human pharmacokinetics.[8]
Compared to non-spirocyclic muscarinic agonists, the pharmacokinetic profile of YM796 does not immediately suggest a universal advantage. However, the true potential of the 8-Oxa-2-azaspiro[4.5]decane core lies in its tunability. By strategic modification of the substituents on the spirocyclic framework, medicinal chemists can fine-tune the ADME properties to optimize a compound's pharmacokinetic profile for a specific therapeutic application. The rigidity of the scaffold can be leveraged to block sites of metabolism and enhance permeability, potentially overcoming the liabilities observed with compounds like xanomeline.
Future research should focus on generating a more comprehensive dataset of in vitro and in vivo pharmacokinetic parameters for a wider range of 8-Oxa-2-azaspiro[4.5]decane derivatives. This will enable the development of robust structure-activity and structure-property relationships, ultimately guiding the rational design of next-generation drug candidates with superior pharmacokinetic profiles.
References
- 1. Plasma protein binding in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prediction of species differences (rats, dogs, humans) in the in vivo metabolic clearance of YM796 by the liver from in vitro data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. harvardapparatus.com [harvardapparatus.com]
- 4. [PDF] Prediction of species differences (rats, dogs, humans) in the in vivo metabolic clearance of YM796 by the liver from in vitro data. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Xanomeline | AChR | TargetMol [targetmol.com]
- 7. Xanomeline and Trospium: A Potential Fixed Drug Combination (FDC) for Schizophrenia—A Brief Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of in vivo hepatic metabolic clearance of YM796 from in vitro data by use of human liver microsomes and recombinant P-450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cevimeline - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Validation of the 96 well Caco-2 cell culture model for high throughput permeability assessment of discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plasma protein binding: from discovery to development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
The Azaspiro[4.5]decane Scaffold: A Comparative Guide to a Privileged Structure in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, spirocyclic systems have garnered significant attention for their ability to impart three-dimensionality, conformational rigidity, and novel intellectual property space to drug candidates. The 8-Oxa-2-azaspiro[4.5]decane scaffold and its heteroatomic isomers represent a class of "privileged scaffolds" – molecular frameworks that are capable of providing useful ligands for more than one type of receptor or enzyme target.
This guide provides an in-depth, comparative analysis of drug discovery projects that have successfully employed the azaspiro[4.5]decane core. We will delve into specific case studies, examining the rationale behind scaffold selection, the resulting structure-activity relationships (SAR), and the experimental data that underscore their performance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these unique structures in their own discovery programs.
The Allure of the Spirocyclic Core: Why Azaspiro[4.5]decanes?
The fundamental appeal of the azaspiro[4.5]decane scaffold lies in its rigid, three-dimensional geometry. Unlike more flexible aliphatic or monocyclic systems, the spirocyclic nature of this core locks the two constituent rings in a perpendicular orientation. This conformational constraint can be highly advantageous in drug design for several reasons:
-
Reduced Entropy of Binding: A more rigid molecule has less conformational entropy to lose upon binding to its biological target, which can translate to higher binding affinity.
-
Precise Vectorial Display of Substituents: The fixed spatial arrangement of the scaffold allows for the precise positioning of functional groups to interact with specific pockets and residues of a target protein.
-
Improved Physicochemical Properties: The introduction of a spirocenter can lead to improved solubility, metabolic stability, and cell permeability compared to flatter, more aromatic systems.
-
Novel Chemical Space: These scaffolds provide access to novel chemical matter, which is crucial for developing drugs with new mechanisms of action and for securing intellectual property.
The versatility of the azaspiro[4.5]decane framework is further enhanced by the ability to incorporate different heteroatoms (oxygen, nitrogen) at various positions within the rings. This allows for the fine-tuning of properties such as polarity, hydrogen bonding capacity, and basicity, tailoring the scaffold to the specific requirements of a given biological target.
Caption: Key azaspiro[4.5]decane isomers in drug discovery.
Case Study 1: 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists for Alzheimer's Disease
The M1 muscarinic acetylcholine receptor is a well-validated target for the symptomatic treatment of Alzheimer's disease. A key challenge in this area has been the development of selective M1 agonists that do not cause the side effects associated with non-selective activation of other muscarinic receptor subtypes.
In a notable drug discovery program, researchers designed a series of 1-oxa-8-azaspiro[4.5]decanes to mimic the structure of the natural neurotransmitter acetylcholine while incorporating the conformational rigidity of the spirocyclic core.[1] The design rationale was to position the key pharmacophoric elements in a bioactive conformation, thereby enhancing affinity and selectivity for the M1 receptor.
Structure-Activity Relationship (SAR) and Performance Comparison
The lead compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, demonstrated potent, non-selective muscarinic activity. However, systematic modification of this template led to the discovery of compounds with improved M1 selectivity and a better in vivo profile.[1]
| Compound | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M1/M2 Selectivity | In Vivo Antiamnesic Activity (ED50, mg/kg) |
| Lead Compound | 1.5 | 1.2 | 0.8 | 0.1 |
| Optimized Compound 1 | 3.2 | 150 | 47 | 0.03 |
| Optimized Compound 2 | 2.8 | 89 | 32 | 0.01 |
| Acyclic Analog | 25 | 15 | 0.6 | > 10 |
Data synthesized from[1]
The data clearly show that the spirocyclic scaffold was crucial for achieving high M1 affinity and selectivity. The acyclic analog, which lacks the conformational constraint of the spirocycle, exhibited significantly lower affinity and no selectivity.
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor, a Gq-protein coupled receptor, initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway is crucial for neuronal excitability and synaptic plasticity, processes that are impaired in Alzheimer's disease.[4]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 3. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Oxa-2-azaspiro[4.5]decane hydrochloride
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 8-Oxa-2-azaspiro[4.5]decane hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemical entities we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that these practices become an intuitive part of your laboratory workflow.
Immediate Safety Profile & Hazard Identification
This compound is a heterocyclic compound that, while not classified as acutely toxic, presents tangible hazards that demand respect and proper handling. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and it is considered harmful if swallowed.[1][2][3]
Before handling or preparing for disposal, it is crucial to internalize the information summarized in the Globally Harmonized System (GHS) classification for this chemical.
| Hazard Class | GHS Pictogram | Hazard Statement | Description |
| Skin Irritation | GHS07: Harmful/Irritant[1][2] | H315: Causes skin irritation[3][4] | Direct contact may lead to inflammation, itching, redness, or blistering.[3][4] |
| Eye Irritation | GHS07: Harmful/Irritant[1][2] | H319: Causes serious eye irritation[3][4] | Can result in redness, pain, and potential damage to the eye.[3][4] |
| Respiratory Irritation | GHS07: Harmful/Irritant[1][2] | H335: May cause respiratory irritation[3][4] | Inhalation of dust can irritate the lungs and respiratory system.[3][4] |
| Acute Toxicity (Oral) | GHS07: Harmful/Irritant[1] | H302: Harmful if swallowed[1][2] | Ingestion may lead to adverse health effects. |
Understanding these hazards is the foundation of safe disposal. The goal is to prevent exposure to laboratory personnel and avoid environmental contamination through a structured and compliant waste management process.
The Disposal Workflow: A Step-by-Step Protocol
Disposal is not merely the final step of an experiment; it is a planned process. The following workflow ensures that this compound waste is handled safely from the moment it is generated to its final collection.
Step 1: Waste Segregation at the Point of Generation
Causality: The cardinal rule of chemical waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions, and mixing non-hazardous with hazardous waste is inefficient and costly. This compound is a non-halogenated, nitrogen-containing organic solid. It must not be mixed with halogenated solvent waste, liquid waste streams (unless dissolved), or general trash.
Procedure:
-
Identify the Waste Form: Determine if the waste is pure solid, a solution, or contaminated debris (e.g., weighing paper, gloves, silica gel).
-
Select the Correct Waste Stream:
-
Solid Waste: Designate a specific, labeled container for "Solid Organic Non-Halogenated Waste."
-
Contaminated Debris: Items with trace amounts of the compound should be placed in a container for "Solid Chemical Debris" or "Contaminated Labware." Do not dispose of these in the regular trash.
-
Aqueous Solutions: If the compound is in an aqueous solution, it must be collected in a container for "Aqueous Chemical Waste." Check the pH. If necessary, neutralize carefully to a pH between 5.0 and 12.5 before adding to the waste container, provided this does not cause precipitation or reaction.[5]
-
Organic Solutions: If dissolved in a non-halogenated solvent (e.g., methanol, ethanol), collect it in the "Non-Halogenated Solvent Waste" container.
-
Step 2: Proper Containerization and Labeling
Causality: Federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA), mandate that hazardous waste containers be appropriate for the waste, in good condition, and clearly labeled to ensure safe handling and proper disposal by waste management professionals.[6][7] An accurate label prevents accidental mixing and provides critical information in case of a spill or emergency.
Procedure:
-
Container Selection: Use a container made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap for solids or solutions).[6][8] Ensure the container is in good condition, free of leaks, and clean on the exterior.[6][9]
-
Labeling:
-
Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[6]
-
Clearly write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[8]
-
List all constituents, including solvents, with their approximate percentages.[6]
-
Keep the container closed with a tightly fitting cap at all times, except when adding waste.[6][8][9]
-
Step 3: Managing Empty Containers
Causality: A container that held this compound is not truly "empty" as it contains chemical residue. Improper disposal of these containers can pose a risk to custodial staff and the environment.[8] While this compound is not on the EPA's P-list of acutely hazardous wastes, best practices for decontamination should still be followed.[10][11]
Procedure:
-
Decontamination: Triple rinse the empty container with a suitable solvent (e.g., water or methanol).
-
Rinsate Disposal: The rinsate from the first rinse is considered hazardous and must be collected and disposed of as chemical waste in the appropriate liquid waste stream (aqueous or non-halogenated solvent).[10] Subsequent rinses may also need to be collected depending on local regulations.
-
Final Disposal: Once decontaminated, deface or remove the original label.[10] The clean, triple-rinsed container can then typically be disposed of in the regular laboratory glassware or plastic recycling bin.
Step 4: Spill Management Protocol
Causality: Accidental spills require a swift and safe response to minimize exposure and environmental contamination. The response should be dictated by the scale and nature of the spill.
Procedure:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large spills or if significant dust is generated, evacuate the area.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves. For larger spills, respiratory protection may be necessary.[4]
-
Containment & Cleanup:
-
Prevent the solid from becoming airborne.
-
Carefully sweep up the solid material or absorb solutions with an inert material like vermiculite or sand.[4][12]
-
Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.[4]
-
Clean the spill area with soap and water.
-
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) office.
Disposal Decision Workflow
The following diagram illustrates the logical steps for segregating and containerizing waste generated from work with this compound.
Caption: Decision workflow for proper waste segregation.
Regulatory Framework and Final Authority
This guide provides a framework based on general best practices and safety data. However, all chemical waste disposal is ultimately governed by specific regulations. The U.S. Environmental Protection Agency (EPA) under RCRA provides the federal framework, but state and local regulations can be more stringent.[7]
Trustworthiness and Self-Validation: Always validate this protocol against your institution's specific Chemical Hygiene Plan and consult with your EHS office. They are the final authority on waste procedures in your laboratory and can provide the specific containers, labels, and pickup schedules required for full compliance.
By adhering to these detailed procedures, you not only ensure your personal safety but also uphold the scientific community's responsibility to protect our environment.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-Oxa-8-azaspiro[4.5]decane hydrochloride | 479195-19-2 [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. epa.gov [epa.gov]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ethz.ch [ethz.ch]
- 10. vumc.org [vumc.org]
- 11. epa.gov [epa.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
